Chromanol 293B
描述
Structure
3D Structure
属性
IUPAC Name |
N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167526 | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-23-3 | |
| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Chromanol 293B: A Selective IKs Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Chromanol 293B, a cornerstone pharmacological tool for studying the slowly activating delayed rectifier potassium current (IKs). It details the molecular target of this compound, its mechanism of action, quantitative pharmacological data, and standard experimental protocols for its use.
The IKs Potassium Channel: Structure and Function
The IKs current is a critical component of cardiac repolarization, particularly during sympathetic stimulation.[1] It is responsible for the slow component of the delayed rectifier potassium current (IK) that helps terminate the cardiac action potential, ensuring the proper rhythm of the heart.[2][3]
-
Molecular Composition: The IKs channel is a heteromultimeric protein complex.[1] It is formed by the co-assembly of four pore-forming α-subunits, known as KCNQ1 (or Kv7.1), and auxiliary β-subunits, typically KCNE1 (or MinK).[1][2] The KCNQ1 subunit contains six transmembrane segments, with the loop between segments 5 and 6 forming the ion-conducting pore.[4] The KCNE1 subunit, having a single transmembrane domain, modulates the channel's gating kinetics, increasing the current amplitude, slowing its activation, and shifting the voltage dependence of activation to more positive potentials.[5]
-
Physiological Role: During the cardiac action potential, the IKs current contributes to the repolarization in phase 3.[3] While its role in normal repolarization at resting heart rates can be minimal, it serves as a vital "repolarization reserve".[4][6] Under conditions of increased heart rate or adrenergic stimulation (the "fight-or-flight" response), the IKs current is significantly enhanced, preventing excessive prolongation of the action potential duration (APD) and protecting against arrhythmias.[4][7] Loss-of-function mutations in the genes encoding KCNQ1 or KCNE1 can lead to Long QT Syndrome (LQT1 and LQT5, respectively), a disorder that predisposes individuals to life-threatening cardiac arrhythmias.[2][3]
References
- 1. Structural basis for KV7.1–KCNEx interactions in the IKs channel complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cardiac IKs channel, complex indeed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Chromanol 293B in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Chromanol 293B, a key tool compound for the investigation of cardiac electrophysiology. The document focuses on its effects on cardiac myocytes, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Core Mechanism of Action
This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current, known as IKs.[1][2][3] This current is crucial for the repolarization phase of the cardiac action potential, particularly at higher heart rates. The molecular basis of the IKs channel is the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK). This compound exerts its inhibitory effect by interacting with the KCNQ1 subunit.[4] Specifically, its binding site is located within the inner pore vestibule, involving hydrophobic interactions with residues in the S6 transmembrane domain (such as Ile337 and Phe340) and electrostatic interactions with potassium ions within the selectivity filter. The presence of the KCNE1 subunit enhances the blocking effect of the compound.[1]
Quantitative Pharmacological Data
The inhibitory potency of this compound on various cardiac ion channels has been quantified across multiple species and experimental conditions. The following tables summarize the key IC50 values and effects on action potential duration (APD).
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Species | Myocyte Type | IC50 (µM) | Reference(s) |
| IKs | Guinea Pig | Ventricular | 1.02 | [1] |
| IKs | Canine | Ventricular | 1.8 | [5] |
| IKs | Guinea Pig | Sino-atrial Node | 5.3 | [6] |
| Ito | Human | Ventricular | 24 | [1][3] |
| Ito | Canine | Ventricular | 38 | [5] |
| Ito1 | Human | Atrial | 31.2 | [7] |
| IKur | Human | Atrial | 30.9 | [7] |
| IK | Rat | Embryonic Heart (H9c2 cells) | 8 | [8] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Species | Myocyte Type | Concentration (µM) | Pacing Cycle Length (ms) | Change in APD | Reference(s) |
| Human | Ventricular | 10 | 300 - 5000 | < 12 ms increase | [7][9] |
| Guinea Pig | Ventricular | Not specified | Various | Prolonged | [1][3] |
| Human | Ventricular | Not specified | Various | Prolonged | [1][3] |
Note: The effect of this compound on APD in human ventricular muscle is modest under baseline conditions but becomes more significant when the repolarization reserve is compromised.[7]
Experimental Protocols
The characterization of this compound's pharmacological properties relies heavily on the whole-cell patch-clamp technique. Below are detailed methodologies for measuring the key cardiac ion currents affected by this compound.
Measurement of the Slow Delayed Rectifier Potassium Current (IKs)
Objective: To isolate and record IKs from ventricular myocytes to determine the inhibitory effects of this compound.
Cell Preparation:
-
Single ventricular myocytes are enzymatically isolated from the desired species (e.g., guinea pig, canine, human).
Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp.
-
Amplifier: Axopatch 200B or similar.
-
Temperature: 36°C.
-
External Solution (in mM): NaCl 137, KCl 4.0, MgCl2 1.0, CaCl2 1.8, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors can be added, such as nisoldipine (to block ICa,L) and E-4031 (to block IKr).
-
Internal Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, GTP 0.1; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Holding Potential: -50 mV.
-
Test Pulses: Depolarizing pulses to various potentials (e.g., from -40 mV to +60 mV) for a duration of 2-5 seconds.
-
Tail Currents: Repolarization to -40 mV to record tail currents, which are then used to construct the activation curve.
-
Drug Application: After obtaining a stable baseline recording, this compound is perfused at various concentrations. The effect is typically measured after a 10-minute equilibration period.
Measurement of the Transient Outward Potassium Current (Ito) and Ultra-Rapid Delayed Rectifier Potassium Current (IKur) in Atrial Myocytes
Objective: To isolate and record Ito and IKur from human atrial myocytes.
Cell Preparation:
-
Single atrial myocytes are enzymatically isolated from human atrial appendages.
Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp.
-
External Solution (in mM): NaCl 137, KCl 5.4, MgCl2 1.0, CaCl2 1.8, glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH. CdCl2 (0.2 mM) is added to block ICa,L.
-
Internal Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol for Ito and IKur:
-
Holding Potential: -80 mV.
-
Conditioning Pre-pulse: A brief (e.g., 30 ms) pre-pulse to -40 mV to inactivate sodium channels.
-
Test Pulses: Depolarizing steps from -40 mV to +60 mV in 10 mV increments for a duration of 500 ms.
-
Current Separation: Ito is measured as the peak outward current, while IKur is measured as the sustained current at the end of the depolarizing pulse.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on the cardiac action potential.
Experimental Workflow for Assessing this compound Effects
Caption: Typical experimental workflow for electrophysiological assessment.
References
- 1. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Chromanol 293B in Understanding Cardiac Repolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac repolarization is a complex and critical phase of the cardiac action potential, ensuring the heart's proper rhythm and function. Dysregulation of this process can lead to life-threatening arrhythmias. The slow component of the delayed rectifier potassium current (IKs) plays a pivotal role in cardiac repolarization, particularly in adapting to changes in heart rate. Chromanol 293B, a selective blocker of the IKs channel, has emerged as an indispensable pharmacological tool for elucidating the precise function of IKs in both physiological and pathophysiological contexts. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cardiac electrophysiology, and detailed experimental protocols for its application in research.
Introduction to Cardiac Repolarization and the IKs Current
The cardiac action potential is characterized by a rapid depolarization phase followed by a prolonged plateau and subsequent repolarization. The repolarization phase is primarily mediated by the efflux of potassium ions through various potassium channels.[1][2] Two key currents contributing to this process are the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][3] While IKr is crucial for repolarization at baseline heart rates, IKs becomes increasingly important at faster heart rates, providing a "repolarization reserve" that prevents excessive action potential prolongation and subsequent arrhythmias.[1]
The IKs channel is a protein complex formed by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[4] Loss-of-function mutations in the genes encoding these subunits are associated with Long QT Syndrome (LQTS), a genetic disorder that predisposes individuals to ventricular arrhythmias and sudden cardiac death.[4]
This compound: A Selective IKs Channel Blocker
This compound is a chromanol derivative that has been extensively characterized as a selective inhibitor of the IKs current.[5][6] Its selectivity for IKs over other cardiac ion channels, such as IKr, the inward rectifier K+ current (IK1), Na+ current, and L-type Ca2+ current, makes it a valuable tool for isolating and studying the specific contribution of IKs to cardiac electrophysiology.[6][7]
Mechanism of Action
This compound acts as an open-channel blocker of the IKs channel.[8] This means it preferentially binds to and blocks the channel when it is in the open conformation, a state that is favored during the plateau phase of the cardiac action potential. The block is time- and concentration-dependent.[8][9] The (-)-[3R,4S] enantiomer of this compound is the more potent blocker of the IKs current.[10][11][12]
Quantitative Effects of this compound on Cardiac Electrophysiology
The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and action potential parameters.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Species/Cell Type | IC50 Value (μM) | Reference(s) |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [6] |
| IKs | Guinea Pig Sino-atrial Node Cells | 5.3 | [9] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | [7] |
| IKs (expressed in Xenopus oocytes) | N/A | 1-10 | [13] |
| IKs ((-)-[3R,4S] enantiomer) | Recombinant human channels | 1.36 | [10][11] |
| IKs ((+)-(3S,4R) enantiomer) | Recombinant human channels | 9.6 | [10][11] |
| Transient Outward Current (Ito) | Human Ventricular Myocytes | 24 | [6] |
| Transient Outward Current (Ito1) | Human Atrial Myocytes | 31.2 | [14] |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Human Atrial Myocytes | 30.9 | [14] |
| CFTR Chloride Current | N/A | 19 | [13] |
| hERG (IKr) | Recombinant human channels | > 30 | [10][11] |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Species/Cell Type | This compound Concentration | Pacing Frequency/Cycle Length | Effect on APD90 | Reference(s) |
| Guinea Pig Ventricular Myocytes | 1 µmol/L | 0.1 Hz & 4 Hz | Significant prolongation at all frequencies | [5] |
| Human Ventricular Myocytes | N/A | N/A | Prolonged to a similar fractional extent at all frequencies | [5][6] |
| Canine Left Ventricle (LQT1 model) | 30 µmol/L | 2000 ms | Homogeneous prolongation of APD90 | [15] |
| Human Ventricular Muscle | 10 µmol/L | 300 to 5000 ms | <12-ms change | [16][17] |
Experimental Protocols
Measurement of IKs Current using Whole-Cell Patch Clamp
This protocol describes the methodology for recording IKs currents from isolated cardiac myocytes using the whole-cell patch-clamp technique.
1. Cell Isolation:
-
Cardiomyocytes are enzymatically isolated from ventricular tissue (e.g., guinea pig, canine, or human) using established protocols involving collagenase and protease digestion.[18][19]
2. Solutions:
-
External Solution (Tyrode's Solution): Contains (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.[18] To isolate IKs, other currents are blocked pharmacologically (e.g., nisoldipine for ICa,L and E-4031 for IKr).[9]
-
Internal (Pipette) Solution: Contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2; pH adjusted to 7.3 with KOH.[20]
3. Electrophysiological Recording:
-
Whole-cell recordings are performed at 36°C using a patch-clamp amplifier.[6][21][22]
-
Borosilicate glass pipettes with a resistance of 4–6 MΩ are used.[20]
-
After establishing a gigaohm seal and rupturing the cell membrane to achieve the whole-cell configuration, the cell is voltage-clamped.[21][23]
4. Voltage Protocol to Elicit IKs:
-
From a holding potential of -50 mV, apply depolarizing voltage pulses of 3-4 seconds in duration to a range of test potentials (e.g., -40 mV to +70 mV).[5][9]
-
Tail currents are recorded upon repolarization to -40 mV or -50 mV for 2 seconds.[5][9]
-
The slow, time-dependent activation of the current during the depolarizing pulse and the deactivating tail current are characteristic of IKs.
5. Application of this compound:
-
A stock solution of this compound is prepared (e.g., in DMSO) and diluted to the final desired concentrations in the external solution.
-
The drug is applied to the cell via a perfusion system.
-
The blocking effect is quantified by measuring the reduction in the amplitude of the IKs tail current.[9]
Measurement of Action Potential Duration (APD)
This protocol outlines the measurement of action potentials and their duration in isolated cardiac myocytes or multicellular preparations.
1. Preparation:
-
Single cardiomyocytes are prepared as described above. For multicellular preparations, ventricular trabeculae or papillary muscles are dissected.[16][17]
2. Recording Technique:
-
For single cells, action potentials are recorded using the current-clamp mode of the patch-clamp amplifier.[19][23]
-
For multicellular preparations, conventional microelectrode techniques are used, with glass microelectrodes filled with 3 M KCl.[24]
3. Stimulation Protocol:
-
Action potentials are elicited by applying brief (e.g., 3 ms) suprathreshold current pulses through the recording electrode or external stimulating electrodes at various frequencies (e.g., 0.1 Hz to 4 Hz).[5][19]
4. Data Analysis:
-
The action potential duration is measured at 90% repolarization (APD90).[5][24]
-
The effect of this compound is assessed by comparing the APD90 before and after drug application at different pacing frequencies.
Visualizing the Role of this compound
The following diagrams illustrate the key concepts and experimental workflows related to this compound.
References
- 1. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. (-)-[3R,4S]-Chromanol 293B | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patch Clamp Protocol [labome.com]
- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 22. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. journals.physiology.org [journals.physiology.org]
The Genesis of a Selective IKs Channel Blocker: An In-depth Technical Guide to the Initial Discovery and Synthesis of Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromanol 293B, chemically known as trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchroman, emerged from a screening program of chromanol-type KATP-channel openers. While inactive on its intended target, it was serendipitously discovered to be a potent blocker of the slowly activating component of the delayed rectifier potassium current (IKs). This discovery established this compound as a crucial pharmacological tool and a foundational lead compound for the development of a new class of antiarrhythmic agents. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its mechanism of action.
Initial Discovery
The discovery of this compound as an IKs channel blocker was a result of a screening cascade for KATP-channel openers.[1] It was identified as a sulfonamide analogue within a series of chromanol compounds but demonstrated no activity on the KATP channel.[1] Subsequent electrophysiological studies revealed its potent and selective inhibitory effect on the IKs potassium channel, a critical component in the repolarization phase of the cardiac action potential.[1] This finding was significant as the IKs channel, formed by the co-assembly of KCNQ1 and KCNE1 subunits, had been identified as a promising target for antiarrhythmic drugs. The selective blockade of IKs was hypothesized to offer a safer antiarrhythmic profile compared to non-selective potassium channel blockers.
Synthesis of this compound
While the seminal publication by Gerlach et al. (2001) extensively details the synthesis of advanced analogs and establishes this compound as the lead compound, a specific, detailed experimental protocol for the initial synthesis of this compound is not provided in publicly available literature. However, the general synthetic strategies for related chromanol derivatives have been described. The synthesis of the chromanol core typically involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization. The stereochemistry of the hydroxyl and amino groups at the 3 and 4 positions is crucial for activity, with the trans configuration being preferred. The synthesis of the specific enantiomers of this compound has been reported, utilizing chiral intermediates to achieve the desired stereochemistry.
Biological Activity and Quantitative Data
This compound exhibits a high degree of selectivity for the IKs channel over other cardiac ion channels. The following tables summarize the quantitative data on its biological activity from various studies.
| Target | Cell Type | IC50 (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [2] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | |
| IKs | H9c2 Myoblasts | 8 | |
| Ito | Canine Left Ventricular Myocytes | 38 | |
| Ito | Human Atrial Myocytes | 31.2 | |
| IKur | Human Atrial Myocytes | 30.9 | |
| IKr | Canine Left Ventricular Myocytes | >100 | |
| ICa-L | Canine Left Ventricular Myocytes | >30 | |
| IK1 | Canine Left Ventricular Myocytes | >30 |
Table 1: Inhibitory Concentration (IC50) of this compound on Various Ion Channels
| Parameter | Cell Type | Effect of this compound | Reference |
| Action Potential Duration (APD) | Guinea Pig and Human Ventricular Myocytes | Prolonged at all frequencies | [2] |
Table 2: Electrophysiological Effects of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly blocking the pore of the KCNQ1 potassium channel, the primary subunit of the IKs channel. The binding site is located in the inner pore vestibule, involving the lower part of the selectivity filter and the S6 transmembrane domain. The blockade of the ion permeation pathway is thought to involve hydrophobic interactions and stabilization of the drug binding through electrostatic interactions.
References
An In-Depth Technical Guide to the Early In Vitro and In Vivo Studies of Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B is a synthetic compound that has garnered significant interest in cardiovascular research due to its selective blocking action on the slow component of the delayed rectifier potassium current (IKs). This current plays a crucial role in the repolarization phase of the cardiac action potential. Understanding the early preclinical profile of this compound is essential for appreciating its potential as a pharmacological tool and as a basis for the development of novel antiarrhythmic agents. This technical guide provides a comprehensive overview of the seminal in vitro and in vivo studies that characterized the initial pharmacological profile of this compound.
In Vitro Studies: Unraveling the Molecular Mechanism
The foundational research on this compound was conducted in vitro to elucidate its primary mechanism of action and selectivity. These studies predominantly utilized electrophysiological techniques on isolated cardiac myocytes and heterologous expression systems.
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data from early in vitro investigations of this compound.
Table 1: Inhibitory Potency of this compound on IKs
| Cell Type/Expression System | Species | IC50 / EC50 (µM) | Method | Reference(s) |
| Ventricular Myocytes | Guinea Pig | 1.02 (EC50) | Whole-Cell Patch Clamp | [1] |
| Ventricular Myocytes | Guinea Pig | ~3.0 (IC50) | Whole-Cell Patch Clamp | [2] |
| Sino-atrial Node Cells | Guinea Pig | 5.3 (IC50) | Whole-Cell Patch Clamp | |
| Ventricular Myocytes | Canine | 1.8 (IC50) | Whole-Cell Patch Clamp | [3][4] |
| Atrial Myocytes | Human | - | Whole-Cell Patch Clamp | [5] |
| Heart-derived H9c2 cells | Rat | 8 (IC50) | Whole-Cell Patch Clamp | [6] |
| CHO cells (co-expressing KvLQT1/minK) | Human | - | Whole-Cell Patch Clamp | [2] |
Table 2: Selectivity Profile of this compound Against Other Ion Channels
| Ion Channel | Cell Type | Species | Effect | Concentration (µM) | Reference(s) |
| IKr (rapid delayed rectifier K+ current) | Ventricular Myocytes | Guinea Pig | No significant inhibition | 50 | [1] |
| IKr (rapid delayed rectifier K+ current) | Ventricular Myocytes | Canine | No significant inhibition | 30 | [3][4] |
| INa (fast Na+ current) | Ventricular Myocytes | Guinea Pig | Unaffected | - | [1] |
| ICa-L (L-type Ca2+ current) | Ventricular Myocytes | Guinea Pig | Unaffected | - | [1] |
| Ito (transient outward K+ current) | Ventricular Myocytes | Canine | Inhibition (IC50 = 38) | 38 | [3][4] |
| IK1 (inward rectifier K+ current) | Ventricular Myocytes | Canine | Unaffected | 30 | [3][4] |
| IKur (ultrarapid delayed rectifier K+ current) | Atrial Myocytes | Human | Inhibition | 10 |
Experimental Protocols: Key In Vitro Methodologies
The primary technique used to characterize the in vitro electrophysiological effects of this compound was the whole-cell patch-clamp technique .
Protocol: Whole-Cell Patch-Clamp Recording in Isolated Cardiomyocytes
-
Cell Isolation:
-
Hearts are excised from the animal model (e.g., guinea pig, canine).
-
The coronary arteries are cannulated and perfused with a Ca2+-free solution to stop contractions.
-
Enzymatic digestion is performed by perfusing the heart with a solution containing collagenase and protease to dissociate individual myocytes.
-
The digested tissue is minced and gently agitated to release single, rod-shaped, and viable cardiomyocytes.
-
-
Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the cell membrane.
-
A giga-seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is ruptured by a brief pulse of suction or voltage, establishing the whole-cell configuration, which allows for the measurement and control of the entire cell's membrane potential and currents.
-
-
Data Acquisition and Analysis:
-
Specific voltage-clamp protocols are applied to elicit and isolate the ion current of interest (e.g., IKs). This typically involves a holding potential and a series of depolarizing voltage steps.
-
Currents are recorded before and after the application of varying concentrations of this compound to the external solution.
-
Data analysis software is used to measure current amplitudes, kinetics, and to construct concentration-response curves to determine IC50 or EC50 values.
-
Mandatory Visualization: Signaling Pathways and Workflows
In Vivo Studies: Translating Molecular Effects to Systemic Responses
Early in vivo studies were crucial for understanding the physiological consequences of IKs blockade by this compound in a whole-organism context. These investigations primarily focused on animal models of cardiac electrophysiology and arrhythmia.
Data Presentation: In Vivo Electrophysiological Effects
Due to the limited availability of comprehensive early pharmacokinetic data in the public domain, this section focuses on the reported in vivo electrophysiological effects.
Table 3: In Vivo Electrophysiological Effects of this compound in a Canine Model
| Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |
| Canine with subacute myocardial infarction | 10 mg/kg | - | - Did not affect total activation times. - At fast heart rates, induced regional areas of slow conduction. - Prolonged local effective refractory periods (ERPs), most markedly in the infarct zone. - Effect on ERP was more pronounced at faster heart rates (positive use-dependence). | [7] |
| Anesthetized dogs | 1 mg/kg (bolus) | - | Did not alter the QT interval. (Note: Plasma concentrations were not measured in this specific early study). | [7] |
Experimental Protocols: Key In Vivo Methodologies
The following protocol outlines a general approach for in vivo electrophysiological studies in a canine model, as inferred from the available literature.
Protocol: In Vivo Electrophysiological Study in a Canine Myocardial Infarction Model
-
Animal Preparation and Anesthesia:
-
Healthy adult mongrel dogs are used.
-
Anesthesia is induced and maintained with appropriate anesthetic agents (e.g., a combination of ketamine and xylazine).
-
The animal is intubated and ventilated.
-
Standard physiological parameters (ECG, blood pressure, temperature) are continuously monitored.
-
-
Surgical Procedure for Myocardial Infarction Model (if applicable):
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated to induce a myocardial infarction.
-
The chest is closed, and the animal is allowed to recover for a period to establish a subacute infarct model.
-
-
Electrophysiological Mapping:
-
In a subsequent procedure, the heart is re-exposed.
-
A plaque of multi-electrode needles is inserted into the ventricular myocardium, covering the normal, border, and infarct zones.
-
Programmed electrical stimulation is delivered to the heart to measure parameters such as activation times and effective refractory periods (ERPs) at different pacing cycle lengths.
-
-
Drug Administration:
-
A baseline electrophysiological assessment is performed.
-
This compound is administered, typically intravenously, at a specified dose (e.g., 10 mg/kg).[7]
-
After a sufficient equilibration period, the electrophysiological measurements are repeated.
-
-
Data Analysis:
-
Three-dimensional activation maps are constructed to visualize the spread of electrical activation.
-
Changes in activation times, ERPs, and the incidence of arrhythmias before and after drug administration are analyzed to determine the in vivo effects of this compound.
-
Mandatory Visualization: In Vivo Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Canine Myocardial Infarction Formation and Recovery via Transthoracic Cardiac Strain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of the new I(Ks)-blocking agent this compound in the postinfarction canine heart. Preserved positive use-dependence and preferential prolongation of refractoriness in the infarct zone - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromanol 293B: An In-Depth Technical Guide to its Effect on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B is a well-established pharmacological tool and a lead compound for the development of novel antiarrhythmic drugs. Its primary mechanism of action lies in the selective blockade of the slow component of the delayed rectifier potassium current (IKs), a critical current involved in the repolarization phase of the cardiac action potential.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on action potential duration, detailing its mechanism of action, quantitative effects on various ion channels, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Selective IKs Blockade
This compound exerts its primary effect by directly inhibiting the IKs current.[1][2][4] This current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK).[3][5] The binding site for this compound has been localized to the inner pore vestibule of the KCNQ1 subunit, involving interactions with the selectivity filter and the S6 transmembrane segment.[5] By blocking IKs, this compound reduces the outward potassium efflux during the plateau phase of the action potential, thereby prolonging the action potential duration (APD).[1][2]
This selective blockade of IKs is a key characteristic of this compound. Unlike many other Class III antiarrhythmic agents that primarily target the rapid component of the delayed rectifier current (IKr), this compound shows a distinct pharmacological profile.[1][2] This selectivity allows for the specific investigation of the physiological and pathophysiological roles of IKs in cardiac electrophysiology.
Quantitative Data on Ion Channel Inhibition
The inhibitory effects of this compound on various cardiac ion currents have been quantified across different species and cell types. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50).
Table 1: Inhibition of the Slow Delayed Rectifier K+ Current (IKs) by this compound
| Species | Cell Type | IC50 (µM) | Reference |
| Guinea Pig | Ventricular Myocytes | 1.02 | [1][2] |
| Guinea Pig | Sino-atrial Node Cells | 5.3 | [6] |
| Canine | Left Ventricular Myocytes | 1.8 | [7] |
| Rat (expressed in Xenopus oocytes) | - | 6.89 | [8] |
| Human (expressed in CHO cells) | - | (-)-[3R,4S] enantiomer: 1.36(+)-(3S,4R) enantiomer: 9.6 | [9] |
Table 2: Inhibition of Other Ion Currents by this compound
| Current | Species | Cell Type | IC50 (µM) | Reference |
| Transient Outward K+ Current (Ito) | Human | Ventricular Myocytes | 24 | [1][2] |
| Canine | Left Ventricular Myocytes | 38 | [7] | |
| Human | Atrial Myocytes | 31.2 | [10] | |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Human | Atrial Myocytes | 30.9 | [10] |
| CFTR Chloride Current | Human (expressed in Xenopus oocytes) | - | 19 | [4] |
| Delayed Rectifier K+ Current (IK) | Rat | H9c2 Myoblasts | 8 | [11] |
Note: this compound has been shown to have negligible effects on the rapid delayed rectifier K+ current (IKr), the inward rectifier K+ current (IK1), the L-type Ca2+ current (ICa-L), and the Na+ current at concentrations that effectively block IKs.[1][2][7]
Effect on Action Potential Duration
The primary consequence of IKs blockade by this compound is the prolongation of the action potential duration (APD). This effect has been demonstrated in both human and guinea pig ventricular myocytes.[1][2] An important characteristic of APD prolongation by this compound is its frequency-dependence, which differs from that of IKr blockers. While IKr blockers tend to exhibit a "reverse use-dependence" (greater APD prolongation at slower heart rates), this compound prolongs the APD to a similar fractional extent across a range of stimulation frequencies.[1][2]
However, in normal, undiseased human ventricular muscle, the effect of IKs block by this compound on APD at baseline may be modest.[12][13] Its role in prolonging APD becomes more significant under conditions of sympathetic stimulation or when the repolarization reserve is reduced, for instance, by the presence of other drugs that prolong repolarization.[3][13]
Experimental Protocols
The investigation of this compound's effects on ion channels and action potentials predominantly relies on the whole-cell patch-clamp technique.[1][2][3][14][15][16][17]
Cell Preparation
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular or atrial tissue of the species of interest (e.g., guinea pig, human).[1][18] This typically involves perfusion with a low-calcium solution containing collagenase and protease.
-
Cell Culture: For studies involving heterologous expression, cell lines such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are transfected with cDNAs encoding the ion channel subunits (e.g., KCNQ1 and KCNE1).[19]
Whole-Cell Patch-Clamp Recording
This technique allows for the measurement of ionic currents across the entire cell membrane.[14][15][16][17]
-
Pipette Solution (Intracellular): A typical pipette solution for recording K+ currents contains (in mM): 110 K+-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH.
-
Bath Solution (Extracellular): A standard Tyrode's solution is often used, containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. To isolate specific currents, other channel blockers may be added (e.g., nifedipine to block ICa-L, dofetilide or E-4031 to block IKr).[12][18]
-
Drug Application: this compound is typically dissolved in a solvent like DMSO to create a stock solution and then diluted to the final desired concentration in the extracellular solution.[12][20] The drug is applied to the cell via a perfusion system.
Voltage-Clamp Protocols for Isolating IKs
-
Holding Potential: The cell membrane is typically held at a negative potential, such as -50 mV, to inactivate Na+ channels and some Ca2+ channels.[1][2]
-
Depolarizing Pulses: To activate IKs, long depolarizing voltage steps (e.g., 2 to 5 seconds) to positive potentials (e.g., +40 to +60 mV) are applied.[1][6] The long duration is necessary due to the slow activation kinetics of IKs.
-
Tail Currents: Following the depolarizing pulse, the membrane potential is repolarized to a more negative potential (e.g., -40 mV) to record the deactivating "tail" currents, which are often used to quantify the amount of activated IKs.[1]
-
Current Subtraction: The this compound-sensitive current (IKs) is obtained by subtracting the current recorded in the presence of the drug from the control current.[1]
Current-Clamp Protocol for Measuring Action Potentials
-
Mode: The amplifier is switched to current-clamp mode.
-
Stimulation: Action potentials are elicited by injecting brief (e.g., 2-4 ms) suprathreshold depolarizing current pulses through the patch pipette at various frequencies (e.g., 0.1 to 4 Hz).[1]
-
Measurement: The resulting changes in membrane potential (the action potential) are recorded. The APD is typically measured at 90% repolarization (APD90).[1]
Conclusion
This compound is an invaluable tool for cardiovascular research, providing a selective means to study the role of the IKs current in cardiac repolarization. Its ability to prolong action potential duration, particularly under conditions of enhanced sympathetic tone, highlights the potential of IKs as a therapeutic target for certain cardiac arrhythmias. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important compound. The distinct frequency-dependent profile of APD prolongation by this compound compared to IKr blockers underscores its unique properties and potential for developing novel antiarrhythmic strategies.[1][2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interpriseusa.com [interpriseusa.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. rndsystems.com [rndsystems.com]
Foundational Research on the Cardiac Effects of Chromanol 293B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B, a sulfonamide derivative, has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological role of the slow component of the delayed rectifier potassium current (IKs) in the heart.[1][2][3] Its high selectivity for the IKs channel, formed by the coassembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, makes it an invaluable agent for dissecting the complex mechanisms of cardiac repolarization.[4][5][6] This technical guide provides a comprehensive overview of the foundational research on the cardiac effects of this compound, with a focus on its mechanism of action, electrophysiological consequences, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Selective IKs Blockade
This compound exerts its primary cardiac effect by selectively blocking the IKs current.[1][2][7] This current plays a crucial role in the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation.[8] Unlike many other potassium channel blockers that target the rapid component of the delayed rectifier current (IKr), this compound's specificity for IKs allows for a more targeted investigation of this particular current's contribution to cardiac electrophysiology.[1][2] The interaction of this compound with the KCNQ1 channel is influenced by the presence of the KCNE1 subunit, which enhances the drug's blocking potency.[4][5]
The mechanism of block is considered to be state-dependent, with evidence suggesting that this compound acts as an open channel blocker.[7][9][10] This means the drug preferentially binds to and blocks the channel when it is in its open conformation. The (-)-[3R,4S] enantiomer of this compound has been identified as the more potent inhibitor of the KCNQ1/KCNE1 channel complex.[11]
Electrophysiological Effects
The selective blockade of IKs by this compound leads to a prolongation of the cardiac action potential duration (APD).[1][2] A key characteristic of this APD prolongation is its distinct frequency dependence compared to IKr blockers. While IKr blockers often exhibit reverse use-dependence (greater effect at slower heart rates), the APD-prolonging effect of this compound is largely independent of stimulation frequency in both guinea pig and human ventricular myocytes.[1][2] However, under conditions of attenuated repolarization reserve, such as in the presence of an IKr blocker and sympathetic stimulation, the role of IKs in limiting excessive APD prolongation becomes more pronounced.[12][13]
While highly selective for IKs, at higher concentrations, this compound can also inhibit other cardiac ion channels, including the transient outward potassium current (Ito) and the ultra-rapid delayed rectifier potassium current (IKur), particularly in atrial myocytes.[14][15]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Species/Cell Type | IC50 (µM) | Reference(s) |
| IKs (KCNQ1/KCNE1) | Guinea Pig Ventricular Myocytes | 1.02 | [1][2] |
| IKs (KCNQ1/KCNE1) | Canine Left Ventricular Myocytes | 1.8 | [15] |
| IKs (KCNQ1/KCNE1) | Guinea Pig Sino-atrial Node Cells | 5.3 | [7][10] |
| IK (Kv2.1-related) | Rat Embryonic Heart-derived H9c2 Cells | 8 | [9] |
| Ito | Human Ventricular Myocytes | 24 | [1][2] |
| Ito1 | Human Atrial Myocytes | 31.2 | [14] |
| IKur | Human Atrial Myocytes | 30.9 | [14] |
| Ito | Canine Left Ventricular Myocytes | 38 | [15] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Species/Cell Type | Concentration (µM) | Pacing Frequency (Hz) | APD Change | Reference(s) |
| Guinea Pig Ventricular Myocytes | Not Specified | 0.1 - 4 | Prolonged, similar fractional extent at all frequencies | [1] |
| Human Ventricular Myocytes | Not Specified | Not Specified | Prolonged, similar fractional extent at all frequencies | [1] |
| Human Ventricular Muscle | 10 | 0.2 - 3.3 | <12 ms change | [12][13] |
Experimental Protocols
The primary experimental technique used to characterize the cardiac effects of this compound is the whole-cell patch-clamp technique .[1][2][14][16][17] This electrophysiological method allows for the recording of ionic currents across the membrane of single isolated cardiac myocytes.
General Whole-Cell Patch-Clamp Protocol for Studying this compound Effects:
-
Cell Isolation:
-
Cardiac myocytes are enzymatically isolated from the desired cardiac tissue (e.g., guinea pig ventricle, human atrium).[1] The tissue is typically perfused with a collagenase-containing solution to digest the extracellular matrix and release individual cells.
-
-
Solutions:
-
External (Bath) Solution: Typically a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., KCl or K-aspartate) to mimic the intracellular environment, along with EGTA to chelate calcium, Mg-ATP to provide energy, and a pH buffer like HEPES.
-
-
Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -50 mV to inactivate sodium channels).[1][2]
-
Voltage-clamp protocols consisting of depolarizing steps are applied to elicit specific ionic currents (e.g., a long depolarizing step to +60 mV to activate IKs).[1][2]
-
-
Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentration in the external solution.
-
The drug-containing solution is perfused over the cell, and the effects on the ionic currents are recorded.
-
-
Data Analysis:
-
The amplitude and kinetics of the recorded currents are analyzed before and after drug application to determine the extent of block and to calculate parameters such as the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced APD prolongation.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Logical Relationship of this compound's Cardiac Effects
Caption: this compound's primary and secondary cardiac effects.
Conclusion
This compound stands as a cornerstone tool in cardiac electrophysiology research. Its selective inhibition of the IKs current has provided invaluable insights into the mechanisms of cardiac repolarization and the role of specific ion channels in both normal and pathological conditions. The data and methodologies outlined in this guide offer a foundational understanding for researchers and drug development professionals seeking to utilize or build upon the knowledge of this compound's cardiac effects. Further research into the nuances of its interaction with the KCNQ1/KCNE1 channel complex and its effects in different disease models will continue to be a valuable endeavor in the field of cardiology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
- 17. docs.axolbio.com [docs.axolbio.com]
The Binding Site of Chromanol 293B on the KCNQ1 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of Chromanol 293B, a potent and selective blocker of the KCNQ1 potassium channel. Understanding the molecular interactions between this compound and KCNQ1 is crucial for the development of novel antiarrhythmic drugs targeting the slow delayed rectifier potassium current (IKs), for which KCNQ1 forms the primary pore-forming subunit.
Location of the this compound Binding Site
The binding site for this compound is located within the central cavity or inner pore vestibule of the KCNQ1 channel.[1][2][3] This strategic location allows the drug to physically occlude the ion permeation pathway, thereby inhibiting the flow of potassium ions. The binding pocket is formed by residues from the S6 transmembrane segment and the pore helix (H5) selectivity filter of the KCNQ1 protein.[1][4]
Key Interacting Residues
Mutagenesis and molecular modeling studies have identified several key amino acid residues within the KCNQ1 channel that are critical for the binding and efficacy of this compound. These residues contribute to the formation of a hydrophobic and electrostatically favorable environment for the drug molecule.
S6 Transmembrane Domain:
-
Isoleucine 337 (I337): This residue is a major determinant of this compound sensitivity.[1][4] Mutation of I337 to valine (I337V), the corresponding residue in the insensitive KCNQ2 channel, dramatically reduces the blocking effect of the drug.[1] This suggests a critical hydrophobic interaction between the drug and the isoleucine side chain.
-
Phenylalanine 340 (F340): Located deeper in the pore, F340 also plays a significant role in drug binding.[1] Similar to I337, mutating this residue to the KCNQ2 equivalent (tyrosine, F340Y) leads to a substantial decrease in sensitivity to this compound.[1] This highlights the importance of hydrophobic interactions in this region of the pore.
Pore Helix (H5) and Selectivity Filter:
-
Threonine 312 (T312): This residue, located in the selectivity filter, is another key component of the binding site.[1] The T312S mutation significantly diminishes the inhibitory effect of this compound.[1] It is proposed that the oxygen atoms of this compound engage in electrostatic interactions with a potassium ion coordinated within the selectivity filter, and T312 is crucial for stabilizing this interaction.[1][4]
The proposed mechanism of action involves the stabilization of the this compound molecule within the pore through hydrophobic interactions with I337 and F340, and electrostatic interactions with a K+ ion in the selectivity filter.[1][4]
Quantitative Data: Impact of Mutations on this compound Sensitivity
The following table summarizes the quantitative data from mutagenesis studies, illustrating the impact of specific amino acid substitutions on the half-maximal inhibitory concentration (IC50) of this compound.
| Channel | Mutation | IC50 (µM) | Fold Change vs. Wild-Type | Reference |
| KCNQ1 | Wild-Type | 65.4 ± 1.7 | - | [5] |
| KCNQ1/KCNE1 | Wild-Type | 15.1 ± 3.3 | - | [5] |
| KCNQ1 | T312S | >100 | >1.5 | [1][4] |
| KCNQ1 | I337V | >100 | >1.5 | [1][4] |
| KCNQ1 | F340Y | >100 | >1.5 | [1][4] |
| KCNQ1/KCNE1 | T312S | Not determined | - | [4] |
| KCNQ1/KCNE1 | I337V | >100 | >6.6 | [4] |
| KCNQ1/KCNE1 | F340Y | >100 | >6.6 | [4] |
Note: The co-expression of the ancillary subunit KCNE1 enhances the sensitivity of the KCNQ1 channel to this compound.[1][4][5][6]
Experimental Protocols
The identification of the this compound binding site has been facilitated by several key experimental techniques.
Site-Directed Mutagenesis and Electrophysiology
This is the primary method used to identify critical residues for drug binding.
Methodology:
-
Mutagenesis: Point mutations are introduced into the KCNQ1 cDNA using techniques like PCR-based site-directed mutagenesis to change specific amino acids hypothesized to be part of the binding site.
-
Heterologous Expression: The wild-type and mutant KCNQ1 channel cRNAs (with or without KCNE1 cRNA) are injected into Xenopus laevis oocytes or transfected into mammalian cell lines (e.g., HEK293, COS-7).[6][7][8][9]
-
Electrophysiological Recording: Two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) techniques are used to record the potassium currents flowing through the expressed channels.[9][10][11]
-
Drug Application: this compound is applied to the cells at various concentrations.
-
Data Analysis: The inhibitory effect of the drug is quantified by measuring the reduction in current amplitude. Concentration-response curves are generated to determine the IC50 value for both wild-type and mutant channels. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.[1][4]
Chimeric Channel Studies
Chimeric channels, created by swapping domains between sensitive (KCNQ1) and insensitive (KCNQ2) channels, are used to narrow down the region responsible for drug sensitivity.
Methodology:
-
Chimera Construction: Chimeric cDNAs are constructed by swapping specific domains (e.g., the S5-P-S6 region) between KCNQ1 and KCNQ2.
-
Expression and Recording: The chimeric channels are expressed in a suitable system (e.g., Xenopus oocytes), and their sensitivity to this compound is assessed using electrophysiology as described above.
-
Localization: By observing which KCNQ1 domains confer sensitivity to the insensitive KCNQ2 channel (or vice versa), the general location of the binding site can be identified.[1][4]
Molecular Docking and Homology Modeling
Computational methods are employed to visualize the potential binding pose of this compound within the KCNQ1 channel pore.
Methodology:
-
Homology Modeling: A three-dimensional model of the KCNQ1 channel is built based on the known crystal or cryo-EM structures of related potassium channels (e.g., Kv1.2).
-
Molecular Docking: Computational algorithms are used to "dock" the this compound molecule into the pore of the KCNQ1 model, predicting the most energetically favorable binding orientations.
-
Analysis: The docking results are analyzed to identify potential interactions (hydrophobic, electrostatic) between the drug and specific amino acid residues, guiding further mutagenesis studies.[1][4]
Visualizations
Signaling Pathway of KCNQ1 Inhibition
Caption: Inhibition pathway of KCNQ1 by this compound.
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying the this compound binding site.
Logical Relationship of Key Residues in the Binding Pocket
Caption: Key residues and interactions in the binding pocket.
References
- 1. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCNE2 confers background current characteristics to the cardiac KCNQ1 potassium channel | The EMBO Journal [link.springer.com]
- 7. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromanol 293B: A Targeted Modulator of Sinoatrial Node Pacemaker Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophysiological effects of Chromanol 293B on sinoatrial node (SAN) cells, the heart's primary pacemaker. This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current in cardiac repolarization and pacemaker automaticity. This document details the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the underlying signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating cardiac electrophysiology and developing novel antiarrhythmic therapies.
Introduction
The sinoatrial node (SAN) is a specialized cluster of cells in the right atrium that spontaneously generates electrical impulses, thereby setting the normal heart rhythm. The electrophysiological properties of SAN cells are governed by a complex interplay of various ion channels. One of the key currents involved in the repolarization phase of the SAN action potential is the delayed rectifier potassium current (IK), which is composed of a rapid component (IKr) and a slow component (IKs).
This compound has emerged as a valuable pharmacological tool for elucidating the specific role of IKs in cardiac pacemaking. Its high selectivity for the IKs channel, which is formed by the coassembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, allows for targeted investigation of this current's contribution to normal and pathological cardiac rhythms.[1] This guide synthesizes the current understanding of this compound's impact on SAN cell electrophysiology.
Mechanism of Action of this compound on Sinoatrial Node Cells
This compound exerts its primary effect on sinoatrial node cells by directly blocking the IKs current.[2][3] This blockade is concentration-dependent and reversible.[2][3] Studies have shown that this compound preferentially binds to the open state of the IKs channel, indicating a time-dependent block during depolarizing voltage steps.[2][3] The molecular basis for this action involves interactions with the KCNQ1 protein, with the KCNE1 subunit potentially facilitating the binding of the compound.[2]
At concentrations effective for blocking IKs, this compound has been demonstrated to be highly selective, with negligible effects on other crucial cardiac ion currents in SAN cells, including:
-
The rapid component of the delayed rectifier potassium current (IKr)[4][5][6]
-
The inward rectifier potassium current (IK1)[4]
This high degree of selectivity makes this compound an invaluable tool for isolating the physiological and pathophysiological roles of IKs in cardiac function.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on sinoatrial node cells.
Table 1: Inhibitory Concentration (IC50) of this compound on IKs in Sinoatrial Node Cells
| Species | IC50 (µM) | Experimental Condition | Reference |
| Guinea Pig | 5.3 | Whole-cell patch-clamp, tail current analysis after 4-s depolarization to +50 mV. | [2][3] |
| Rabbit | 1.35 | Perforated patch-clamp, tail current analysis after 1-s depolarization to +40 mV. | [4][7][8] |
Table 2: Effects of this compound on Sinoatrial Node Action Potential Parameters in Rabbit
| Parameter | Condition | This compound Concentration (µM) | Effect | Reference |
| Spontaneous Cycle Length | Control | 5 | Negligible change | [4][7] |
| Maximum Diastolic Potential | 10 nM Isoprenaline | 5 | Depolarization of 2.2 ± 1% | [4][7] |
| Diastolic Depolarization Rate | 10 nM Isoprenaline | 5 | Decrease of 9.9 ± 4% | [4][7] |
| Late Action Potential Repolarization | 10 nM Isoprenaline | 5 | Slowing of 28.7 ± 10.2% | [4][7] |
| Spontaneous Cycle Length | 10 nM Isoprenaline | 5 | Prolongation of 9.8 ± 3.0% | [4][7] |
Table 3: Percentage Block of IKs by this compound in Guinea Pig Sinoatrial Node Cells
| This compound Concentration (µM) | Condition | Percentage Block of IKs | Reference |
| 50 | Control (non-stimulated) | 99.4 ± 0.45% | [2][3] |
| 50 | 1 µM Isoprenaline (β-adrenergic stimulation) | 94.0 ± 0.98% | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the impact of this compound on sinoatrial node cells.
Isolation of Sinoatrial Node Cells
A standard enzymatic dissociation protocol is used to isolate single sinoatrial node cells from guinea pig or rabbit hearts.
-
Animal Euthanasia and Heart Excision: The animal is euthanized according to approved institutional guidelines. The heart is rapidly excised and placed in a chilled, oxygenated Tyrode's solution.
-
Dissection of the Sinoatrial Node Region: The right atrium is opened, and the sinoatrial node region, located near the crista terminalis, is carefully dissected.
-
Enzymatic Digestion: The tissue is subjected to a series of enzymatic digestions, typically using a combination of collagenase and protease in a low-calcium solution. The specific enzyme concentrations and incubation times are optimized for the species and laboratory.
-
Cell Dispersion and Storage: After digestion, the tissue is gently agitated to release single cells. The resulting cell suspension is filtered and stored in a high-potassium storage solution at 4°C until use.
Electrophysiological Recording: Patch-Clamp Technique
The whole-cell or perforated patch-clamp technique is employed to record ionic currents and action potentials from isolated sinoatrial node cells.[9][10][11][12]
4.2.1. Solutions
-
External (Bath) Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 Glucose, and 5 HEPES; pH adjusted to 7.4 with NaOH. To isolate IKs, other currents are often blocked pharmacologically (e.g., using nifedipine for ICa,L and E-4031 for IKr).[4]
-
Internal (Pipette) Solution (for whole-cell): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, and 0.1 GTP; pH adjusted to 7.2 with KOH.
-
Internal (Pipette) Solution (for perforated patch): The same as the whole-cell solution, but with the addition of a pore-forming agent like Amphotericin B (typically 240 µg/mL) to the tip-filling solution to maintain the integrity of the intracellular signaling environment.[4]
4.2.2. Recording Procedure
-
Cell Plating: Isolated SAN cells are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution at a constant temperature (typically 35-37°C).
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: The micropipette is brought into close proximity to a single SAN cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell or Perforated Patch Configuration:
-
Whole-cell: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Perforated patch: After forming a gigaohm seal, the pore-forming agent in the pipette solution gradually perforates the membrane patch, allowing for electrical access while preserving larger intracellular molecules.
-
-
Data Acquisition: Ionic currents are recorded in voltage-clamp mode, and action potentials are recorded in current-clamp mode using a patch-clamp amplifier and data acquisition software.
4.2.3. Voltage-Clamp Protocol to Elicit IKs
To measure IKs, cells are typically held at a holding potential of -40 mV or -50 mV.[2][3][4] Depolarizing voltage steps of varying durations (e.g., 1 to 4 seconds) and to various test potentials (e.g., up to +50 mV or +70 mV) are applied to activate the IKs channels.[2][3] The IKs is often measured as the tail current upon repolarization to the holding potential.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on sinoatrial node cells.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of this compound effects.
Conclusion
This compound is a highly selective and potent blocker of the IKs current in sinoatrial node cells. Its use in electrophysiological studies has been instrumental in defining the role of IKs in cardiac pacemaking, particularly under conditions of β-adrenergic stimulation. This technical guide provides a consolidated resource for researchers and drug developers, summarizing the key actions, quantitative data, and experimental approaches related to the study of this compound's impact on the heart's natural pacemaker. The continued use of this and similar targeted pharmacological agents will be crucial in advancing our understanding of cardiac electrophysiology and in the development of safer and more effective antiarrhythmic drugs.
References
- 1. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the 293b-sensitive, slowly activating delayed rectifier potassium current, i(Ks), in pacemaker activity of rabbit isolated sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chromanol 293B in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B is a well-characterized and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] This current is crucial for cardiac repolarization, and its dysfunction is implicated in certain cardiac arrhythmias, such as Long QT syndrome.[3] The primary molecular target of this compound is the ion channel complex formed by the co-assembly of KCNQ1 (Kv7.1) and KCNE1 (minK) subunits.[4][5] Its selectivity makes it an invaluable pharmacological tool for isolating and studying the physiological and pathophysiological roles of IKs in various cell types, particularly cardiomyocytes.[2][4] This document provides a detailed protocol for the effective use of this compound in whole-cell patch-clamp experiments.
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the pore of the KCNQ1/KCNE1 channel complex.[5] The block is time- and state-dependent, showing a preference for the open state of the channel.[3][6] This means that the inhibition by this compound increases with the duration of the depolarizing stimulus that opens the channels.[3][4] Studies have identified specific amino acid residues in the S6 transmembrane segment and the pore helix (H5 selectivity filter) of the KCNQ1 subunit as critical for the binding of this compound.[5] The presence of the KCNE1 subunit enhances the blocking potency of the compound.[5] While highly selective for IKs, at higher concentrations, this compound can also inhibit other currents such as the transient outward current (Ito) and the CFTR chloride current.[1][7]
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the inhibitory concentrations (IC50) and other quantitative parameters of this compound on various ion channels as determined by patch-clamp electrophysiology.
| Target Current | Species/Cell Type | IC50 / Effective Concentration | Key Findings & Notes | Reference(s) |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 µM | Highly potent and selective block. | [8][9] |
| IKs | Guinea Pig Sino-atrial Node Cells | 5.3 µM | Potent and fully reversible block.[4] | [4] |
| IKs | Canine Left Ventricular Myocytes | 1.8 µM | Relatively selective blocker. | [7] |
| IK (Kv2.1-like) | Rat H9c2 Myoblasts | 8 µM | Effective inhibition, likely through open channel block.[10] | [10] |
| CFTR Chloride Current | Not specified | 19 µM | Also exhibits inhibitory activity on this chloride channel. | [1] |
| Transient Outward Current (Ito) | Human Ventricular Myocytes | 24 µM | Inhibition is approximately 20-fold less potent than for IKs. | [2][8] |
| Transient Outward Current (Ito) | Canine Left Ventricular Myocytes | 38 µM | Demonstrates off-target effects at higher concentrations. | [7] |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Human Atrial Myocytes | 30.9 µM | Significant inhibition at concentrations above the IKs blocking range. | [11] |
| IKr, IK1, ICa-L | Various (Canine, Guinea Pig) | > 30 µM | No significant effect at concentrations that block IKs.[7][8] | [7][8] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in ethanol up to 20 mM.[12]
-
Recommended Procedure:
-
Determine the batch-specific molecular weight from the product's Certificate of Analysis. The typical molecular weight is 324.39 g/mol .
-
To prepare a 10 mM stock solution in DMSO, weigh out 3.24 mg of this compound and dissolve it in 1 mL of high-purity DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent).[13]
-
Preparation of Working Solutions
The final working concentration of this compound will depend on the experimental goals, but typically ranges from 1 to 10 µM for selective IKs blockade.
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into the extracellular (bath) solution to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of the extracellular solution (a 1:1000 dilution).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid non-specific effects on ion channels.
-
Prepare a vehicle control solution containing the same final concentration of the solvent used to dissolve this compound.
Whole-Cell Patch-Clamp Protocol for IKs Measurement
This protocol is a general guideline and may require optimization based on the specific cell type and recording equipment.
A. Solutions:
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[14]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with KOH.[14]
B. Recording Procedure:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2.5-6 MΩ when filled with the intracellular solution.[8][15]
-
Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes before starting the voltage-clamp protocol.
C. Voltage-Clamp Protocol to Elicit IKs:
-
Hold the membrane potential at a level where IKs channels are closed, typically around -50 mV.[4][8]
-
Apply a series of long depolarizing voltage steps (e.g., 3-5 seconds) to a range of potentials (e.g., from -40 mV to +70 mV) to activate the slowly activating IKs current.[4][6][8]
-
Following each depolarizing step, repolarize the membrane to a potential such as -40 mV to record the deactivating tail currents. The amplitude of the tail current is often used to quantify the number of channels that were open at the end of the depolarizing pulse.
-
Record baseline currents under control conditions (extracellular solution with vehicle).
-
Apply this compound by perfusing the recording chamber with the working solution. Allow several minutes for the drug effect to reach a steady state.[4][8]
-
Repeat the voltage-clamp protocol in the presence of this compound to measure the extent of IKs block.
-
To confirm reversibility, "wash out" the drug by perfusing the chamber with the control extracellular solution.[4]
Mandatory Visualizations
Caption: Mechanism of IKs channel blockade by this compound.
Caption: Experimental workflow for a patch-clamp study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Recommended solvent and concentration for Chromanol 293B stock solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Chromanol 293B stock solutions in a laboratory setting. This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), making it a valuable tool for research in cardiac electrophysiology and pharmacology.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and biological properties of this compound.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source(s) |
| Molecular Weight | 324.39 g/mol | [1][2] |
| Formula | C₁₅H₂₀N₂O₄S | [1][2] |
| CAS Number | 163163-23-3 | [1][2] |
| Recommended Solvents | DMSO, Ethanol | [1][2][3] |
| Maximum Stock Concentration (DMSO) | 100 mM | [1][2][3] |
| Maximum Stock Concentration (Ethanol) | 20 mM (up to 100 mM with gentle warming) | [1][3][4][5] |
| Storage (Powder) | Room Temperature | [1][2] |
| Storage (Stock Solution) | -20°C (up to one month) or -80°C (for longer-term storage) | [2][6] |
Table 2: Biological Activity
| Target | Action | IC₅₀ | Source(s) |
| IKs (KCNQ1/KCNE1) | Blocker | 1-10 µM | [1][3] |
| CFTR Chloride Current | Blocker | 19 µM | [1][3] |
| Kv4.3 (Ito) | Blocker | 38 µM | [2] |
| hERG (Kv11.1) | Negligible Inhibition | > 30 µM | [4] |
Signaling Pathway and Mechanism of Action
This compound selectively blocks the slow delayed rectifier potassium current (IKs). This current is crucial for the repolarization phase of the cardiac action potential. The IKs channel is formed by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1.[2][5] this compound is thought to bind to the inner pore vestibule of the KCNQ1 subunit, involving interactions with the selectivity filter and the S6 transmembrane segment, thereby physically occluding the channel and preventing K⁺ ion efflux.[7]
Figure 1. Mechanism of action of this compound on the IKs potassium channel.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound (MW: 324.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 32.44 mg of this compound.
-
Calculation: 0.1 mol/L * 1 L/1000 mL * 324.39 g/mol * 1000 mg/g = 32.439 mg/mL
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 32.44 mg, add 1 mL of DMSO.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for longer-term storage.
Figure 2. Workflow for preparing a this compound stock solution in DMSO.
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
Perform serial dilutions to achieve the desired final concentration of this compound. This helps to ensure accuracy and minimize precipitation.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Example Protocol: Preparing a 10 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): Thaw a 100 mM stock solution aliquot. Dilute it 1:100 in your assay buffer or culture medium to create a 1 mM intermediate stock. For example, add 5 µL of the 100 mM stock to 495 µL of medium.
-
Final Dilution: Dilute the 1 mM intermediate stock 1:100 in the final volume of culture medium for your experiment to achieve a 10 µM working concentration. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium in your culture well. This results in a final DMSO concentration of 0.01%.
Example Application: Whole-Cell Patch-Clamp Electrophysiology
This compound is frequently used to isolate and study specific potassium currents in cardiomyocytes.
Experimental Setup (based on published studies): [3][8][9]
-
Cell Type: Isolated guinea pig or human ventricular myocytes.
-
Recording Technique: Whole-cell patch-clamp.
-
Solutions: The external (bath) solution and internal (pipette) solution are formulated to isolate the IKs current. This often involves blocking other currents, such as ICa,L (with a calcium channel blocker like nifedipine or nisoldipine) and IKr (with a specific blocker like E-4031).[8]
-
Application of this compound: The working solution of this compound is perfused into the bath solution.
-
Concentration Range: Effective concentrations typically range from 1 µM to 50 µM, with an IC₅₀ of approximately 1-10 µM.[1][3][7]
-
Data Acquisition: Currents are recorded before and after the application of the compound to determine the extent of IKs block. The effect is typically observed after several minutes of perfusion and is reversible upon washout.[3][8]
These notes are intended as a guide. Researchers should always consult relevant literature and optimize protocols for their specific experimental systems.
References
- 1. Modeling the Hidden Pathways of IKs Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCNQ1 and KCNE1 in the IKs channel complex make state-dependent contacts in their extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chromanol 293B in Isolated Guinea Pig Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B is a well-established and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current, crucial for the repolarization phase of the cardiac action potential, is a significant target for the development of antiarrhythmic drugs.[1] In guinea pig ventricular myocytes, a primary model for cardiac electrophysiology, this compound serves as an invaluable pharmacological tool to dissect the role of IKs from other repolarizing currents, such as the rapid component of the delayed rectifier current (IKr).[4][5]
These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, effects on ion channels, and detailed protocols for the isolation of myocytes and subsequent electrophysiological recordings.
Mechanism of Action
This compound exerts its effect by directly blocking the IKs channel pore. Studies indicate that it acts as an open-channel blocker, meaning it preferentially binds to and blocks the channel when it is in the open state during membrane depolarization.[4][6] This interaction is characterized by a time-dependent decay of the IKs current during prolonged depolarizing pulses.[4][7] The block is reversible, with the current recovering within minutes after washout of the compound.[6][7] The primary molecular targets of this compound are the proteins that form the IKs channel, specifically the alpha-subunit KCNQ1 (KvLQT1) and the beta-subunit KCNE1 (minK).[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the potency, selectivity, and effects of this compound on guinea pig ventricular myocytes.
Table 1: Potency and Selectivity of this compound on Cardiac Ion Currents
| Ion Current | Description | Blocker | IC50 / EC50 (Guinea Pig) | Notes |
| IKs | Slow delayed rectifier K+ current | This compound | 1.02 µM[1][3] - 6 µM[5] | Potent and primary target. Maximum inhibition reported as 96.9 ± 0.8%.[1][3] |
| IKr | Rapid delayed rectifier K+ current | This compound | >30 µM | High concentrations may cause slight, time-dependent inhibition.[4] Generally considered unaffected at concentrations that block IKs.[1][2][5] |
| IK1 | Inward rectifier K+ current | This compound | Unaffected | No effect observed.[1][2] |
| ICa-L | L-type Ca2+ current | This compound | Unaffected | No effect observed.[1][2] |
| INa | Fast Na+ current | This compound | Unaffected | No effect observed.[1][2] |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Parameter | Condition | Effect | Notes |
| APD Prolongation | 1 µM this compound | Significant prolongation at all frequencies | Unlike IKr blockers (e.g., dofetilide), the effect of this compound does not exhibit strong reverse use-dependence.[1][2] |
| Frequency Dependence | 0.1 Hz to 4 Hz | Similar fractional prolongation | This characteristic makes IKs blockade a potentially safer antiarrhythmic strategy, avoiding excessive APD prolongation at slow heart rates.[2][8] |
Visualizations
Signaling Pathway and Mechanism
Caption: this compound blocks the IKs channel, inhibiting K+ efflux and prolonging repolarization.
Experimental Workflow
Caption: Workflow for studying this compound effects on isolated guinea pig ventricular myocytes.
Pharmacological Isolation of IKs
Caption: Logic for using an IKr blocker to pharmacologically isolate the IKs current for study.
Experimental Protocols
Protocol 1: Isolation of Guinea Pig Ventricular Myocytes
This protocol is based on the enzymatic digestion of the heart via Langendorff perfusion.[9][10][11][12]
A. Solutions Required:
-
Perfusion Buffer (Ca2+-free): (in mM) 126 NaCl, 4.7 KCl, 1.2 KH2PO4, 2.5 MgSO4, 2.49 NaHCO3, 0.5 HEPES, 5.45 D-glucose. Adjust pH to 7.4 with NaOH. Gassed with 95% O2 / 5% CO2.
-
Enzyme Solution: Perfusion buffer containing 1 mg/mL Collagenase (Worthington Type II or equivalent) and 2 mM pyruvic acid.[9]
-
Storage Medium (M199): Medium 199 supplemented with 50 IU/mL penicillin and 50 µg/mL streptomycin.[9]
B. Procedure:
-
Heart Excision: Euthanize a guinea pig (200-300g) following approved institutional guidelines. Quickly excise the heart and place it in ice-cold Perfusion Buffer to arrest contractions and remove blood.
-
Cannulation: Mount the heart on a Langendorff apparatus via aortic cannulation. Be careful to avoid introducing air bubbles into the coronary system.
-
Initial Perfusion: Begin retrograde perfusion with warm (37°C), oxygenated Ca2+-free Perfusion Buffer for approximately 5 minutes, or until the heart stops beating and is cleared of blood.
-
Enzymatic Digestion: Switch the perfusion to the Enzyme Solution. Continue to perfuse for 10-20 minutes. The heart should become pale and flaccid, indicating successful digestion.
-
Cell Dissociation: Remove the heart from the cannula. Trim away the atria and large vessels. Mince the ventricular tissue in a fresh volume of Enzyme Solution.
-
Harvesting: Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.
-
Calcium Reintroduction: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to a final concentration of 1.8 mM to achieve calcium tolerance.[9]
-
Storage: Allow the cells to settle, remove the supernatant, and resuspend them in M199 storage medium. The cells can be maintained at 37°C in a 5% CO2 incubator and are best used for experiments on the same day or the day after isolation.[9]
Protocol 2: Whole-Cell Patch-Clamp Recording of IKs
A. Solutions Required:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, add a selective IKr blocker such as E-4031 (1-5 µM) or dofetilide.[13] Nifedipine (2 µM) can be added to block L-type Ca2+ currents.[13]
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentration in the External Solution just before use.
B. Procedure:
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the External Solution at 36-37°C.[1]
-
Pipette Positioning: Using a micromanipulator, bring a glass patch pipette (resistance 4-6 MΩ when filled) into contact with the surface of a single, healthy myocyte.[8]
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential of -50 mV to inactivate Na+ and T-type Ca2+ channels.[1][3]
-
Apply depolarizing voltage steps (e.g., to +60 mV) for several seconds to activate IKs.[1][3]
-
Repolarize the membrane (e.g., to -40 mV) to record the deactivating "tail current," which is often used for quantifying IKs.[14]
-
-
Drug Application: After recording a stable baseline IKs, switch the perfusion to the External Solution containing the desired concentration of this compound.
-
Data Acquisition: Record the current after the drug effect has reached a steady state. The block of IKs will be observed as a reduction in the current amplitude during the depolarizing pulse and a decrease in the tail current amplitude.
-
Washout: To test for reversibility, switch the perfusion back to the drug-free External Solution and record the recovery of the current.[7]
References
- 1. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IKs in guinea pig cardiac myocytes and guinea pig IsK channels by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Isolation of primary guinea pig ventricular (GPV) cardiomyocytes [bio-protocol.org]
- 10. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Human Atrial Myocyte Currents with Chromanol 293B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromanol 293B is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current, encoded by the KCNQ1/KCNE1 gene complex, plays a crucial role in the repolarization of the cardiac action potential, particularly in adapting to changes in heart rate.[3][4] In human atrial myocytes, several potassium currents contribute to repolarization, including the transient outward current (Ito1), the ultra-rapid delayed rectifier current (IKur), and the rapid (IKr) and slow (IKs) components of the delayed rectifier current. Dysregulation of these currents is implicated in atrial arrhythmias, such as atrial fibrillation. The selectivity of this compound for IKs makes it an invaluable pharmacological tool for dissecting the specific role of this current in both normal atrial physiology and pathological conditions.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies of human atrial myocytes, with detailed protocols for cell isolation, patch-clamp recordings, and data analysis.
Mechanism of Action
This compound acts as an open channel blocker of the IKs channel.[4][5] Its binding site is located within the inner pore vestibule of the KCNQ1 subunit, involving interactions with the S6 transmembrane domain and the selectivity filter.[6] The presence of the KCNE1 subunit enhances the blocking effect of the compound.[6] Studies on the enantiomers of this compound have shown that the (-)-[3R,4S] enantiomer is the more potent blocker of the KvLQT1+minK channel complex.[7]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cardiac ion currents.
Table 1: Inhibitory Concentrations (IC50) of this compound on Human Atrial Myocyte Currents
| Ion Current | IC50 (µM) | Species/Cell Type | Reference |
| IKur | 30.9 | Human Atrial Myocytes | [8] |
| Ito1 | 31.2 | Human Atrial Myocytes | [8] |
Table 2: Effects of this compound on Various Cardiac Ion Currents
| Ion Current | Species/Cell Type | Effect | Concentration (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | Strong Inhibition (EC50 = 1.02 µM) | 1.02 | [2] |
| IKs | Canine Ventricular Myocytes | Inhibition (IC50 = 1.8 µM) | 1.8 | [9] |
| Ito | Human Ventricular Myocytes | Inhibition (EC50 = 24 µM) | 24 | [2] |
| Ito | Canine Ventricular Myocytes | Inhibition (IC50 = 38 µM) | 38 | [9] |
| IKr | Guinea Pig Ventricular Myocytes | Unaffected | 50 | [2] |
| IKr | Canine Ventricular Myocytes | Insignificant Inhibition | 100 | [9] |
| IK1 | Canine Ventricular Myocytes | Unaffected | up to 30 | [9] |
| ICa-L | Guinea Pig Ventricular Myocytes | Unaffected | Not specified | [2] |
| ICa-L | Canine Ventricular Myocytes | Unaffected | up to 30 | [9] |
| INa | Guinea Pig Ventricular Myocytes | Unaffected | Not specified | [2] |
Experimental Protocols
I. Isolation of Human Atrial Myocytes
This protocol is adapted from established methods for isolating cardiomyocytes from human atrial tissue for patch-clamp studies.[10][11][12]
Materials:
-
Human atrial appendage tissue
-
Transport solution (e.g., cardioplegic solution)
-
Ca2+-free solution (e.g., Joklik-modified MEM)
-
Enzyme solution 1 (Collagenase Type II and Protease)
-
Enzyme solution 2 (Collagenase Type II)
-
Kraft-Brühe (KB) solution
-
Storage solution (modified Tyrode's)[13]
Procedure:
-
Obtain fresh human right atrial appendage tissue from patients undergoing open-heart surgery and immediately place it in ice-cold transport solution.[10]
-
In the laboratory, transfer the tissue to a Petri dish containing cold Ca2+-free solution. Mince the tissue into small chunks of approximately 1 mm³.[12]
-
Wash the tissue chunks by transferring them to a beaker with warm (37°C) Ca2+-free solution and gentle stirring.[10]
-
Perform a two-step enzymatic digestion. First, incubate the tissue in Enzyme Solution 1 at 37°C with gentle agitation.[11]
-
After the initial digestion, transfer the tissue to Enzyme Solution 2 and continue the digestion process. Periodically, gently triturate the tissue with a pipette to release individual myocytes.[12]
-
Monitor the dissociation process under a microscope until a sufficient number of rod-shaped, relaxed myocytes are observed.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.[12]
-
Centrifuge the myocyte suspension at a low speed (e.g., 500-600 rpm) for a few minutes to pellet the cells.
-
Resuspend the myocytes in KB solution for a short recovery period.
-
Gradually reintroduce calcium by transferring the cells to a storage solution with a stepwise increase in CaCl2 concentration, reaching a final concentration of around 0.2 mM.[11][12]
-
Store the isolated myocytes at room temperature for use within 6-8 hours.
II. Whole-Cell Patch-Clamp Recordings
This protocol outlines the general procedure for recording potassium currents in isolated human atrial myocytes using the whole-cell patch-clamp technique.
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette (Internal) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 0.1 Na2GTP; pH adjusted to 7.2 with KOH.[14]
Procedure:
-
Prepare this compound stock solutions in a suitable solvent (e.g., DMSO) and make final dilutions in the external solution on the day of the experiment.
-
Transfer isolated atrial myocytes to a recording chamber on the stage of an inverted microscope and perfuse with the external solution at 36 ± 1 °C.[2]
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a single myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for several minutes before starting recordings.
-
Record baseline currents using appropriate voltage-clamp protocols.
-
Apply this compound by switching the perfusion to an external solution containing the desired concentration of the compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording the blocked currents.
III. Voltage-Clamp Protocols to Isolate Atrial K+ Currents
To study the effect of this compound on specific atrial potassium currents, it is necessary to use voltage protocols and pharmacological tools to isolate the current of interest.
A. Isolating IKs:
-
To isolate IKs, other overlapping currents such as IKr, Ito, and IKur need to be minimized or blocked.
-
A common strategy is to first block IKr with a specific blocker like E-4031 or dofetilide.
-
Ito can be inactivated by a prepulse to a depolarized potential (e.g., -40 mV).
-
Voltage Protocol: From a holding potential of -50 mV, apply a prepulse to -40 mV for 100-200 ms to inactivate Na+ channels and Ito. Then, apply long depolarizing steps (e.g., 2-5 seconds) to various test potentials (e.g., 0 to +60 mV) to activate IKs. The slow activation kinetics are a hallmark of IKs. The this compound-sensitive current can be obtained by digital subtraction of the current recorded in the presence of the drug from the control current.
B. Isolating IKur and Ito1:
-
These currents are major contributors to the early phase of repolarization in human atria.
-
Voltage Protocol for Ito1: From a holding potential of -80 mV, apply a prepulse to -40 mV to inactivate Na+ channels, followed by depolarizing steps to various test potentials (e.g., -20 to +60 mV). Ito1 is a rapidly activating and inactivating current.
-
Voltage Protocol for IKur: IKur can be elicited by depolarizing pulses from a holding potential of -50 mV to potentials positive to -30 mV. It is a sustained outward current at depolarized potentials.
-
To study the effect of this compound on these currents, apply the respective voltage protocols before and after drug application. The concentration-dependent block can be determined to calculate the IC50 values.[8]
Visualizations
Caption: Workflow for studying this compound effects.
Caption: this compound blocks the IKs channel.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents [jove.com]
- 11. Isolation of human atrial myocytes for simultaneous measurements of Ca2+ transients and membrane currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for the Isolation and Study of the IKs Current Using Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The slowly activating delayed rectifier potassium current (IKs) is a critical component in the repolarization phase of the cardiac action potential.[1] This current is primarily mediated by the KCNQ1/KCNE1 channel complex.[2][3] Dysregulation of IKs has been implicated in various cardiac arrhythmias, including Long QT syndrome, making it a key target for pharmacological research and drug development.[3]
Chromanol 293B is a well-established and relatively selective blocker of the IKs current.[4] It serves as an essential pharmacological tool for isolating and characterizing IKs from other overlapping cardiac ion currents in both native cardiomyocytes and heterologous expression systems.[4] These application notes provide detailed protocols and critical data for the effective utilization of this compound in electrophysiological studies to investigate the properties and modulation of the IKs current.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the KCNQ1 α-subunit of the IKs channel.[2] The binding site is located within the inner pore vestibule, involving hydrophobic interactions with residues in the S6 transmembrane domain and electrostatic interactions with potassium ions within the selectivity filter.[2] This interaction blocks the ion permeation pathway, thereby inhibiting the flow of potassium ions and reducing the IKs current.[2] The block by the 3R,4S-enantiomer of this compound can be time-dependent, indicating a preferential binding to the open state of the channel.[5][6]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the inhibitory concentrations (IC50) and effects of this compound on various cardiac ion currents, providing a clear comparison of its potency and selectivity.
| Current | Preparation | IC50 (μM) | Notes | References |
| IKs | Canine Left Ventricular Myocytes | 1.8 | Relatively selective block. | [7][8] |
| Guinea Pig Ventricular Myocytes | 1.0 - 1.8 | Selective IKs blocker. | ||
| Human Atrial Myocytes | - | Significantly inhibits IKs. | [7] | |
| KCNQ1/KCNE1 in Xenopus Oocytes | 2.6 ± 0.2 (3R,4S-enantiomer) | Stereoselective inhibition. | [5] | |
| KCNQ1/KCNE1 in Xenopus Oocytes | 15.1 ± 3.3 | Potency influenced by ancillary subunits. | [9] | |
| Ito | Canine Left Ventricular Myocytes | 38 | Also affects Ito at higher concentrations. | [7][8] |
| Human Ventricular Myocytes | 24 | Less potent inhibition compared to IKs. | [4] | |
| IKr | Canine Left Ventricular Myocytes | > 30 | No significant effect at concentrations that block IKs. | [7][8] |
| Guinea Pig Ventricular Myocytes | - | Unaffected by this compound. | [4] | |
| IK1 | Canine Left Ventricular Myocytes | > 30 | Unaffected. | [7][8] |
| ICa-L | Canine Left Ventricular Myocytes | > 30 | Unaffected. | [7][8] |
| INa | Guinea Pig Ventricular Myocytes | - | Unaffected. | [4] |
| I(K) | Rat Embryonic H9c2 Cells | 8 | Resembled Kv2.1-related K+ current. | [10] |
Experimental Protocols
Protocol 1: Isolation of IKs Current in Cardiomyocytes using Whole-Cell Patch-Clamp
This protocol describes the pharmacological isolation of the IKs current from native cardiomyocytes using this compound.
1. Cell Preparation:
-
Isolation of Cardiomyocytes:
-
Anesthetize the animal (e.g., guinea pig, dog) and rapidly excise the heart, placing it in ice-cold, oxygenated Tyrode's solution.
-
Cannulate the aorta and perfuse the heart with a calcium-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
Mince the ventricular tissue and gently triturate to release individual myocytes.
-
Store the isolated cells in a high-potassium storage solution at 4°C and use within a few hours for optimal viability.[11]
-
2. Electrophysiological Recording:
-
Cell Plating: Place a drop of the cell suspension in a recording chamber mounted on the stage of an inverted microscope and allow the myocytes to adhere.
-
Superfusion: Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution) at a constant flow rate. All experiments should be performed at a physiological temperature (e.g., 36-37°C).[4]
-
Pipette Solution: Use a standard internal (pipette) solution containing potassium as the primary charge carrier. A typical internal solution may contain (in mmol/L): 115 K-Aspartate, 45 KCl, 3 Mg-ATP, 5 HEPES, 0.1 cAMP, 10 EGTA, pH 7.25 adjusted with KOH.[12]
-
Seal Formation: Approach a myocyte with a fire-polished glass micropipette (resistance 3–5 MΩ) and form a high-resistance (GΩ) seal.[13]
-
Whole-Cell Configuration: Rupture the membrane patch to establish the whole-cell configuration.[12]
3. Voltage-Clamp Protocol and Data Acquisition:
-
Holding Potential: Clamp the cell at a holding potential of -80 mV.[14]
-
Voltage Protocol for IKs Activation: To elicit IKs, apply depolarizing voltage steps. A typical protocol involves stepping from the holding potential to a range of test potentials (e.g., -70 mV to +100 mV in 10 mV increments) for a duration of 3.5 to 10 seconds.[13][14] This is followed by a repolarizing step to a potential such as -40 mV to record the tail current.[14]
-
Data Acquisition: Record the whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at a suitable frequency (e.g., 10 kHz) and filter (e.g., low-pass at 3 kHz).[14]
4. Pharmacological Isolation of IKs:
-
Baseline Recording: Record the total outward current under control conditions using the specified voltage-clamp protocol.
-
Application of this compound: Perfuse the chamber with the external solution containing this compound at a concentration sufficient to block IKs (e.g., 10-30 µM).[7][14] Allow sufficient time for the drug to reach equilibrium.
-
Recording of IKs-Blocked Current: Apply the same voltage-clamp protocol as in the baseline condition and record the remaining outward current.
-
IKs Current Isolation (Digital Subtraction): The this compound-sensitive current, which represents the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.[12]
Protocol 2: Studying IKs in a Heterologous Expression System (e.g., Xenopus Oocytes or HEK-293 Cells)
This protocol is for characterizing the effects of this compound on IKs channels (KCNQ1/KCNE1) expressed in a controlled cellular environment.
1. Cell Culture and Transfection (for HEK-293 cells):
-
Culture HEK-293 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Co-transfect the cells with plasmids encoding KCNQ1 and KCNE1 subunits using a suitable transfection reagent.
-
Stable cell lines can also be generated by selecting for antibiotic resistance.[14]
2. Oocyte Preparation and Injection (for Xenopus oocytes):
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA encoding KCNQ1 and KCNE1 subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
3. Electrophysiological Recording (Two-Electrode Voltage Clamp for Oocytes or Patch-Clamp for HEK-293 cells):
-
Follow the general electrophysiology procedures outlined in Protocol 1, adapting the solutions and voltage protocols as necessary for the specific expression system.
-
For oocytes, use a two-electrode voltage clamp setup.
4. Data Analysis:
-
Analyze the effects of different concentrations of this compound to determine the IC50 value.
-
Investigate the voltage and time dependence of the block by analyzing the current traces at different potentials and pulse durations.[13][5]
-
Study the use-dependency of the block by applying repetitive stimuli.[5][6]
Visualizations
Caption: Workflow for isolating IKs current using this compound.
Caption: Mechanism of IKs current blockade by this compound.
Conclusion
This compound remains a valuable pharmacological tool for the selective inhibition and study of the IKs current.[4] Its well-characterized mechanism of action and relative selectivity make it suitable for a wide range of electrophysiological applications, from basic research into IKs channel kinetics to the screening of potential antiarrhythmic drugs.[5][8] By following the detailed protocols provided, researchers can effectively isolate and investigate the physiological and pathophysiological roles of the IKs current in the heart.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cardiacsignalinglab.bme.ucdavis.edu [cardiacsignalinglab.bme.ucdavis.edu]
- 13. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fortunejournals.com [fortunejournals.com]
Measuring the Potency of IKs Channel Blockers: Application Notes and Protocols for Determining the IC50 of Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the half-maximal inhibitory concentration (IC50) of Chromanol 293B, a selective blocker of the slow component of the delayed rectifier potassium current (IKs). The protocols described herein are essential for researchers in pharmacology, cardiac safety, and ion channel drug discovery.
The IKs channel, formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Dysregulation of IKs function can lead to cardiac arrhythmias, making it a significant target for therapeutic intervention and safety assessment. This compound is a valuable pharmacological tool for studying the physiological role of IKs and for the development of novel antiarrhythmic drugs.[3][4]
This document outlines the principles of electrophysiological assessment, provides detailed protocols for both manual and automated patch-clamp techniques, and offers guidance on data analysis and presentation.
Principle of the Assay
The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it is the concentration of this compound required to block 50% of the IKs channel current. The most accurate and direct method for measuring ion channel activity and its modulation by pharmacological agents is patch-clamp electrophysiology.[5] This technique allows for the precise control of the cell membrane potential (voltage-clamp) and the direct measurement of the ionic current flowing through the channels.
By applying a series of voltage steps to a cell expressing IKs channels, a characteristic current can be elicited. This current is then measured at various concentrations of this compound. The resulting data are used to construct a concentration-response curve, from which the IC50 value is determined.
Experimental Design and Materials
Cell Line Selection
The choice of cell line is critical for obtaining robust and reproducible data. Commonly used systems include:
-
Recombinant Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably co-expressing human KCNQ1 and KCNE1 are the most common choices for high-throughput screening and detailed mechanistic studies.[5][6][7] These cell lines provide a homogenous population of channels, leading to consistent current expression.
-
Native Cardiomyocytes: For more physiologically relevant studies, primary cardiomyocytes isolated from animal models (e.g., guinea pigs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.[1][3] However, these cells express a mixture of ion channels, which can complicate the isolation of the IKs current.
Reagents and Solutions
Accurate preparation of intracellular (pipette) and extracellular (bath) solutions is paramount for maintaining cell health and ionic gradients.
| Solution Component | Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| NaCl | 140 | 10 |
| KCl | 4 | 130 |
| CaCl2 | 2 | 1 |
| MgCl2 | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 10 |
| Mg-ATP | - | 5 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~310 | ~290 |
Note: Solution compositions can be modified based on specific experimental requirements. For example, to isolate IKs from other potassium currents like IKr, specific blockers for those channels (e.g., E-4031 or dofetilide) can be added to the extracellular solution.
Experimental Protocols
Two primary patch-clamp methodologies are employed for IC50 determination: manual patch-clamp and automated patch-clamp.
Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology
Manual patch-clamp is considered the "gold standard" for its high data quality and flexibility, making it ideal for detailed mechanistic studies.[8]
Step-by-Step Procedure:
-
Cell Preparation: Plate cells expressing KCNQ1/KCNE1 on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip onto the recording chamber of a microscope and perfuse with the extracellular solution at a controlled temperature (typically 35-37°C).
-
Under microscopic guidance, approach a single cell with the micropipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +40 mV for 2-5 seconds to activate the IKs channels.
-
Follow with a repolarizing step to -40 mV to measure the tail current, which is a reliable measure of the IKs conductance.
-
-
Compound Application:
-
Record baseline IKs currents in the absence of this compound.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM), allowing the current to reach a steady-state at each concentration.
-
-
Data Acquisition: Record the current traces using appropriate data acquisition software and an amplifier.
Protocol 2: Automated Patch-Clamp (APC) Electrophysiology
APC platforms offer significantly higher throughput, making them suitable for screening large numbers of compounds and generating concentration-response curves more rapidly.[8][9][10] These systems use planar patch-chip technology to record from multiple cells simultaneously.[10]
Step-by-Step Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the KCNQ1/KCNE1 expressing cells.
-
System Preparation: Prime the APC instrument (e.g., QPatch, Patchliner, SyncroPatch) with intracellular and extracellular solutions and the compound plate containing serial dilutions of this compound.
-
Automated Cell Handling and Sealing: The instrument will automatically aspirate cells, trap them at the recording apertures of the patch-chip, and establish whole-cell configurations.
-
Execution of Voltage Protocol and Compound Addition: The pre-programmed voltage-clamp protocol (similar to the manual protocol) is applied to all cells. The instrument's fluidics system will then sequentially apply the different concentrations of this compound.
-
Automated Data Acquisition and Analysis: The system records currents from all successful wells and can often perform preliminary analysis, including leak subtraction and current amplitude measurements.
Data Analysis and Presentation
-
Current Measurement: For each concentration of this compound, measure the peak tail current amplitude.
-
Normalization: Normalize the current at each concentration to the baseline (control) current to obtain the percentage of inhibition.
-
% Inhibition = 100 * (1 - (Current_drug / Current_control))
-
-
Concentration-Response Curve: Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope (nH).
-
Y = 100 / (1 + (IC50 / [X])^nH)
-
Where Y is the percentage of inhibition and [X] is the compound concentration.
-
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound on IKs channels from the literature. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell type, temperature, and specific voltage protocol used.[3][11]
| Compound | Target | Cell Type | Reported IC50 (µM) | Reference |
| This compound | IKs | Guinea Pig Ventricular Myocytes | 1.02 | [3] |
| This compound | IKs | Guinea Pig Sino-Atrial Node Cells | 5.3 | [4] |
| (-)-[3R,4S] 293B | KvLQT1/minK | CHO Cells | 1.4 | [12] |
| (+)-[3S,4R] 293B | KvLQT1/minK | CHO Cells | 9.6 | [12] |
| This compound | Delayed Rectifier K+ Current | H9c2 Cells | 8 | [13] |
Visualizations
Caption: Workflow for IC50 determination of this compound on IKs channels.
Caption: Logical flow of data analysis for IC50 calculation.
References
- 1. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general mechanism of KCNE1 modulation of KCNQ1 channels involving non-canonical VSD-PD coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Chromanol 293B in Xenopus Oocyte Expression Systems: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing Chromanol 293B in Xenopus laevis oocyte expression systems. These oocytes serve as a robust platform for the heterologous expression of ion channels, enabling precise characterization of their function and pharmacology. This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), making it an invaluable tool for studying cardiac repolarization and for the development of antiarrhythmic drugs.
Introduction to this compound and its Application in Xenopus Oocytes
This compound is a chemical compound widely recognized for its specific inhibition of IKs channels.[1][2][3][4] These channels, formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, play a critical role in the repolarization phase of the cardiac action potential.[5] Xenopus oocytes are an ideal system for studying the effects of compounds like this compound due to their large size, which facilitates the microinjection of cRNA encoding the channel subunits, and their efficient translation machinery, leading to high levels of channel expression in the plasma membrane.[6][7] This allows for high-quality electrophysiological recordings to characterize the inhibitory effects of the compound.
The primary application of this compound in this system is to characterize the pharmacology of IKs channels and to screen for novel drug candidates targeting this channel. Researchers can express wild-type or mutant IKs channels in oocytes to investigate the binding site and mechanism of action of this compound.[5] The (-)-[3R,4S] enantiomer of this compound is a more potent inhibitor of the KCNQ1/KCNE1 channel complex compared to the (+)-enantiomer, highlighting the stereospecificity of the interaction.[8][9][10]
Mechanism of Action of this compound on IKs Channels
This compound acts as an open-channel blocker of IKs channels.[8][9] Its binding site is located within the central cavity of the KCNQ1 pore.[11] The blocking action involves hydrophobic interactions with specific amino acid residues in the S6 transmembrane domain (I337 and F340) and electrostatic interactions between the oxygen atoms of the chromanol molecule and a potassium ion within the selectivity filter.[5][11] The presence of the KCNE1 subunit enhances the sensitivity of the KCNQ1 channel to this compound.[5] The block by this compound is generally not significantly voltage-dependent.[8][9]
Quantitative Data: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) of this compound is a key parameter to quantify its potency. This value can vary depending on the specific channel subunit composition and the experimental conditions.
| Channel Subunits Expressed | Cell Type | IC50 (µM) | Reference(s) |
| KCNQ1 + KCNE1 (IKs) | Xenopus oocytes | ~1.8 | [11] |
| KCNQ1 + KCNE1 (IKs) | Canine ventricular myocytes | 1.8 | [12] |
| KCNQ1 + KCNE3 | Xenopus oocytes | < 3 | [13] |
| KCNQ1 (homomeric) | Xenopus oocytes | < 27 | [13] |
| IKs | Guinea-pig sino-atrial node cells | 5.3 | [1] |
| Delayed Rectifier K+ Current | H9c2 cells | 8 | [14][15] |
| Transient Outward Current (Ito) | Canine ventricular myocytes | 38 | [12] |
| Transient Outward Current (Ito) | Human ventricular myocytes | 24 | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in Xenopus oocyte expression systems, from oocyte preparation to electrophysiological recording.
Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a solution of 0.15% tricaine (MS-222).
-
Surgically remove a portion of the ovary and place it in a sterile Modified Barth's Saline (MBS) solution.
-
Manually separate the oocytes into smaller clusters.
-
To defolliculate, incubate the oocyte clusters in a collagenase solution (e.g., 1 mg/mL in MBS) for 60-90 minutes with gentle agitation to remove the follicular layer.[16]
-
Wash the oocytes thoroughly with MBS solution to remove the collagenase and any remaining debris.
-
Manually select healthy, stage V-VI oocytes under a dissecting microscope.
-
Store the selected oocytes in MBS supplemented with antibiotics (e.g., penicillin and streptomycin) at 18°C.[16]
cRNA Preparation and Microinjection
-
Prepare high-quality capped cRNA for the desired ion channel subunits (e.g., KCNQ1 and KCNE1) using an in vitro transcription kit.
-
Dissolve the purified cRNA in RNase-free water to a final concentration of approximately 0.5-1 µg/µL.
-
Pull microinjection needles from borosilicate glass capillaries using a micropipette puller.
-
Backfill the microinjection needle with the cRNA solution.
-
Using a microinjection setup, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.[7][16]
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.[16]
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the recording solution. Ensure the final DMSO concentration does not exceed a level that could affect the oocytes or the expressed channels (typically <0.1%).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential to a holding potential where the IKs channels are closed (e.g., -80 mV).
-
Apply a voltage-clamp protocol to elicit IKs currents. A typical protocol involves depolarizing voltage steps to various potentials (e.g., from -60 mV to +60 mV) for several seconds to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with the solution containing the desired concentration of this compound and record the currents again after the effect of the compound has reached a steady state.
-
To determine the IC50, apply a range of this compound concentrations and measure the corresponding inhibition of the current.
-
Wash out the compound with the control recording solution to check for reversibility of the block.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound effects on IKs channels in Xenopus oocytes.
Mechanism of this compound Action
Caption: Binding of this compound within the KCNQ1 channel pore leading to blockade of potassium ion flow.
References
- 1. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. leibniz-fmp.de [leibniz-fmp.de]
- 14. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
Application Notes and Protocols: Investigating the Effects of Chromanol 293B using Whole-Cell Voltage-Clamp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromanol 293B is a well-characterized and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current, crucial for the repolarization of the cardiac action potential, is a significant target in the development of antiarrhythmic drugs.[3][4] The specificity of this compound for the IKs channel, which is formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, makes it an invaluable pharmacological tool for isolating and studying this current in electrophysiological experiments.[5][6] These application notes provide a detailed protocol for utilizing the whole-cell voltage-clamp technique to characterize the inhibitory effects of this compound on IKs.
Mechanism of Action
This compound selectively inhibits the IKs channel.[1][2] The binding site for this compound is located in the inner pore vestibule of the KCNQ1 subunit, involving hydrophobic interactions with residues in the S6 transmembrane domain and electrostatic interactions with potassium ions within the selectivity filter.[6] The presence of the KCNE1 subunit enhances the blocking effect of the compound.[6] While highly selective for IKs, at higher concentrations, this compound can also affect other ion channels, such as the transient outward current (Ito) and the CFTR chloride current.[1][3][7]
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency on various ion channels.
| Parameter | Species/Cell Type | Value (IC50) | Other Ion Channels Blocked (IC50) | Reference |
| IKs Block | Guinea Pig Ventricular Myocytes | ~1-10 µM | IKr, IK1, INa, ICa,L: Unaffected at relevant concentrations | [1][2][3] |
| IKs Block | Canine Left Ventricular Myocytes | 1.8 µM | Ito: 38 µM; IKr, IK1, ICa-L: Unaffected at concentrations up to 30 µM | [7] |
| IKs Block | Human Ventricular Myocytes | Not explicitly stated, but effective block observed | Ito: 24 µM | [3] |
| CFTR Chloride Current Block | Not Specified | 19 µM | - | [1] |
Experimental Protocols
This section details the methodology for investigating the effects of this compound on IKs using the whole-cell voltage-clamp technique in isolated cardiomyocytes.
Cardiomyocyte Isolation
-
Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., guinea pig, rabbit, or canine) in accordance with institutional guidelines. Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse retrogradely with calcium-free Tyrode's solution containing collagenase and protease to enzymatically digest the extracellular matrix.
-
Cell Dissociation: Once the heart is digested, mince the ventricular tissue and gently triturate to release individual myocytes.
-
Storage: Store the isolated cells in a high-potassium storage solution at 4°C and use them for electrophysiological recordings within 2-8 hours for optimal viability.
Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents that may contaminate IKs recordings, specific inhibitors can be added (e.g., a selective IKr blocker like E-4031 and a calcium channel blocker like nifedipine).
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 GTP-Li. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Voltage-Clamp Recording
-
Cell Plating: Place a drop of the cardiomyocyte suspension in a recording chamber mounted on the stage of an inverted microscope. Allow the cells to adhere to the bottom of the chamber.
-
Superfusion: Continuously perfuse the chamber with the external solution at a constant flow rate (e.g., 2 mL/min) and maintain the temperature at 36-37°C.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the pipette tips to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration: Approach a healthy, rod-shaped myocyte with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-seal). Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.[8]
-
Voltage-Clamp Protocol to Elicit IKs:
-
Hold the cell at a holding potential of -40 mV to inactivate sodium and T-type calcium channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 20 mV increments) for a duration of 2-5 seconds. This long duration is necessary to fully activate the slowly activating IKs.
-
Follow the depolarizing step with a repolarizing step to a potential where the tail current can be measured (e.g., -30 mV or -40 mV).
-
-
Data Acquisition:
-
Record the baseline IKs currents using the described voltage-clamp protocol.
-
Apply this compound at various concentrations by switching the perfusion to an external solution containing the compound. Allow sufficient time for the drug effect to reach a steady state.
-
Record the currents in the presence of this compound.
-
Perform a washout by perfusing with the drug-free external solution to check for the reversibility of the block.[2]
-
Data Analysis
-
Current Measurement: Measure the amplitude of the IKs at the end of the depolarizing pulse and the peak of the tail current.
-
IKs Isolation: The this compound-sensitive current (representing IKs) can be obtained by digitally subtracting the current recorded in the presence of a saturating concentration of this compound from the baseline current.
-
Concentration-Response Curve: Plot the percentage of IKs inhibition as a function of the this compound concentration. Fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Voltage-Dependence of Activation: To assess the voltage-dependence of activation, normalize the tail current amplitudes to the maximum tail current and plot them against the test pulse voltage. Fit the data with a Boltzmann equation to determine the half-activation voltage (V1/2).
Visualizations
Signaling Pathway
Caption: Mechanism of IKs blockade by this compound.
Experimental Workflow
Caption: Workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homepages.gac.edu [homepages.gac.edu]
Application Notes and Protocols: Utilizing Chromanol 293B in Models of Long QT Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias.[1][2][3][4] Long QT Syndrome Type 1 (LQT1), the most common form, is typically caused by loss-of-function mutations in the KCNQ1 gene, which encodes the α-subunit of the slow component of the delayed rectifier potassium current (IKs).[3][5] This current is crucial for cardiac repolarization, and its impairment leads to a lengthened action potential duration (APD).[6][7] Chromanol 293B is a selective blocker of the IKs current and serves as a valuable pharmacological tool to model LQT1 in vitro, allowing for the study of disease mechanisms and the screening of potential therapeutic agents.[6][7][8][9] These application notes provide detailed protocols for utilizing this compound to create cellular and tissue models of LQT1.
Mechanism of Action of this compound
This compound selectively inhibits the IKs potassium channel, which is formed by the association of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[10][11] By blocking this channel, this compound effectively reduces the repolarizing current during the plateau phase of the cardiac action potential, thereby prolonging the APD and mimicking the electrophysiological phenotype of LQT1.[6][7] It has been demonstrated to be a selective IKs blocker with minimal effects on other cardiac ion channels such as the rapid delayed rectifier potassium current (IKr), inward rectifier potassium current (IK1), sodium current (INa), and L-type calcium current (ICa,L) at concentrations effective for IKs blockade.[6][12]
Quantitative Data: this compound Efficacy and Selectivity
The following tables summarize the quantitative data on the inhibitory concentrations and effects of this compound on various cardiac ion channels and action potential parameters.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Species/Cell Type | IC50 | Reference(s) |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 µM | [6] |
| IKs | Canine Ventricular Myocytes | 1.8 µM | [12][13] |
| IKs | Guinea Pig Sino-atrial Node Cells | 5.3 µM | [10] |
| IKs (KCNQ1/minK) | Xenopus Oocytes | 6.9 µM | [11] |
| I to | Canine Ventricular Myocytes | 38 µM | [12][13] |
| I to1 | Human Atrial Myocytes | 31.2 µM | [14] |
| I Kur | Human Atrial Myocytes | 30.9 µM | [14] |
| CFTR Chloride Current | Not Specified | 19 µM | [9] |
Table 2: Effective Concentrations of this compound in LQT1 Models
| Model System | Species | Concentration | Observed Effect | Reference(s) |
| Isolated Ventricular Myocytes | Guinea Pig, Human | 1 µM | Prolongation of APD | [6][15] |
| Arterially Perfused Ventricular Wedge | Canine | 10-100 µM | Dose-dependent prolongation of QT interval and APD90 | [7][16] |
| Arterially Perfused Ventricular Wedge | Canine | 30 µM | Used to mimic LQT1, especially in the presence of isoproterenol | [8][17] |
| Isolated Rabbit Left Ventricle | Rabbit | 30 µM | Induction of LQT1 phenotype | [18] |
| Human iPSC-derived Cardiomyocytes | Human | 3-30 µM | Prolongation of field potential duration | [19] |
| Human iPSC-derived Cardiomyocytes | Human | 10-100 µM | Prolongation of field potential duration | [20] |
Table 3: Effects of this compound on Action Potential Duration (APD)
| Species/Cell Type | Pacing Cycle Length (ms) | This compound Concentration | Change in APD90 | Reference(s) |
| Human Ventricular Muscle | 300-5000 | 10 µM | < 12 ms | [21][22][23] |
| Canine Ventricular Wedge (M-cells) | 2000 | 30 µM | Significant prolongation | [7] |
| Guinea Pig Ventricular Myocytes | 250 (4 Hz) | 1 µM | Significant prolongation | [15] |
Signaling Pathways and Experimental Workflows
Adrenergic Stimulation of IKs and its Blockade by this compound
LQT1 patients are particularly susceptible to arrhythmias under adrenergic stimulation.[3] This is because the IKs current is significantly enhanced by β-adrenergic signaling. The pathway involves the activation of β-adrenergic receptors, leading to the production of cAMP and activation of Protein Kinase A (PKA). PKA then phosphorylates the KCNQ1 subunit, increasing the IKs current to shorten the action potential duration during sympathetic stimulation. In LQT1, this response is blunted. This compound can be used to model this by blocking the already reduced IKs, and the addition of a β-agonist like isoproterenol can unmask the arrhythmic substrate.[7]
Caption: Adrenergic signaling pathway enhancing IKs and its inhibition by this compound.
Experimental Workflow for LQT1 Modeling
The general workflow for using this compound to model LQT1 involves preparing the biological sample, establishing a baseline recording, applying this compound, and then often introducing a β-adrenergic agonist to provoke an arrhythmic phenotype.
Caption: General experimental workflow for inducing an LQT1 phenotype using this compound.
Experimental Protocols
Protocol 1: Induction of LQT1 Phenotype in Isolated Ventricular Myocytes using Patch-Clamp Electrophysiology
This protocol details the induction of an LQT1 phenotype in isolated ventricular myocytes and the measurement of action potentials using the whole-cell patch-clamp technique.
1. Materials and Reagents:
- Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human)
- Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
- Pipette solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 4 K2-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
- This compound stock solution (e.g., 10 mM in DMSO)
- Isoproterenol stock solution (e.g., 1 mM in water)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
2. Myocyte Preparation:
- Isolate ventricular myocytes using established enzymatic digestion protocols for the species of choice.
- Allow myocytes to stabilize in Tyrode's solution for at least 30 minutes before recording.
3. Electrophysiological Recording:
- Transfer myocytes to the recording chamber on the microscope stage and perfuse with Tyrode's solution at 36-37°C.
- Establish a whole-cell patch-clamp configuration.
- Switch to current-clamp mode to record action potentials.
- Pace the myocyte at a constant frequency (e.g., 1 Hz) using brief current injections.
4. Experimental Procedure:
- Baseline Recording: Record stable action potentials for 5-10 minutes to establish a baseline APD90 (action potential duration at 90% repolarization).
- Application of this compound: Perfuse the chamber with Tyrode's solution containing the desired final concentration of this compound (e.g., 1-10 µM). Allow 5-10 minutes for the drug to equilibrate and its effect to stabilize. Record the prolonged action potentials.
- Adrenergic Challenge (Optional): To mimic the effect of sympathetic stimulation, add a β-adrenergic agonist such as isoproterenol (e.g., 50-100 nM) to the this compound-containing solution.[8] Record any changes in APD and the occurrence of early afterdepolarizations (EADs).
- Washout: Perfuse with drug-free Tyrode's solution to assess the reversibility of the effects.
5. Data Analysis:
- Measure the APD90 from the recorded action potentials.
- Compare the APD90 at baseline, after this compound application, and after the adrenergic challenge.
- Quantify the incidence of EADs.
Protocol 2: Modeling LQT1 in an Arterially Perfused Ventricular Wedge Preparation
This ex vivo model allows for the recording of a transmural electrocardiogram (ECG) and transmembrane action potentials from different layers of the ventricular wall.
1. Materials and Reagents:
- Canine left ventricular wedge preparation
- Cardioplegic solution
- Tyrode's solution (as in Protocol 1)
- This compound stock solution
- Isoproterenol stock solution
- Perfusion system, temperature controller, ECG and transmembrane potential recording equipment.
2. Wedge Preparation:
- Excise the heart and dissect a wedge from the left ventricle, cannulating a suitable coronary artery.
- Perfuse with cardioplegic solution and then switch to oxygenated Tyrode's solution at 36-37°C.
3. Electrophysiological Recording:
- Place plunge and epicardial electrodes to record a transmural ECG.
- Insert floating microelectrodes into the epicardial, M-cell, and endocardial regions to record transmembrane action potentials.
- Pace the preparation from the epicardial surface at a constant basic cycle length (e.g., 2000 ms).[8]
4. Experimental Procedure:
- Equilibration and Baseline: Allow the preparation to equilibrate for at least 1 hour. Record baseline ECG (QT interval) and transmembrane action potentials (APD90) from all three layers.
- Application of this compound: Introduce this compound into the perfusate at the desired concentration (e.g., 30 µM).[7][8] Record the changes in QT interval and APD90.
- Adrenergic Challenge: In the continued presence of this compound, add isoproterenol (e.g., 50-100 nM) to the perfusate.[7][8] This is expected to preferentially shorten the APD of epicardial and endocardial cells more than M-cells, increasing the transmural dispersion of repolarization (TDR) and potentially inducing Torsade de Pointes (TdP).[7]
- Arrhythmia Induction: Programmed electrical stimulation can be used to assess the propensity for TdP.
5. Data Analysis:
- Measure the QT interval from the transmural ECG.
- Measure the APD90 from the epicardial, M-cell, and endocardial recordings.
- Calculate the TDR (difference between the longest and shortest APD90).
- Quantify the incidence of spontaneous and induced TdP.
Conclusion
This compound is an indispensable tool for creating reliable in vitro and ex vivo models of Long QT Syndrome Type 1. Its selectivity for the IKs channel allows for the specific investigation of the electrophysiological consequences of reduced IKs current. The protocols outlined here provide a foundation for researchers to study the pathophysiology of LQT1, screen for potential anti-arrhythmic compounds, and investigate the mechanisms of arrhythmia formation under conditions mimicking sympathetic stimulation. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and meaningful data.
References
- 1. Model for long QT syndrome type 2 using human iPS cells demonstrates arrhythmogenic characteristics in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human iPS cell model of type 3 long QT syndrome recapitulates drug-based phenotype correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pathogenesis of long QT syndrome type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long QT syndrome: from channels to cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathophysiology of Congenital Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Cellular basis for long QT, transmural dispersion of repolarization, and torsade de pointes in the long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Variability of action potential duration in pharmacologically induced Long QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 21. ahajournals.org [ahajournals.org]
- 22. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
A Comprehensive Guide to the Application of Chromanol 293B in Canine Ventricular Myocyte Preparations
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide for the use of Chromanol 293B, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), in experimental studies involving isolated canine ventricular myocytes. This document outlines the mechanism of action of this compound, presents key quantitative data in a structured format, and offers detailed protocols for the isolation of canine ventricular myocytes and subsequent electrophysiological recordings.
Introduction
The canine ventricular myocyte is a well-established model in cardiac electrophysiology research due to its physiological and pharmacological similarities to human cardiomyocytes. The slow component of the delayed rectifier potassium current, IKs, plays a crucial role in the repolarization of the cardiac action potential, particularly during adrenergic stimulation. This compound is a valuable pharmacological tool for investigating the contribution of IKs to ventricular repolarization and for studying the potential arrhythmic consequences of IKs dysfunction.
Mechanism of Action
This compound selectively inhibits the IKs current by blocking the pore of the channel complex, which is formed by the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins. This blockade reduces the outward potassium flux during the plateau phase of the action potential, thereby prolonging its duration. While highly selective for IKs at lower concentrations, it is important to note that at higher concentrations, this compound can also inhibit the transient outward potassium current (Ito).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects on canine ventricular myocytes, compiled from multiple studies.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 for IKs | 1.8 µM | Canine left ventricular myocytes | [1] |
| IC50 for Ito | 38 µM | Canine left ventricular myocytes | [1] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Condition | This compound Concentration | Pacing Cycle Length (ms) | Change in APD | Reference |
| Baseline | 10 µM | 300-5000 | Minimal increase (<7%) | [3][4] |
| With β-adrenergic stimulation (Isoproterenol) | Not specified | Not specified | Reverses APD shortening | [5][6] |
| With IKr block (e.g., E-4031, dofetilide) | 10 µM | 1000 | Significant further prolongation | [3][4][7] |
Experimental Protocols
Isolation of Canine Ventricular Myocytes
This protocol is a synthesis of established methods for the enzymatic dissociation of adult canine ventricular tissue.
Materials:
-
Langendorff perfusion system
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Kraftbrühe (KB) solution
-
Bovine Serum Albumin (BSA)
Procedure:
-
Heart Excision: Anesthetize the dog and rapidly excise the heart, placing it in ice-cold, oxygenated calcium-free KH buffer.
-
Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfusion:
-
Begin perfusion with warm (37°C), oxygenated calcium-free KH buffer for 5-10 minutes to wash out the blood.
-
Switch to perfusion with an enzyme solution containing collagenase and protease in calcium-free KH buffer. The optimal enzyme concentrations and perfusion time should be empirically determined but are typically in the range of 0.5-1.0 mg/mL for collagenase and 0.1-0.2 mg/mL for protease, for a duration of 20-40 minutes.
-
-
Digestion and Dissociation:
-
Once the heart becomes flaccid, remove it from the apparatus.
-
Mince the ventricular tissue in a high-potassium KB solution.
-
Gently triturate the minced tissue with a pipette to release individual myocytes.
-
-
Filtration and Storage:
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle and gently resuspend them in fresh KB solution.
-
The cells can be stored in KB solution at 4°C for several hours.
-
Electrophysiological Recording
Whole-Cell Patch-Clamp Technique for IKs Measurement:
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block IKr and focus on IKs, a specific IKr blocker like E-4031 (1 µM) or dofetilide can be added.[4]
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 GTP; pH adjusted to 7.2 with KOH.
Procedure:
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution at 35-37°C.
-
Pipette Formation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for IKs:
-
Hold the cell at a potential of -40 mV to inactivate sodium and T-type calcium channels.
-
Apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds to activate IKs.
-
Repolarize the membrane to -30 mV to record the characteristic slowly deactivating tail currents of IKs.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
-
After recording baseline IKs, perfuse the cell with the this compound-containing solution and repeat the voltage-clamp protocol.
-
Action Potential Recording with Sharp Microelectrodes:
Procedure:
-
Tissue Preparation: Use thin preparations of ventricular tissue (e.g., papillary muscle or trabeculae) superfused with oxygenated Tyrode's solution at 37°C.[3]
-
Microelectrode Impalement: Impale a myocyte with a high-resistance (10-30 MΩ) glass microelectrode filled with 3 M KCl.
-
Pacing: Stimulate the preparation at a constant cycle length (e.g., 1000 ms) using external electrodes.
-
Recording: Record the action potentials in the absence (control) and presence of this compound.
Visualizations
Caption: Mechanism of IKs blockade by this compound in the cardiac action potential.
References
- 1. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the delayed rectifier component IKs in dog ventricular muscle and Purkinje fibre repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the delayed rectifier component IKs in dog ventricular muscle and Purkinje fibre repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Probing the contribution of IKs to canine ventricular repolarization: key role for beta-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Rate-Dependent Effects of Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B is a well-characterized and selective blocker of the slow component of the delayed rectifier potassium current (IKs)[1][2][3]. The IKs current, encoded by the KCNQ1 and KCNE1 genes, plays a crucial role in the repolarization of the cardiac action potential. Its blockade can prolong the action potential duration (APD), an effect of interest for antiarrhythmic drug development[2][3]. A key characteristic of this compound's interaction with the IKs channel is its rate- and time-dependent nature, meaning the extent of the block is influenced by the frequency and duration of channel activation[4][5][6].
These application notes provide a detailed methodology for assessing the rate-dependent effects of this compound using whole-cell patch-clamp electrophysiology. The protocols outlined below are synthesized from established research methodologies to ensure robust and reproducible results.
Mechanism of Action
This compound acts as an open channel blocker of the IKs channel[4]. This means it preferentially binds to and blocks the channel when it is in its open conformation. This mechanism underlies its use-dependent and time-dependent blocking characteristics. The binding stoichiometry is reported to be 1:1[4]. While highly selective for IKs, at higher concentrations, it may also affect other channels such as the transient outward current (Ito) and the ultra-rapid delayed rectifier K+ current (IKur) in human atrial myocytes[7].
The primary signaling pathway affected by this compound is the modulation of the IKs current, which is a critical component of cardiac repolarization.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound
| Cell Type | Current | IC50/EC50 (µM) | Voltage (mV) | Reference(s) |
| Guinea Pig Ventricular Myocytes | IKs | 1.02 | +60 | [2][3][8] |
| Guinea Pig Ventricular Myocytes | IKs | ~3.0 | +20 to +80 | [4] |
| Guinea Pig Sino-atrial Node Cells | IKs | 5.3 | +50 | [6] |
| Human Atrial Myocytes | Ito1 | 31.2 | +50 | [7] |
| Human Atrial Myocytes | IKur | 30.9 | +50 | [7] |
| Expressed hKvLQT1/minK Channels | IKs | - | - | [9] (Potent block by (-)-enantiomer) |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Value | Conditions | Reference(s) |
| Blocking Rate Constant | 4 x 104 M-1s-1 | +80 mV in guinea pig ventricular myocytes | [4] |
| Unblocking Rate Constant | 0.2 s-1 | +80 mV in guinea pig ventricular myocytes | [4] |
| Hill Coefficient | ~1.0 | +20 to +80 mV in guinea pig ventricular myocytes | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Rate-Dependent IKs Block
This protocol is designed to measure the effect of this compound on the IKs current in isolated cardiac myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pig or human hearts using established enzymatic digestion protocols.
-
Store isolated cells in a Kraft-Brühe (KB) solution at 4°C and use within 8 hours.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKs, other currents can be blocked by adding specific inhibitors (e.g., nifedipine for ICa-L, and specific blockers for IKr if necessary).
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1322A, pCLAMP software)[10].
-
Pull borosilicate glass pipettes to a resistance of 2.5-6 MΩ when filled with the internal solution[3].
-
Perform recordings in the whole-cell configuration at 36°C[2][3].
-
After establishing the whole-cell configuration, allow the cell to stabilize for 5-10 minutes.
4. Voltage-Clamp Protocols to Assess Rate-Dependence:
-
Frequency-Dependence Protocol:
-
Apply depolarizing pulses to +60 mV for 3-4 seconds to elicit IKs[2][3][6].
-
Vary the frequency of these depolarizing pulses (e.g., 0.1 Hz, 0.2 Hz, 0.5 Hz, 1 Hz) to assess use-dependence of the block.
-
Measure the peak tail current upon repolarization to -40 mV.
-
Apply different concentrations of this compound and repeat the protocol. The fractional block at different frequencies will reveal the rate-dependent effect.
-
Time-Dependence (Tonic Block) Protocol:
-
Hold the cell at -50 mV.
-
Apply a long depolarizing pulse (e.g., 10 seconds) to +40 mV or +60 mV to observe the time-dependent decay of the current in the presence of this compound[4].
-
The rate of decay of the current during the pulse reflects the blocking rate[4].
-
The time course of recovery from block can be assessed by observing the tail current after the long pulse[4].
-
5. Data Analysis:
-
Measure the amplitude of the IKs current (step and tail currents) before and after the application of this compound.
-
Calculate the percentage of block at different concentrations and frequencies.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
The time course of the current decay during a long pulse in the presence of the drug can be fitted to an exponential function to determine the time constant of block[5].
Concluding Remarks
The protocols and data presented provide a comprehensive framework for investigating the rate-dependent effects of this compound on the IKs current. Understanding these kinetics is essential for evaluating its potential as a therapeutic agent and for its use as a pharmacological tool to dissect the role of IKs in cardiac electrophysiology. Researchers should ensure careful control of experimental conditions, particularly temperature and voltage protocols, to obtain reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Practical Considerations for the Use of Chromanol 293B in Electrophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanol 293B is a well-characterized and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3][4][5][6][7] This current, crucial for the repolarization of the cardiac action potential, is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the accessory β-subunit KCNE1.[8] Due to its role in cardiac electrophysiology, the IKs channel is a significant target for the development of antiarrhythmic drugs. This compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of IKs.[1][4] These application notes provide practical guidance and detailed protocols for the effective use of this compound in electrophysiological studies.
Mechanism of Action
This compound exerts its effect by directly blocking the IKs potassium channel. This inhibition is concentration-dependent and reversible upon washout of the compound.[1][7] The blocking action of this compound can exhibit time-dependence during depolarizing voltage steps, suggesting a potential interaction with the open state of the channel.[7]
Signaling Pathway of IKs Activation
The activity of the IKs channel is notably modulated by intracellular signaling cascades, primarily the β-adrenergic signaling pathway. Activation of β-adrenergic receptors leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the KCNQ1 subunit of the IKs channel, leading to an increase in current amplitude. This modulation is critical for the heart's "fight-or-flight" response, allowing for a shortening of the action potential duration at increased heart rates.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels from published electrophysiology studies. This data is crucial for designing experiments and interpreting results.
| Target Current | Species/Cell Line | IC50 (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [1][2][5] |
| Canine Ventricular Myocytes | 1.8 | [6] | |
| Guinea Pig Sino-atrial Node Cells | 5.3 | [7] | |
| Ito (Transient Outward Current) | Human Ventricular Myocytes | 24 | [2][5] |
| Canine Ventricular Myocytes | 38 | [6] | |
| Human Atrial Myocytes | 31.2 | [9] | |
| IKur (Ultra-rapid Delayed Rectifier) | Human Atrial Myocytes | 30.9 | [9] |
| CFTR Chloride Current | Not Specified | 19 | [3][4] |
| IKr (Rapid Delayed Rectifier) | Guinea Pig/Human Ventricular Myocytes | > 30 (insignificant inhibition) | [1][6] |
| IK1 (Inward Rectifier) | Guinea Pig/Human Ventricular Myocytes | > 50 (unaffected) | [1][2] |
| INa (Sodium Current) | Guinea Pig/Human Ventricular Myocytes | Unaffected | [2][5] |
| ICa-L (L-type Calcium Current) | Guinea Pig/Human Ventricular Myocytes | > 30 (unaffected) | [2][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[4]
-
To prepare a 10 mM stock solution in DMSO, weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Whole-Cell Patch-Clamp Recording of IKs
This protocol provides a general framework for recording IKs currents from isolated cardiomyocytes or heterologous expression systems using the whole-cell patch-clamp technique.
Materials and Equipment:
-
Isolated cells (e.g., ventricular myocytes) or cells expressing IKs channels
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller and fire-polisher
Solutions:
| Solution | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 135 |
| KCl | 5.4 | |
| CaCl2 | 1.8 | |
| MgCl2 | 1.0 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | K-Aspartate or K-Gluconate | 120 |
| KCl | 20 | |
| MgCl2 | 1.0 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 5 | |
| pH adjusted to 7.2 with KOH |
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes using established enzymatic digestion protocols or use a cell line stably or transiently expressing KCNQ1/KCNE1 channels. Plate the cells in a recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to improve seal formation.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a healthy, isolated cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
-
Data Recording:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -50 mV or -40 mV to inactivate sodium and T-type calcium channels.[1][5]
-
To elicit IKs currents, apply depolarizing voltage steps (e.g., to +60 mV) for a duration of 2-5 seconds.[1][7] The slow activation kinetics are a hallmark of IKs.
-
Record tail currents upon repolarization to a more negative potential (e.g., -40 mV).
-
-
Application of this compound:
-
After recording stable baseline IKs currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time (typically 5-10 minutes) for the drug to equilibrate and exert its effect.[1]
-
Record IKs currents in the presence of this compound using the same voltage protocol.
-
-
Washout: To assess the reversibility of the block, perfuse the chamber with the drug-free external solution for 10-15 minutes and record the recovery of the IKs current.[1]
Data Analysis
-
Current Measurement: Measure the amplitude of the IKs current at the end of the depolarizing pulse and the peak of the tail current.
-
Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the test potential to generate I-V curves before and after drug application.
-
Dose-Response Curve: To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation.
-
Kinetics Analysis: Analyze the activation and deactivation kinetics of the IKs current by fitting the current traces with exponential functions. Compare the time constants before and after the application of this compound.
Practical Considerations and Troubleshooting
-
Selectivity: While this compound is a selective IKs blocker, at higher concentrations (>10 µM), it can inhibit other channels such as Ito and IKur.[2][5][6][9] It is crucial to use the lowest effective concentration to ensure target specificity.
-
Temperature: IKs channel kinetics are temperature-sensitive. For physiological relevance, experiments are often conducted at or near physiological temperature (36-37°C).[1][5] Ensure the temperature is stable throughout the experiment.
-
Solution Stability: Prepare fresh dilutions of this compound in the external solution from the frozen stock on the day of the experiment.
-
Run-down: The IKs current can exhibit "run-down" (a gradual decrease in amplitude) over time in the whole-cell configuration. Monitor the baseline current for stability before applying the drug.
-
Isolation of IKs: To isolate IKs from other overlapping currents, other channel blockers can be included in the external solution. For example, a calcium channel blocker (e.g., nifedipine) is often used to eliminate ICa-L, and a specific IKr blocker (e.g., E-4031 or dofetilide) can be used to isolate IKs.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the IKs potassium channel in various physiological and pathological conditions.
References
- 1. Modeling the Hidden Pathways of IKs Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Single-channel basis for the slow activation of the repolarizing cardiac potassium current, IKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Chromanol 293B for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the solubility of Chromanol 293B for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound, capable of dissolving it up to 100 mM.[1][2] Ethanol is another viable option, though the solubility is lower, reaching up to 20 mM.[1][2] For the enantiomer (-)-[3R,4S]-Chromanol 293B, solubility can reach 100 mM in both ethanol and DMSO, potentially requiring gentle warming.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO to a high concentration (e.g., 10 mM or 100 mM).[2][4] It is crucial to use the batch-specific molecular weight found on the product's vial or Certificate of Analysis for precise molarity calculations.[1][2] For detailed steps, refer to the Experimental Protocols section below.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation, especially after storage, gently warm the solution and vortex or sonicate it to aid redissolution.[3][5] Before use, always equilibrate the solution to room temperature and visually inspect to ensure all precipitate has dissolved.[3][6] Preparing fresh solutions on the day of the experiment is the best practice to avoid precipitation issues.[3][6]
Q4: How should I store my this compound stock solution?
A4: While the solid form of this compound should be stored at room temperature, prepared stock solutions should be stored at -20°C for short-term storage, up to one month.[1][3][6] To minimize freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use volumes.
Q5: What is the typical working concentration of this compound in cellular assays?
A5: The effective working concentration of this compound is typically in the low micromolar (µM) range. The IC50 for blocking the slow delayed rectifier K+ current (IKs) is reported to be between 1 and 10 µM.[1][2][7][8][9] Therefore, your high-concentration stock solution will need to be significantly diluted in your aqueous experimental buffer.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound.
Quantitative Solubility Data
The following table summarizes the maximum recommended concentrations for this compound in common laboratory solvents.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| This compound (Racemate) | DMSO | 100 mM[1][2] | 32.44 mg/mL[2] | Standard recommended solvent. |
| This compound (Racemate) | Ethanol | 20 mM[1][2] | 6.49 mg/mL[2] | An alternative to DMSO. |
| (-)-[3R,4S]-Chromanol 293B | DMSO | 100 mM[3] | 32.44 mg/mL | Gentle warming may be required. |
| (-)-[3R,4S]-Chromanol 293B | Ethanol | 100 mM[3] | 32.44 mg/mL | Gentle warming may be required. |
Data is based on a molecular weight of 324.39 g/mol . Always refer to the batch-specific molecular weight.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a commonly used stock solution concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator
Methodology:
-
Calculate the required mass: Use the batch-specific molecular weight (MW) of this compound (approx. 324.39 g/mol ) to calculate the mass needed. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 324.39 g/mol * 1000 mg/g = 3.24 mg
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Add solvent: Add the calculated volume of DMSO (in this case, 1 mL) to the vial containing the powder.
-
Dissolve the compound: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, sonication for 5-10 minutes can facilitate dissolution.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: For immediate use, proceed with dilutions. For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month.[3][6]
Visualizations
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. (-)-[3R,4S]-Chromanol 293B | Delayed rectifier K+ current (IKs) inhibitor | Hello Bio [hellobio.com]
- 4. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Kv7.1 channel Blocker | Hello Bio [hellobio.com]
- 7. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromanol 293B Concentration for IKs Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Chromanol 293B, a selective blocker of the slow component of the delayed rectifier potassium current (IKs). Here you will find troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes with a focus on maintaining IKs selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to selectively block IKs?
A1: The optimal concentration of this compound for selective IKs blockade typically falls within the low micromolar range. For most cardiac preparations, a concentration of 1-10 µM is recommended to achieve significant IKs inhibition while minimizing off-target effects.[1][2][3] The IC50 for IKs block by this compound has been reported to be approximately 1.02 µM in guinea pig ventricular myocytes, 1.8 µM in canine left ventricular cells, and 5.3 µM in guinea pig sino-atrial node cells.[1][2][4]
Q2: I am observing effects on other ion channels. How can I improve the selectivity of this compound for IKs?
A2: To enhance IKs selectivity, it is crucial to use the lowest effective concentration of this compound. Off-target effects on channels like the transient outward current (Ito) and the ultra-rapid delayed rectifier K+ current (IKur) are more likely at higher concentrations.[1][2][5] For instance, the IC50 for Ito inhibition in human ventricular myocytes is approximately 24 µM, which is significantly higher than that for IKs.[1] If you suspect off-target effects, consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, ensure your voltage protocols are designed to isolate IKs as much as possible.
Q3: My IKs current recordings are unstable or "run down" over time. How can I prevent this?
A3: Current rundown can be a challenge in whole-cell patch-clamp experiments. To mitigate this, ensure stable recording conditions before applying this compound. Allow for a 10-15 minute equilibration period after establishing the whole-cell configuration for the current to stabilize.[6] Using a perforated patch-clamp configuration can also help maintain the intracellular environment and reduce rundown.[7] It is also good practice to monitor the current amplitude in control conditions for a period to ensure stability before drug application.
Q4: How quickly does this compound block the IKs current, and is the block reversible?
A4: The blocking action of this compound on IKs is relatively rapid, typically reaching a steady-state effect within a few minutes of application.[4] The block is also fully and rapidly reversible upon washout of the compound.[4][6] A washout period of 15 minutes is generally sufficient to observe recovery of the IKs current.[6]
Q5: Does the blocking effect of this compound depend on the voltage protocol used?
A5: The block of IKs by this compound is generally considered to be voltage-independent.[8][9] However, the kinetics of the block can appear time-dependent during a depolarizing pulse, with the block progressing with time.[4][8] Therefore, it is important to use consistent and appropriate voltage protocols when comparing the effects of different concentrations or in control versus drug conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant block of IKs observed at expected concentrations. | 1. Degradation of this compound stock solution. 2. Cell type expresses low levels of IKs. 3. Inappropriate voltage protocol to elicit IKs. | 1. Prepare fresh stock solutions of this compound. 2. Confirm IKs expression in your cell model. Consider using a positive control. 3. Use long depolarizing pulses (e.g., 3-4 seconds) to fully activate the slow IKs current.[4][10] |
| Inconsistent blocking effects between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent drug application/perfusion speed. 3. Temperature fluctuations. | 1. Use cells from a consistent passage number and ensure they are healthy. 2. Standardize the perfusion system and ensure complete solution exchange. 3. Maintain a constant temperature (e.g., 36°C) as ion channel kinetics are temperature-sensitive.[1][6] |
| Observed block of IKr in addition to IKs. | 1. Concentration of this compound is too high. 2. Difficulty in pharmacologically isolating IKs from IKr. | 1. Reduce the concentration of this compound to the low micromolar range (1-5 µM). This compound has been shown to have minimal effects on IKr at concentrations up to 30-50 µM.[1][2][8] 2. Use specific IKr blockers like E-4031 or dofetilide in your experiments to isolate IKs.[11] |
| Action potential duration (APD) is not prolonged as expected. | 1. The contribution of IKs to repolarization in the specific cell type is minimal under baseline conditions. 2. Presence of other repolarizing currents that compensate for IKs block. | 1. The role of IKs in APD can be species and tissue-dependent. In some cases, the effect of IKs block on APD is more pronounced under β-adrenergic stimulation.[12] 2. Consider the full profile of ion channels in your preparation. The impact of IKs block may be more apparent when other repolarizing currents are also modulated. |
Quantitative Data: this compound IC50 Values
| Ion Channel | Species/Cell Type | IC50 (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [1] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | [2] |
| IKs | Guinea Pig Sino-Atrial Node Cells | 5.3 | [4] |
| Ito | Human Ventricular Myocytes | 24 | [1] |
| Ito | Canine Left Ventricular Myocytes | 38 | [2] |
| IKur | Human Atrial Myocytes | 30.9 | [5] |
| IK (Kv2.1-like) | Rat H9c2 Myoblasts | 8 | [13][14] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Measuring IKs Block by this compound
This protocol is a general guideline for recording IKs currents and assessing their block by this compound in isolated cardiac myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired species (e.g., guinea pig, rabbit, or canine) using established enzymatic digestion protocols.
-
Allow the isolated cells to stabilize in a holding solution at room temperature for at least 1 hour before use.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block ICa,L, add 5 µM nifedipine.[6] To block IKr, add a specific blocker such as 1 µM E-4031.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal and obtain the whole-cell configuration.
-
Allow the cell to dialyze and the current to stabilize for 10-15 minutes before starting the recording protocol.
-
Maintain the bath temperature at 36°C.[1]
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -50 mV.[1]
-
Apply long depolarizing voltage steps (e.g., to +50 mV or +60 mV for 3-4 seconds) to activate IKs.[4][10]
-
Repolarize the membrane to a potential such as -40 mV to record the tail current.[10]
-
Repeat this protocol at a regular interval (e.g., every 10-15 seconds).
5. Experimental Procedure:
-
Record baseline IKs currents in the control external solution for a stable period.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow 5-10 minutes for the drug effect to reach a steady state.
-
Record IKs currents in the presence of this compound.
-
To test for reversibility, perfuse the cell with the control external solution (washout) for 10-15 minutes.
6. Data Analysis:
-
Measure the amplitude of the IKs tail current.
-
Calculate the percentage of block as: ((I_control - I_drug) / I_control) * 100.
-
If performing a concentration-response experiment, plot the percentage of block against the this compound concentration and fit the data with a Hill equation to determine the IC50.
Visualizations
Caption: IKs channel composition and block by this compound.
Caption: Workflow for electrophysiological assessment of IKs block.
Caption: Relationship between this compound concentration and selectivity.
References
- 1. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations [mdpi.com]
- 4. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Chromanol 293B on other ion channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Chromanol 293B on various ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is the voltage-gated potassium channel KCNQ1 (Kv7.1), which is the pore-forming alpha subunit of the slow delayed rectifier potassium current, IKs.[1][2][3][4] The presence of the ancillary subunit KCNE1 enhances the blocking effect of this compound.[5]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit other ion channels, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the transient outward potassium current (Ito).[1][6] It has also been shown to have some effect on the Kv2.1-related K+ current.[7]
Q3: At what concentrations are off-target effects typically observed?
A3: Off-target effects on CFTR and Ito are generally observed at concentrations higher than those required to block IKs. For instance, the IC50 for CFTR inhibition is approximately 19 µM, while for Ito it is around 24-38 µM.[1][6] In contrast, the IC50 for IKs inhibition is in the low micromolar range (approximately 1-5 µM).[1][3]
Q4: Does this compound affect other major cardiac ion channels like Nav1.5, Cav1.2, or Kir channels?
A4: Studies have shown that this compound, at concentrations that effectively block IKs, does not significantly affect inward rectifier K+ current (Kir), L-type Ca2+ current (Cav1.2), or Na+ current (Nav).[1][4] However, comprehensive screening against a broad panel of Nav, Cav, and Kir channels has not been extensively reported in publicly available literature.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired block of IKs. A careful dose-response curve should be generated in your specific experimental system to determine the optimal concentration. Additionally, consider using the more potent (-)-[3R,4S] enantiomer of this compound, which may allow for the use of lower concentrations, thereby reducing the likelihood of off-target interactions.[8]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound on its primary target and known off-target ion channels.
| Ion Channel | Alias | Species/Cell Type | IC50 / EC50 (µM) | Reference |
| Primary Target | ||||
| KCNQ1/KCNE1 | IKs | Guinea Pig Ventricular Myocytes | 1.02 | [1][4] |
| KCNQ1/KCNE1 | IKs | Canine Ventricular Myocytes | 1.8 | [6] |
| KCNQ1/KCNE1 | IKs | Guinea Pig Sino-Atrial Node Cells | 5.3 | |
| Off-Targets | ||||
| CFTR | Human (expressed in Xenopus oocytes) | 19 | ||
| Kv4.3 | Ito | Human Ventricular Myocytes | 24 | [1] |
| Kv-related | Ito | Canine Ventricular Myocytes | 38 | [6] |
| Kv2.1-related | IK | Rat Embryonic Heart-derived H9c2 cells | 8 | [7] |
| hERG (KCNH2) | IKr | Human (expressed in Xenopus oocytes) | > 30 (negligible effect) | [8] |
| Nav Channels | INa | Human and Guinea Pig Ventricular Myocytes | No significant effect at 50 µM | [1][4] |
| Cav1.2 | ICaL | Human and Guinea Pig Ventricular Myocytes | No significant effect at 50 µM | [1][4] |
| Kir Channels | IK1 | Human and Guinea Pig Ventricular Myocytes | No significant effect at 50 µM | [1] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when investigating the off-target effects of this compound.
Issue 1: No discernible block of the target channel (IKs) is observed.
-
Question: I've applied this compound, but I'm not seeing the expected inhibition of IKs. What could be wrong?
-
Answer:
-
Concentration: Verify the final concentration of this compound in your bath solution. Ensure that your stock solution was prepared correctly and has not degraded.
-
Cell Health: Poor cell health can lead to rundown of IKs current, masking the effect of the blocker. Ensure your cells are healthy and the baseline current is stable before drug application.
-
Voltage Protocol: Ensure your voltage protocol is appropriate for eliciting IKs. This typically involves long depolarizing steps to allow for the slow activation of the current.
-
Solution Exchange: Confirm that your perfusion system allows for complete and rapid exchange of the bath solution. Incomplete exchange will result in a lower-than-expected drug concentration at the cell.
-
-
Issue 2: The observed block of IKs is much weaker than reported in the literature.
-
Question: The IC50 value I'm calculating for this compound on IKs is significantly higher than published values. Why might this be?
-
Answer:
-
Presence of KCNE1: The potency of this compound is enhanced by the presence of the KCNE1 subunit.[5] If you are using a heterologous expression system, ensure that KCNE1 is co-expressed with KCNQ1.
-
Temperature: Ion channel kinetics and drug binding can be temperature-dependent. Ensure your experiments are performed at a consistent and reported temperature (e.g., 36°C for cardiomyocyte studies).[1][4]
-
Enantiomer Purity: Racemic this compound is a mixture of two enantiomers with different potencies. The (-)-[3R,4S] enantiomer is significantly more potent than the (+)-[3S,4R] enantiomer.[8] The purity of your compound can affect the observed potency.
-
-
Issue 3: I am observing effects on currents other than IKs at low concentrations of this compound.
-
Question: I'm seeing inhibition of other currents at concentrations where I expect this compound to be selective for IKs. How can I confirm if this is a true off-target effect?
-
Answer:
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is applied at the same final concentration in your control recordings and that it does not have an effect on the currents of interest.
-
Run-down: Some ion channels are prone to "run-down," where the current amplitude decreases over the course of a whole-cell recording. This can be mistaken for a drug effect. Monitor the stability of the current in a time-matched vehicle control experiment.
-
Use of Specific Blockers: To isolate the current of interest and confirm the off-target effect, use specific blockers for other channels that might be present in your preparation.
-
Concentration-Response Analysis: Perform a full concentration-response curve for the unexpected effect. A clear dose-dependent block is more indicative of a specific interaction.
-
-
Issue 4: My patch-clamp recordings are noisy or unstable after applying this compound.
-
Question: After perfusing with this compound, my seal becomes unstable or the recording baseline drifts. What can I do?
-
Answer:
-
Seal Stability: The drug or its vehicle may be affecting the integrity of the giga-seal. Monitor the seal resistance throughout the experiment. If it consistently degrades, you may need to obtain a more stable seal initially or reduce the recording time after drug application.
-
Perfusion System: Ensure your perfusion system is free of air bubbles and that the flow rate is slow and steady to avoid mechanical disturbances to the patched cell.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of solution, which can clog perfusion lines and cause electrical artifacts. Ensure the compound is fully dissolved in your experimental buffer.
-
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Identifying Off-Target Effects
This protocol provides a general framework for assessing the effects of this compound on various ion channels using the whole-cell patch-clamp technique. Specific voltage protocols will need to be adapted for the particular ion channel under investigation.
1. Cell Preparation:
- Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the ion channel of interest.
- Alternatively, isolate primary cells (e.g., ventricular myocytes) using established enzymatic digestion protocols.
- Plate cells on glass coverslips at an appropriate density for patch-clamping.
2. Solutions:
- External Solution (Tyrode's Buffer, example for cardiac myocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (example for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Store at -20°C.
- Working Solutions: Dilute the stock solution into the external solution to achieve the final desired concentrations on the day of the experiment. Ensure the final DMSO concentration is consistent across all conditions and ideally ≤ 0.1%.
3. Pipette Preparation:
- Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Fire-polish the pipette tip to ensure a smooth surface for sealing.
4. Recording Procedure:
- Place the coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Approach a cell with the patch pipette while applying slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
- Apply gentle suction to form a high-resistance seal (>1 GΩ).
- Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
- Allow the cell to dialyze with the internal solution for several minutes before starting recordings.
5. Data Acquisition:
- Use a patch-clamp amplifier and data acquisition software to apply voltage-clamp protocols and record the resulting currents.
- To Isolate IKs: Use a holding potential of around -40 mV to inactivate Na+ channels and T-type Ca2+ channels, and apply long depolarizing pulses (e.g., 2-5 seconds) to potentials between -20 mV and +60 mV.
- To Assess Off-Target Effects: Use specific voltage protocols to elicit currents from other channels of interest (e.g., a ramp protocol for Kir, short depolarizing steps for Nav, or specific step protocols for different types of Cav and Kv channels).
- Establish a stable baseline recording in the external solution.
- Perfuse the cell with the working solution containing this compound and record the current until a steady-state effect is reached.
- Perform a washout by perfusing with the drug-free external solution to check for reversibility.
6. Data Analysis:
- Measure the peak or steady-state current amplitude before, during, and after drug application.
- Calculate the percentage of current inhibition for each concentration.
- Plot the percentage inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
Visualizations
Caption: Workflow for Identifying Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unstable Recordings with Chromanol 293B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unstable recordings during experiments involving Chromanol 293B.
Frequently Asked Questions (FAQs)
Q1: My recordings become unstable shortly after applying this compound. What are the common causes?
A1: Instability after applying this compound can stem from several factors:
-
High Drug Concentration: Excessive concentrations of this compound can lead to off-target effects on other ion channels, altering the overall membrane conductance and stability.[1][2] It is crucial to use the lowest effective concentration for your specific experiment.
-
Solvent/Vehicle Effects: The solvent used to dissolve this compound (commonly DMSO) can affect membrane properties and recording stability if the final concentration in the bath solution is too high.
-
Current Rundown: The slow component of the delayed rectifier potassium current (IKs), the primary target of this compound, is known to be susceptible to rundown during whole-cell patch-clamp recordings.[3] This gradual decrease in current amplitude can be mistaken for recording instability.
-
Seal Instability: The integrity of the gigaohm seal between the patch pipette and the cell membrane is critical for stable recordings. Changes in membrane properties upon drug application can sometimes compromise this seal.
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration of this compound is cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental model. However, most studies report IC50 values in the low micromolar range. Using concentrations significantly above the IC50 for IKs block may increase the likelihood of off-target effects.[1][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to prepare small aliquots of the stock solution and store them at -20°C or lower to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in the external recording solution. Ensure the final DMSO concentration in your experimental chamber is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Can this compound affect other ion channels besides IKs?
A4: Yes, particularly at higher concentrations. While this compound is a selective IKs blocker, studies have shown that it can inhibit other potassium currents, such as the transient outward current (Ito), at concentrations significantly higher than its IC50 for IKs.[1] It is essential to be aware of these potential off-target effects and to use the appropriate controls to verify the specificity of your findings.
Q5: Is the effect of this compound reversible?
A5: Yes, the blocking effect of this compound on IKs is generally reported to be reversible upon washout with a drug-free external solution.[3][5][6] The time required for complete washout can vary depending on the experimental conditions, but it typically occurs within a few minutes.[5][6]
Troubleshooting Guide
Issue 1: Rapid Deterioration of Seal Resistance After Drug Application
| Possible Cause | Recommended Solution |
| High Local Concentration of Drug | Ensure rapid and complete perfusion of the recording chamber to avoid transient high concentrations of this compound around the patched cell. |
| Membrane Destabilization | Lower the concentration of this compound. If the problem persists, consider using a different vehicle or ensuring the final vehicle concentration is minimal. |
| Mechanical Instability | Verify the mechanical stability of your patch-clamp rig, including the micromanipulator and perfusion system. Even minor vibrations can disrupt a sensitive seal. |
| Poor Initial Seal Quality | Aim for a high-resistance seal (>1 GΩ) before applying the drug. A robust initial seal is more likely to remain stable throughout the experiment. The use of reducing agents like DTT or TCEP in the external solution has been shown to improve seal longevity.[7] |
Issue 2: Gradual Decrease in Current Amplitude (Rundown)
| Possible Cause | Recommended Solution |
| IKs Current Rundown | This is a known phenomenon in whole-cell recordings of IKs.[3] To mitigate this, keep recording times as short as possible after establishing the whole-cell configuration. Monitor the current amplitude in a control cell (without the drug) over the same time course to quantify the extent of rundown.[3] |
| Dialysis of Intracellular Components | The washout of essential intracellular components can contribute to current rundown. Consider using the perforated patch technique to preserve the intracellular environment. |
| ATP Depletion | Ensure your internal solution contains adequate ATP and an ATP-regenerating system (e.g., phosphocreatine) to support cellular energy metabolism, which can help maintain channel function. |
Issue 3: Unexpected Changes in Current Kinetics
| Possible Cause | Recommended Solution |
| Time-Dependent Block | The block of IKs by this compound can be time-dependent, meaning the extent of the block increases during a depolarizing voltage step.[5][6][8] This is a characteristic of the drug's mechanism of action and should not be mistaken for recording instability. Analyze the current at steady-state to assess the full extent of the block. |
| Off-Target Effects | At higher concentrations, this compound can affect other channels, which may have different kinetics.[1] Perform control experiments with known blockers of other potential target channels to isolate the effect on IKs. |
| Temperature Fluctuations | Ion channel kinetics are sensitive to temperature. Ensure your recording chamber is maintained at a stable temperature throughout the experiment. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound on its primary target (IKs) and a common off-target channel (Ito). These values highlight the concentration-dependent selectivity of the compound.
| Target Current | Cell Type | Reported IC50 | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 µM | [3] |
| IKs | Canine Left Ventricular Myocytes | 1.8 µM | [1] |
| IKs | Guinea Pig Sino-Atrial Node Cells | 5.3 µM | [5][6] |
| I(K) (Kv2.1-related) | H9c2 Myoblasts | 8 µM | [4] |
| Ito | Canine Left Ventricular Myocytes | 38 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated microbalance.
-
Dissolving: Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10-100 mM. Ensure the compound is fully dissolved by gentle vortexing.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or below, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot and dilute it in the external recording solution to the desired final concentration immediately before use. Ensure the final DMSO concentration is below 0.1%.
Protocol 2: Whole-Cell Patch-Clamp Recording of IKs
-
Cell Preparation: Isolate and prepare cells according to your standard laboratory protocol.
-
Pipette and Solutions: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution. The internal solution should contain appropriate ions to isolate potassium currents and include ATP and GTP. The external solution should be designed to minimize contamination from other currents (e.g., by blocking sodium and calcium channels).
-
Seal Formation: Approach a healthy cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Allow the cell to stabilize for a few minutes before starting recordings.
-
Baseline Recording: Record baseline IKs currents using a suitable voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -40 mV).
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording in Drug: Once the drug effect has reached a steady state, record the IKs currents again using the same voltage-clamp protocol.
-
Washout: Perfuse the chamber with the drug-free external solution to demonstrate the reversibility of the block.
Visualizations
Caption: Mechanism of action of this compound on the IKs potassium channel.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Chromanol 293B solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Chromanol 293B solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Solid this compound should be stored at room temperature.[1][2] For stock solutions, particularly those dissolved in DMSO, it is recommended to store them at -20°C for up to 3 months.[3] To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[1][4]
Q2: What are the best solvents for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For most biological experiments, DMSO is a common choice for creating high-concentration stock solutions.[3]
Q3: How can I be sure my this compound solution is active and not degraded?
A3: Signs of potential degradation include a decrease in the expected biological effect, requiring higher concentrations to achieve the same level of inhibition, or inconsistent results between experiments.[4] To confirm the activity of your solution, it is best to perform a functional assay and compare the results with a freshly prepared solution or a previously validated batch.[1] For direct assessment of chemical integrity, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used.[4]
Q4: I'm observing a precipitate when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules and indicates that the compound's solubility limit has been exceeded.[3][5] To prevent this, try the following:
-
Reduce the final concentration: Working at a lower final concentration is the most direct solution.[5]
-
Ensure rapid mixing: Thoroughly and quickly mix the solution after adding the stock to the buffer.[5]
-
Warm the solution: Gently warming the solution to 37°C may help dissolve the precipitate.[3]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solid Storage | Room Temperature | [1][2] |
| Solvents for Stock Solution | DMSO, Ethanol | [1] |
| Stock Solution Storage Temperature | -20°C | [3] |
| Stock Solution Stability | Up to 3 months in DMSO | [3] |
| Maximum Solubility in DMSO | 100 mM | |
| Maximum Solubility in Ethanol | 20 mM |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Warm the Vial: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting tubes.
-
Storage: Store the aliquots at -20°C.
Protocol: Electrophysiology Experiment (Whole-Cell Patch-Clamp)
This protocol provides a general workflow for studying the effect of this compound on ion channels.
-
Cell Preparation: Isolate and prepare the cells expressing the target ion channel (e.g., cardiomyocytes).
-
Solution Preparation: Prepare the external and internal patch-clamp solutions. Prepare working dilutions of this compound in the external solution from a freshly thawed stock aliquot. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[6]
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Baseline Recording: Record baseline ion channel activity under control conditions (superfusion with external solution without this compound).
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate (e.g., 10 minutes).[5][7]
-
Effect Recording: Record the ion channel activity in the presence of this compound.
-
Washout: Perfuse the cell with the control external solution to wash out the drug and observe for reversal of the effect.[5][7]
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the ion channel properties (e.g., current amplitude, kinetics).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Electrophysiology experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or weaker-than-expected inhibitory effect | 1. Degraded this compound solution: Improper storage or prolonged storage of stock solutions. 2. Inaccurate concentration: Pipetting errors or precipitation of the compound. 3. Cellular factors: High cell passage number leading to altered sensitivity. | 1. Prepare a fresh stock solution from solid this compound. Use aliquots to avoid freeze-thaw cycles.[1][4] 2. Visually inspect solutions for precipitates. Ensure accurate dilution calculations. 3. Use cells within a defined and low passage number range.[7] |
| Cell death observed at expected inhibitory concentrations | 1. Cytotoxicity of this compound: The concentration used may be toxic to the specific cell line. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your cell line. 2. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[6] |
| No reversal of effect after washout | 1. Incomplete washout: Insufficient perfusion with the control solution. 2. Irreversible binding (less likely for this compound): The compound may bind irreversibly to the target. | 1. Extend the duration and increase the flow rate of the washout perfusion. 2. Review literature for the specific binding characteristics of this compound with your target. |
| High variability between experiments | 1. Inconsistent solution preparation: Variations in stock solution concentration or dilution. 2. Variability in experimental conditions: Differences in cell density, incubation times, or reagent preparation. | 1. Standardize the protocol for solution preparation and use freshly prepared working solutions for each experiment.[7] 2. Maintain consistent cell culture conditions and experimental timings.[7] |
References
How to achieve complete washout of Chromanol 293B in perfusion systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete washout of Chromanol 293B from perfusion systems.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] It is important to prepare concentrated stock solutions in these solvents and then dilute them to the final working concentration in your aqueous perfusion buffer. Ensure the final concentration of the organic solvent is compatible with your experimental model and does not exceed cytotoxic levels.
Q2: Is the effect of this compound reversible?
A2: Yes, the inhibitory effect of this compound on the slow delayed rectifier K+ current (IKs) is reported to be reversible upon washout.[2][3] One study demonstrated a recovery of approximately 91% after a 15-minute washout period in isolated cardiomyocytes.[2] This suggests that with a thorough washout procedure, complete removal of the compound and reversal of its effects can be achieved in a perfusion system.
Q3: Can this compound adsorb to the tubing of my perfusion system?
Troubleshooting Guide
This guide addresses common issues that may arise during the washout of this compound in perfusion systems.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reversal of this compound's effect after washout. | 1. Insufficient washout duration or volume.2. The washout solution is not optimal for removing the compound.3. Adsorption of this compound to the perfusion tubing or components. | 1. Increase the washout duration and the volume of perfusion buffer. A general guideline is to flush the system with at least 10-20 times the system's dead volume.2. Consider adding a low concentration of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to the washout buffer to help sequester and remove residual hydrophobic compounds.3. If adsorption is suspected, perform a cleaning cycle with a low concentration of ethanol (e.g., 1-5%) in the perfusion buffer, followed by an extensive wash with the standard buffer. Ensure the ethanol concentration is compatible with your tissue preparation. For post-experiment cleaning, a more thorough cleaning protocol with detergents is recommended.[5] |
| Variability in washout efficiency between experiments. | 1. Inconsistent cleaning procedures between experiments.2. Temperature fluctuations affecting the solubility and binding kinetics of this compound.3. Contamination of the perfusion system. | 1. Standardize the washout and cleaning protocols across all experiments. Use a checklist to ensure all steps are followed consistently.2. Maintain a constant temperature throughout the experiment and washout phase. Some perfusion system cleaning protocols recommend flushing with hot distilled water (50-55°C) post-experiment to help dissolve and remove deposited salts and compounds.[5]3. Implement a regular, thorough cleaning schedule for the entire perfusion system, including reservoirs, tubing, and chambers.[5][6] |
| Precipitation of this compound in the perfusion system. | 1. The concentration of this compound exceeds its solubility limit in the aqueous perfusion buffer.2. The stock solution was not properly dissolved before dilution. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain the solubility of this compound, but still within the tolerance limits of the biological preparation.2. Before adding to the perfusion buffer, ensure the stock solution is fully dissolved. Gentle warming may be necessary for some concentrations in ethanol.[7] Equilibrate to room temperature before use.[1][7] |
Data Summary
This compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | - | [1][7] |
| Ethanol | 20 mM - 100 mM | Gentle warming may be required for higher concentrations. | [1][7] |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound
This protocol describes a standard procedure for washing out this compound from a typical perfusion system after experimental application.
-
Preparation:
-
Prepare a fresh, large volume of your standard perfusion buffer.
-
Ensure the washout buffer is at the same temperature and pH as the experimental buffer.
-
-
Washout Initiation:
-
At the end of the drug application period, switch the perfusion inflow from the this compound-containing solution to the fresh perfusion buffer.
-
Maintain a constant flow rate, identical to the one used during the experiment.
-
-
Washout Perfusion:
-
Continuously perfuse the system with the fresh buffer for a minimum of 15-30 minutes.
-
The total volume of the washout solution should be at least 10-20 times the dead volume of your system (including tubing, chamber, and any reservoirs).
-
-
Monitoring:
-
Continuously monitor the biological parameter that was affected by this compound (e.g., ion channel activity, tissue response) to assess the reversal of the drug's effect.
-
A stable baseline, identical to the pre-drug application baseline, indicates a successful washout.
-
Protocol 2: Enhanced Washout with a Carrier Protein
This protocol is recommended if you suspect non-specific binding of this compound to your system.
-
Preparation:
-
Prepare a fresh, large volume of your standard perfusion buffer containing a low concentration of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA).
-
Ensure the buffer is well-mixed and filtered to prevent any particulate matter from entering the system.
-
-
Washout Procedure:
-
Follow steps 2.1 to 2.4 from the "Standard Washout Procedure," using the BSA-containing buffer as the washout solution.
-
-
Final Rinse:
-
After the initial washout period with the BSA-containing buffer, perform a final rinse by perfusing the system with the standard perfusion buffer (without BSA) for an additional 5-10 minutes to remove any residual BSA.
-
Protocol 3: Post-Experiment System Cleaning
This protocol is for thoroughly cleaning the perfusion system after the experiment is complete to prevent carryover to subsequent experiments.
-
Initial Flush:
-
Flush the entire system with a large volume (1-3 liters, depending on the system size) of hot distilled water (50-55°C).[5]
-
-
Detergent Wash:
-
Rinsing:
-
Thoroughly rinse the system with several liters of distilled water to remove all traces of the detergent.
-
-
Ethanol Disinfection/Cleaning:
-
Flush the system with 70% ethanol and allow it to sit for 15-20 minutes for disinfection.[6]
-
For removing residual organic compounds, a flush with a lower concentration of ethanol might also be effective.
-
-
Final Rinse and Drying:
-
Rinse the system again with a large volume of distilled water.
-
Dry the system completely by flushing with air.[6]
-
Visualizations
Caption: Experimental and cleaning workflow for this compound perfusion experiments.
Caption: Troubleshooting logic for incomplete this compound washout.
References
- 1. This compound | Kv7.1 channel Blocker | Hello Bio [hellobio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.harvardapparatus.com [support.harvardapparatus.com]
- 6. en.tokaihit-excyte.com [en.tokaihit-excyte.com]
- 7. (-)-[3R,4S]-Chromanol 293B | Delayed rectifier K+ current (IKs) inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Refining Experimental Conditions for Studying Chromanol 293B's Effects on IKs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Chromanol 293B on the slow delayed rectifier potassium current (IKs).
Frequently Asked Questions (FAQs) about this compound and IKs
Q1: What is this compound and what is its primary mechanism of action on IKs channels?
A1: this compound is a chemical compound that acts as a blocker of the slow component of the delayed rectifier potassium current, IKs.[1][2] The IKs current is crucial for the repolarization phase of the cardiac action potential.[2] this compound functions as an open channel blocker, meaning it inhibits the channel in a time-dependent manner during depolarization when the channel is in its open state.[1][3]
Q2: What are the molecular components of the IKs channel?
A2: The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 (also known as Kv7.1 or KvLQT1) and the ancillary β-subunit KCNE1 (also known as minK).[4][5] The presence of the KCNE1 subunit significantly alters the channel's kinetics to produce the characteristic slow activation of IKs and also enhances the blocking effect of this compound.[4][6]
Q3: What is a typical effective concentration (IC50) for this compound on IKs?
A3: The half-maximal inhibitory concentration (IC50) of this compound on IKs can vary depending on the experimental system. In guinea-pig ventricular myocytes, the IC50 is approximately 3.0 μM.[1] In guinea-pig sino-atrial node cells, the IC50 for the tail current is 5.3 μM.[7] For KCNQ1/KCNE1 channels expressed in HEK293 cells, the EC50 value for tail current inhibition is 4.9 μM.[8] It's important to note that the potency can be influenced by the presence of different ancillary subunits.[6]
Q4: Is this compound selective for IKs?
A4: this compound is considered a selective blocker of IKs at lower concentrations (typically under 10 μM).[9] However, at higher concentrations (e.g., >30-50 μM), it can lose its selectivity and may affect other currents, such as the transient outward current (Ito) and potentially IKr.[2] Therefore, it is crucial to use the appropriate concentration range to ensure selective IKs blockade.
Troubleshooting Guides
Drug and Solution Preparation
Q5: I'm having trouble dissolving this compound. What is the recommended solvent and how should I prepare stock solutions?
A5: this compound has low aqueous solubility. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). You can prepare a stock solution of up to 100 mM in DMSO. For experiments, this stock solution is then diluted to the final desired concentration in the external recording solution. The final DMSO concentration in the experimental solution should be kept low (typically ≤0.1%) to avoid solvent effects on the cells.
Q6: How should I store my this compound stock solution?
A6: Store the DMSO stock solution at -20°C or -80°C for long-term stability. For daily use, an aliquot can be stored at 4°C for a short period. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q7: My recordings are unstable after applying this compound. What could be the cause?
A7: Instability after drug application can be due to several factors:
-
Perfusion System Issues: Ensure your perfusion system provides a constant and stable flow rate. Fluctuations in the solution level in the recording chamber can cause changes in electrode capacitance and recording instability.
-
Precipitation: If the final concentration of this compound in your aqueous external solution is too high, it may precipitate out of solution. Ensure the final concentration is within its solubility limit in the buffer.
-
Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) is not affecting the cell health or channel function. Run a vehicle control experiment with the same concentration of DMSO to rule this out.
Cell Culture and IKs Expression
Q8: What are the recommended cell lines for studying IKs channels?
A8: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for the heterologous expression of KCNQ1 and KCNE1 subunits to reconstitute IKs channels. These cell lines have low endogenous potassium channel expression, providing a good signal-to-noise ratio for studying the expressed channels.
Q9: The IKs current amplitude in my cells is too low or highly variable. How can I optimize channel expression?
A9: Achieving optimal and consistent expression levels is critical for high-quality recordings.
-
Incubation Temperature: After transfection, incubating the cells at a lower temperature, such as 28°C or 30°C, for 24-48 hours can enhance the surface membrane expression of some ion channels.
-
Inducible Expression Systems: For more precise control over expression levels, consider using a tetracycline-inducible expression system. This allows you to control the amount of channel expression by varying the concentration of the inducing agent (e.g., tetracycline or doxycycline), which can help obtain currents in the ideal range for voltage-clamp experiments (typically 1-5 nA).
-
Transfection Efficiency: Optimize your transfection protocol to ensure high efficiency and cell viability.
Electrophysiology and Data Acquisition
Q10: I am struggling to obtain a stable high-resistance (>1 GΩ) seal (gigaohm seal). What can I do?
A10: Gigaohm seal formation is a critical and often challenging step. Here are some troubleshooting tips:
-
Pipette Quality: Use high-quality borosilicate glass capillaries. Fire-polish the pipette tip to create a smooth surface, which facilitates a better seal. The ideal pipette resistance for whole-cell recordings is typically between 2-6 MΩ.
-
Solutions: Ensure all solutions (internal and external) are filtered (0.22 µm filter) and have the correct osmolarity. The presence of divalent cations like Ca²+ and Mg²+ in the external solution is known to facilitate gigaohm seal formation.
-
Cell Health: Only attempt to patch healthy, well-adhered cells with smooth membranes.
-
Positive Pressure: Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean. Release the pressure just before touching the cell membrane.
-
Gentle Suction: Apply gentle and controlled suction to form the seal. Mouth suction is often used for its fine control.
Q11: My recordings are noisy. How can I reduce the electrical noise?
A11: Electrical noise can obscure the small IKs currents.
-
Grounding: Ensure all equipment is properly grounded to a common ground point. Check for and eliminate any ground loops.
-
Faraday Cage: Conduct experiments within a Faraday cage to shield the setup from external electromagnetic interference.
-
Solution Level: Keep the level of the bath solution as low as possible to minimize the capacitance of the pipette holder.
-
Pipette Holder: Clean the pipette holder regularly to prevent salt crystal buildup, which can be a source of noise.
Q12: The IKs current "runs down" over the course of my experiment. How can I prevent this?
A12: Current rundown (a gradual decrease in current amplitude over time) can be a problem in whole-cell recordings.
-
Internal Solution: Ensure your internal solution contains ATP (e.g., 2-5 mM) and GTP (e.g., 0.1-0.3 mM) to support cellular metabolic processes that may be necessary for channel function.
-
Calcium Chelators: Include a calcium chelator like EGTA or BAPTA in the internal solution to control intracellular calcium levels, as dysregulation of calcium can lead to channel rundown.
-
Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method maintains the integrity of the intracellular environment, which can improve recording stability.
Q13: I am observing a time-dependent decay of the IKs current during the depolarizing pulse after applying this compound. Is this expected?
A13: Yes, this is the expected behavior for an open channel blocker like this compound.[1] The initial activation of the IKs current will be similar to the control, followed by a decay as the blocker binds to the open channels. The rate and extent of this decay will be concentration-dependent.[1]
Quantitative Data Summary
Table 1: IC50 Values for this compound on IKs Channels
| Experimental System | IC50 (μM) | Reference |
| Guinea-pig ventricular myocytes | ~3.0 | [1] |
| Guinea-pig sino-atrial node cells | 5.3 | [7] |
| KCNQ1/KCNE1 in HEK293 cells | 4.9 | [8] |
| KCNQ1/KCNE1 in Xenopus oocytes | 15.1 ± 3.3 | [6] |
| Zebrafish KCNQ1+KCNE1 channels in CHO cells | 13.4 ± 2.8 |
Table 2: Effects of this compound on IKs Activation and Deactivation Kinetics
| Parameter | Effect of this compound | Notes | Reference |
| Activation Kinetics | Minimal to no effect on the initial activation time course. | At higher concentrations, a time-dependent block is observed following activation. | [1][10] |
| Deactivation Kinetics | Marginally affected. | The primary effect is on the open state, not the gating kinetics. | [10] |
| Voltage-Dependence of Activation | No significant shift in the half-activation voltage (V1/2). | This indicates the block is not strongly voltage-dependent in the activation range. | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of IKs Currents in CHO Cells
This protocol outlines the steps for recording IKs currents from CHO cells stably co-expressing human KCNQ1 and KCNE1.
1. Cell Preparation:
-
Culture CHO cells expressing KCNQ1/KCNE1 on glass coverslips in your preferred medium.
-
For recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 4 Na2-ATP. Adjust pH to 7.2 with KOH.
-
Filter both solutions (0.22 µm) before use.
3. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on a selected cell.
-
Set the holding potential to -80 mV.
-
To isolate IKs, other currents may need to be blocked. For example, a blocker for IKr (e.g., E-4031) can be included in the external solution if endogenous or other expressed channels are present.
4. Voltage-Clamp Protocol for IKs Activation:
-
From the holding potential of -80 mV, apply depolarizing voltage steps of 3-5 seconds in duration, from -60 mV to +60 mV in 10 or 20 mV increments.
-
Follow each depolarizing step with a repolarizing step to -40 mV to record the tail currents.
-
Allow sufficient time between pulses (e.g., 10-15 seconds) for the channels to fully deactivate.
Protocol 2: Assessing the Inhibitory Effect of this compound
1. Establish a Stable Baseline:
-
Following the establishment of a stable whole-cell recording, apply the IKs activation voltage-clamp protocol (Protocol 1, step 4) multiple times to ensure the current is stable and not running down.
2. Drug Application:
-
Prepare the external solution containing the desired concentration of this compound (and the same final concentration of DMSO as the vehicle control).
-
Switch the perfusion from the control external solution to the this compound-containing solution.
-
Allow 5-10 minutes for the drug to equilibrate and reach its full effect.
3. Data Acquisition:
-
Once the effect of the drug has stabilized, repeat the IKs activation voltage-clamp protocol.
-
Record the currents in the presence of this compound.
4. Washout:
-
To test for reversibility, switch the perfusion back to the control external solution and record for 5-10 minutes to observe the washout of the drug effect.[7]
5. Data Analysis:
-
Measure the amplitude of the IKs current (either at the end of the depolarizing pulse or the peak of the tail current) before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration to generate a concentration-response curve and determine the IC50 value.
Visualizations
References
- 1. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations | MDPI [mdpi.com]
- 10. A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with Chromanol 293B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in experimental outcomes when using Chromanol 293B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing inconsistent inhibition of the slow delayed rectifier K+ current (IKs) with this compound. What are the potential causes?
A1: Variability in IKs inhibition by this compound can arise from several factors:
-
Compound Preparation and Storage: Ensure proper handling of the compound. This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. In solid form, it can be stored at room temperature.
-
Racemate vs. Enantiomers: this compound is a racemic mixture. The (-)-[3R,4S] enantiomer is significantly more potent in blocking IKs than the (+)-[3S,4R] enantiomer.[1] Using the racemate may introduce variability if the enantiomeric composition is not consistent. For higher precision, consider using the isolated (-)-[3R,4S] enantiomer.
-
Cellular Context: The expression levels of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, which co-assemble to form the IKs channel, can vary significantly between cell lines and even within the same cell line under different culture conditions. The stoichiometry of these subunits can also influence the channel's sensitivity to this compound.
-
Experimental Temperature: Electrophysiological recordings are sensitive to temperature. Ensure that all experiments are conducted at a consistent and reported temperature, as channel kinetics and drug binding can be temperature-dependent. Most studies with this compound are performed at 36°C or 37°C.[2]
Q2: My results with this compound differ from published data, even though I am using the same cell line. What could be the issue?
A2: This is a common challenge in in-vitro research. Here are some potential reasons for discrepancies:
-
Passage Number and Cell Health: The expression of ion channels can change as cell lines are passaged. It is advisable to use cells within a defined passage number range. Ensure that the cells are healthy and exhibit consistent baseline electrophysiological properties.
-
Sub-clonal Variability: Cell lines can exhibit clonal variability, leading to different subpopulations with varying ion channel expression profiles.
-
β-Adrenergic Stimulation: The IKs current is significantly enhanced by β-adrenergic stimulation via the PKA signaling pathway.[3][4][5] If your experimental conditions do not carefully control for adrenergic agonists (e.g., in serum-containing media or through endogenous production), you may see variable potentiation of IKs and, consequently, a variable effect of this compound. Conversely, if you are comparing your results to studies that used adrenergic stimulation, you will likely see a less pronounced effect of the drug.
Q3: I am observing effects on currents other than IKs. Is this compound not specific?
A3: While this compound is considered a selective IKs blocker, it is not entirely specific, especially at higher concentrations. Known off-target effects include:
-
CFTR Chloride Current: this compound can inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current with an IC50 of approximately 19 μM.[6]
-
Transient Outward K+ Current (Ito): In some cell types, such as human and canine ventricular myocytes, this compound can inhibit Ito at higher concentrations (IC50 ~24-38 μM).[2][7]
-
Ultra-rapid Delayed Rectifier K+ Current (IKur): In human atrial myocytes, this compound has been shown to inhibit IKur.
It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects and to characterize the expression of these other channels in your experimental system.
Q4: The effect of this compound on action potential duration in my experiments is different from what I expected based on the literature. Why might this be?
A4: The effect of IKs blockade on action potential duration (APD) is highly dependent on the species and the experimental conditions:
-
Species Differences: The relative contribution of IKs and the rapid delayed rectifier K+ current (IKr) to cardiac repolarization varies significantly between species. For instance, IKs plays a more prominent role in guinea pig ventricular repolarization compared to human, dog, or rabbit ventricles under baseline conditions.[8][9] Therefore, the APD-prolonging effect of this compound will be more pronounced in guinea pig models.
-
Pacing Frequency: The effect of this compound on APD can be frequency-dependent, though it generally shows less reverse use-dependence compared to IKr blockers.[2][9]
-
Presence of Other Ion Channel Blockers: If your experimental solution contains other ion channel blockers, this can alter the overall effect on APD.
Data on this compound Potency
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific current, cell type, and experimental conditions.
| Target Current | Cell Type | Species | IC50 (µM) |
| IKs | Guinea Pig Ventricular Myocytes | Guinea Pig | 1.02[2] |
| IKs | Canine Ventricular Myocytes | Dog | 1.8[7] |
| IKs | CHO cells (co-expressed KCNQ1/KCNE1) | Hamster | (-)-enantiomer: 1.36, (+)-enantiomer: 9.6[1] |
| IKs | H9c2 cells | Rat | 8[10] |
| Ito | Human Ventricular Myocytes | Human | 24[2] |
| Ito | Canine Ventricular Myocytes | Dog | 38[7] |
| CFTR | Oocytes | Xenopus | 19[6] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for IKs Measurement
This protocol provides a general framework for recording IKs currents and assessing their inhibition by this compound. Specific parameters may need to be optimized for your cell type.
1. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Use cells at a low passage number and ensure they are in a healthy, proliferating state.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the external solution immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate and temperature (e.g., 36-37°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on a single, healthy cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit IKs, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds.
-
Repolarize the membrane to a potential such as -40 mV to record tail currents.
-
To isolate IKs from IKr, a prepulse protocol can be used, or a specific IKr blocker (e.g., E-4031) can be included in the external solution.
-
Apply this compound via the perfusion system and allow sufficient time for the drug to equilibrate and its effect to stabilize before recording the blocked currents.
Action Potential Duration Measurement Protocol
1. Cell and Tissue Preparation:
-
Use isolated cardiomyocytes or multicellular preparations (e.g., papillary muscles or trabeculae).
2. Solutions:
-
Use a physiological saline solution (e.g., Tyrode's solution) appropriate for the species being studied, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
3. Recording Procedure:
-
For single cells, use the current-clamp mode of the patch-clamp amplifier.
-
For tissue preparations, use sharp microelectrodes filled with 3 M KCl.
-
Stimulate the preparation at a constant frequency (e.g., 1 Hz) to elicit action potentials.
-
Record baseline action potentials until a stable recording is achieved.
-
Perfuse the preparation with a solution containing this compound at the desired concentration.
-
Record action potentials after the drug effect has reached a steady state.
-
Measure the action potential duration at 90% repolarization (APD90).
Visualizations
Signaling Pathway of β-Adrenergic Modulation of IKs
Caption: β-Adrenergic stimulation enhances IKs, a key target for this compound.
Troubleshooting Workflow for Inconsistent Results
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Impaired IKs Channel Activation by Ca2+-dependent PKC shows correlation with Emotion/Arousal Triggered Events in LQT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the IKs Channel PKA Phosphorylation Axis to Restore Its Function in High-Risk LQT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling for the Time-Dependent Block of IKs by Chromanol 293B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chromanol 293B, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). Due to the time- and state-dependent nature of its blocking action, careful experimental design is crucial for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research.
Troubleshooting Guide
Question: My measured IC50 for this compound is different from published values. What could be the reason?
Answer: Discrepancies in IC50 values for this compound can arise from several factors related to its time- and state-dependent blocking mechanism. Consider the following:
-
Pulse Duration: this compound is an open channel blocker, meaning it binds preferentially to the channel in its open state.[1][2] The degree of block is therefore time-dependent and will increase with the duration of the depolarizing pulse.[3] Shorter pulses will result in an underestimation of the block and a higher apparent IC50.
-
Stimulation Frequency: The block by some enantiomers of this compound can be use-dependent, increasing with higher stimulation frequencies.[4] Ensure you are using a consistent and appropriate stimulation frequency for your experiments.
-
KCNE Subunit Co-expression: The presence of ancillary KCNE subunits (like KCNE1, which co-assembles with KCNQ1 to form the native IKs channel) significantly increases the apparent affinity of the channel for this compound, lowering the IC50 value.[5] The stoichiometry of KCNQ1 to KCNE1 can influence the blocking kinetics.[1]
-
Temperature: Ion channel kinetics are temperature-sensitive. Experiments conducted at different temperatures will likely yield different IC50 values. Ensure your experimental temperature is controlled and consistent.
-
Cell Type: The specific expression levels of KCNQ1 and KCNE subunits, as well as other interacting proteins, can vary between native myocytes and heterologous expression systems, leading to different blocking potencies.[1]
Question: I am observing incomplete block of IKs even at high concentrations of this compound. Why is this happening?
Answer: Several factors could contribute to an incomplete block of IKs:
-
Insufficient Depolarization Time: As this compound is an open channel blocker, the channel must be in the open state for the drug to bind effectively.[1] If the depolarizing pulse is not long enough to allow for the slow activation of IKs and subsequent drug binding, the block will be incomplete. For a steady-state block, long depolarizing pulses of several seconds are often required.[3]
-
Drug Wash-in Time: Ensure that the drug has had sufficient time to equilibrate in the experimental chamber and reach its binding site. A steady-state block should be achieved before measurements are taken, which may take 2-3 minutes of exposure.[3]
-
Voltage Protocol: The block may not be fully developed at all test potentials. While some studies suggest the IC50 is not clearly voltage-dependent, the kinetics of the block itself can be influenced by voltage.[1]
-
Selectivity: While this compound is highly selective for IKs, at very high concentrations, it may have off-target effects on other channels like IKr or Ito, which could confound the interpretation of the current block.[6][7]
Question: How can I distinguish the time-dependent block of IKs from the channel's intrinsic inactivation?
Answer: This is a critical control. The decay of the current during a sustained depolarization in the presence of this compound reflects the drug-induced block, not necessarily intrinsic channel inactivation. Here's how to control for this:
-
Control Recordings: Record IKs currents under control conditions (without the drug) using the same long depolarizing pulse protocol. The native IKs current shows very slow or negligible inactivation.
-
Concentration Dependence: The rate and extent of the current decay during depolarization will be dependent on the concentration of this compound.[1] Higher concentrations will lead to a faster and more profound decay.[3]
-
Washout: The time-dependent decay of the current should be reversible upon washout of this compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the time-dependent block of IKs by this compound? A1: this compound is an open channel blocker of the KCNQ1/KCNE1 channel complex that underlies the IKs current.[1][2] This means it preferentially binds to the channel when it is in the open conformation, which is achieved during membrane depolarization. The binding of the drug occludes the pore, thus inhibiting ion flow. The rate of block is dependent on how quickly the drug can access its binding site within the open channel's inner pore vestibule.[8]
Q2: Does the stereochemistry of this compound affect its blocking properties? A2: Yes, the enantiomers of this compound exhibit stereoselective inhibition of IKs. The 3R,4S-293B enantiomer shows a time-dependent block, indicating preferential open channel block activity, and its inhibition increases with repetitive stimuli (use-dependency). The 3S,4R-293B enantiomer does not exhibit this time-dependent block.[4]
Q3: How does the KCNE1 subunit influence the block by this compound? A3: The KCNE1 subunit, which co-assembles with the KCNQ1 alpha subunit to form the IKs channel, enhances the potency of this compound.[5][8] This results in a lower IC50 value for the KCNQ1/KCNE1 channel compared to the homomeric KCNQ1 channel.[5] The presence of KCNE1 alters the channel's gating properties, which in turn affects the drug's access to its binding site.
Q4: What is a suitable voltage protocol to study the time-dependent block? A4: To adequately characterize the time-dependent block, a voltage protocol with long depolarizing steps is necessary. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV), followed by depolarizing pulses to a range of positive potentials (e.g., +100 mV) for a duration of several seconds (e.g., 3.5 seconds or longer).[9] The tail current upon repolarization (e.g., to -40 mV) is then measured to assess the extent of the block.[9] To study the rate of block, the decay of the current during the depolarizing step is analyzed.
Q5: Is the block by this compound reversible? A5: Yes, the block of IKs by this compound is generally reported to be fully reversible upon washout of the compound.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound with IKs channels.
Table 1: IC50 Values for this compound Block of IKs
| Channel Composition | Cell Type | IC50 (µM) | Reference |
| KCNQ1/KCNE1 | Guinea-pig SA node cells | 5.3 | [3] |
| KCNQ1/KCNE1 | Canine ventricular myocytes | 1.8 | [6] |
| KCNQ1 | Xenopus oocytes | 65.4 ± 1.7 | [5] |
| KCNQ1/KCNE1 | Xenopus oocytes | 15.1 ± 3.3 | [5] |
| KCNQ1/KCNE3 | Xenopus oocytes | 0.54 ± 0.18 | [5] |
| IKs | Guinea pig ventricular myocytes | 1.02 | [7] |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Value | Conditions | Reference |
| Blocking rate constant | 4 x 10⁴ M⁻¹ s⁻¹ | +80 mV | [1] |
| Unblocking rate | 0.2 s⁻¹ | +80 mV | [1] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of IKs and Assessment of Time-Dependent Block
This protocol is designed for recording IKs currents from isolated cardiac myocytes or heterologous expression systems to evaluate the time-dependent block by this compound.
1. Cell Preparation and Solutions:
- Isolate single ventricular myocytes using standard enzymatic digestion protocols or culture cells expressing KCNQ1/KCNE1.
- External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2.8 NaAcetate, 10 HEPES; pH adjusted to 7.4 with NaOH.[10] To isolate IKs, other currents should be blocked (e.g., ICa,L with nisoldipine, IKr with a specific blocker like E-4031).[11]
- Internal (Pipette) Solution (in mM): 130 KCl, 5 EGTA, 1 MgCl₂, 4 Na₂-ATP, 0.1 GTP, 10 HEPES; pH adjusted to 7.2 with KOH.[10]
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
2. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -80 mV.
3. Voltage-Clamp Protocol to Assess Time-Dependent Block:
- Apply a series of long depolarizing voltage steps (e.g., 3.5 to 10 seconds) to a test potential of +100 mV from the holding potential of -80 mV.[1][9]
- Follow the depolarizing step with a repolarizing step to -40 mV for at least 3.5 seconds to record the tail current.[9]
- Repeat this protocol at a low frequency (e.g., every 10-20 seconds) to allow for recovery from the block.[3]
4. Data Analysis:
- Measure the peak tail current amplitude upon repolarization as an index of the available IKs channels.
- To determine the time course of the block, fit the decay of the current during the long depolarizing pulse to a single exponential function.
- Calculate the percentage of block at different concentrations of this compound by comparing the tail current amplitude in the presence and absence of the drug.
- Construct a concentration-response curve and fit it with the Hill equation to determine the IC50.
Mandatory Visualizations
Caption: Experimental workflow for assessing the time-dependent block of IKs.
Caption: Mechanism of this compound as an open channel blocker of IKs.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ancillary subunits and stimulation frequency determine the potency of this compound block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fortunejournals.com [fortunejournals.com]
- 10. cAMP-dependent regulation of IKs single-channel kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential pitfalls of using Chromanol 293B in cardiac safety assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Chromanol 293B in cardiac safety assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the heart?
A1: this compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] This current is crucial for the repolarization phase of the cardiac action potential. The IKs channel is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[4] this compound is believed to bind within the pore of the KCNQ1 subunit.[4]
Q2: Is there a difference in activity between the enantiomers of this compound?
A2: Yes, the inhibitory effect of this compound on the IKs channel is stereoselective. The (-)-[3R,4S] enantiomer is significantly more potent than the (+)-[3S,4R] enantiomer.[5][6] Specifically, the (-)-[3R,4S] enantiomer exhibits a 7-fold higher potency for IKs block.[6] The block by the more potent (-)-[3R,4S] enantiomer is also use-dependent, meaning its blocking effect increases with more frequent channel activation (e.g., at higher heart rates).[5][6]
Q3: What are the known off-target effects of this compound?
A3: While considered selective for IKs, this compound can inhibit other cardiac ion channels, particularly at higher concentrations. The most commonly reported off-target effect is on the transient outward potassium current (Ito).[7][8] It has also been shown to inhibit the ultra-rapid delayed rectifier potassium current (IKur) in human atrial myocytes.[9] At high concentrations (e.g., 100 μM), a slight inhibition of the rapid delayed rectifier potassium current (IKr or hERG) has been observed, though this is generally not statistically significant.[7][8] this compound appears to have minimal to no effect on the inward rectifier potassium current (IK1), L-type calcium current (ICa-L), and the fast sodium current (INa).[3][7]
Q4: How does this compound affect the cardiac action potential duration (APD)?
A4: By blocking the repolarizing IKs current, this compound prolongs the cardiac action potential duration (APD).[3] Unlike IKr blockers (e.g., dofetilide), which often show reverse use-dependence (greater APD prolongation at slower rates), the APD-prolonging effect of this compound is generally consistent across a range of frequencies.[3][7] However, in some studies on normal human ventricular muscle, this compound alone produced only a minimal change in APD in the absence of sympathetic stimulation.[10][11] Its effect can be more pronounced when other repolarizing currents are compromised.[12]
Q5: How should I prepare and store this compound solutions?
A5: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). For in vitro assays, it is common to prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted in the extracellular recording solution to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent effects on ion channel function.[13] Stock solutions in DMSO should be stored at -20°C for short-term and -80°C for long-term storage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of IKs current | 1. Incorrect enantiomer used: The (+)-(3S,4R) enantiomer is significantly less potent. 2. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Low concentration: The concentration used may be below the IC50 for the specific cell type and experimental conditions. 4. Inadequate perfusion: The drug may not be reaching the cells effectively. | 1. Verify that you are using the more potent (-)-[3R,4S] enantiomer for maximal IKs block.[6] 2. Prepare a fresh stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Perform a concentration-response curve to determine the appropriate concentration for your experimental setup. 4. Ensure your perfusion system is working correctly and allow sufficient time for the drug to equilibrate with the cells (at least 10 minutes).[3] |
| Variability in results between experiments | 1. Inconsistent final DMSO concentration: DMSO can affect ion channel function. 2. Temperature fluctuations: Ion channel kinetics are temperature-sensitive. 3. Use-dependent nature of the block: Different stimulation frequencies will result in varying degrees of block. 4. Presence of serum proteins: If using a medium with serum, proteins can bind to the compound, reducing its free concentration. | 1. Maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control. 2. Maintain a stable experimental temperature (e.g., 36-37°C for physiological relevance).[14] 3. Standardize the stimulation frequency and pre-stimulation protocols for all experiments. Be aware that the (-)-[3R,4S] enantiomer shows use-dependence.[5] 4. Conduct experiments in serum-free media if possible. If serum is required, be aware that the effective concentration of this compound may be lower than the nominal concentration. |
| Unexpected effects on other cardiac currents (e.g., APD prolongation greater than expected) | 1. Off-target effects: At higher concentrations, this compound can inhibit other channels like Ito and IKur.[7][9] 2. Interaction with other compounds: The test compound may potentiate the effects of this compound. 3. Compromised "repolarization reserve": In cells where other repolarizing currents (like IKr) are already reduced, the effect of IKs block will be magnified.[12] | 1. Use the lowest effective concentration of this compound to maximize selectivity for IKs. Refer to the IC50 table below. 2. Run appropriate controls with the test compound alone to understand its intrinsic effects. 3. Be aware of the baseline ion channel expression in your cell model. The impact of IKs block can be more significant in the presence of IKr inhibitors.[12] |
| Precipitation of this compound in aqueous solution | 1. Poor solubility in aqueous solutions: this compound has low water solubility. 2. High final concentration: Attempting to make a high final concentration in a low-DMSO solution. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the acceptable range for the assay (typically ≤0.1%). 2. Prepare fresh dilutions from a concentrated DMSO stock immediately before use. Visually inspect the final solution for any signs of precipitation. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for On-Target (IKs) and Off-Target Cardiac Ion Currents
| Ion Current | Species/Cell Line | IC50 (µM) | Reference(s) |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 - 5.3 | [1][3][14][15] |
| Canine Ventricular Myocytes | 1.8 | [8] | |
| Rat Embryonic H9c2 Cells | 8 | ||
| (-)-[3R,4S] enantiomer (recombinant) | 1.36 | [6] | |
| (+)-[3S,4R] enantiomer (recombinant) | 9.6 | [6] | |
| Ito | Human Ventricular Myocytes | 24 | [7] |
| Canine Ventricular Myocytes | 38 | [8] | |
| Human Atrial Myocytes | 31.2 | [9] | |
| IKur | Human Atrial Myocytes | 30.9 | [9] |
| IKr (hERG) | Recombinant | > 30 | [6] |
| IK1 | Human & Guinea Pig Myocytes | No significant effect at 50 µM | [3] |
| ICa-L | Human & Guinea Pig Myocytes | No significant effect at high concentrations | [7] |
| INa | Human & Guinea Pig Myocytes | No significant effect | [7] |
Experimental Protocols
Manual Patch-Clamp Protocol for Assessing this compound Effects on IKs
-
Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., guinea pig, rabbit) or use a stable cell line expressing KCNQ1/KCNE1 channels.
-
Solution Preparation:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To isolate IKs, other currents can be blocked (e.g., nifedipine for ICa-L, and an IKr blocker like E-4031).
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
-
Drug Preparation: Prepare a 10 mM stock solution of (-)-[3R,4S]-Chromanol 293B in 100% DMSO. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Electrophysiological Recording:
-
Use a whole-cell patch-clamp configuration.
-
Maintain the bath temperature at 36 ± 1 °C.
-
Hold the cell at a holding potential of -80 mV. Apply a brief prepulse to -40 mV to inactivate sodium channels.
-
To elicit IKs, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds.
-
Measure the tail current upon repolarization to a potential such as -40 mV.
-
-
Data Acquisition and Analysis:
-
Record baseline currents in the vehicle control solution.
-
Perfuse the cell with the this compound solution for at least 10 minutes to ensure steady-state block.
-
Record currents in the presence of this compound.
-
Measure the amplitude of the tail current before and after drug application.
-
Calculate the percentage of block at each concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: IKs channel signaling and this compound's inhibitory action.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of serum proteins on corrosion rates and product bioabsorbability of biodegradable metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification | MDPI [mdpi.com]
- 12. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates [mdpi.com]
- 15. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch-Clamp Protocols for Stable Chromanol 293B Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their patch-clamp protocols for the stable application of Chromanol 293B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical compound that acts as a selective blocker of the slow component of the delayed rectifier potassium current (IKs)[1][2][3]. The IKs current is crucial for cardiac repolarization[3]. The molecular target of this compound is the KCNQ1 (Kv7.1) potassium channel, which forms the pore of the IKs channel. The presence of the KCNE1 subunit enhances the blocking effect[4].
Q2: What is the typical IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound's block of the IKs current typically ranges from 1 to 10 µM, depending on the cell type and experimental conditions[2]. For instance, in guinea pig ventricular myocytes, the IC50 has been reported to be approximately 1.02 µM and 5.3 µM in guinea pig sino-atrial node cells[1][3]. In canine left ventricular myocytes, the IC50 for IKs block is around 1.8 µM[5].
Q3: Is this compound selective for the IKs current?
A3: this compound is considered a relatively selective blocker for IKs[3][5]. However, at higher concentrations, it can affect other ion channels. For example, it has been shown to inhibit the transient outward current (Ito) with an IC50 of 24 µM in human ventricular myocytes and 38 µM in canine left ventricular myocytes[3][5][6]. It has also been reported to block the CFTR chloride current with an IC50 of 19 µM[2]. It generally has negligible effects on IKr, inward rectifier K+ current (IK1), Na+ current, and L-type Ca2+ current at concentrations effective for IKs block[3][5].
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in ethanol and DMSO. A stock solution of 10-100 mM can be prepared in DMSO with gentle warming and stored at -20°C for up to one month[2]. For experiments, the stock solution should be diluted to the final desired concentration in the external solution. It is crucial to ensure the final DMSO concentration in the experimental solution is low (typically <0.1%) to avoid solvent effects on the cells.
Troubleshooting Guide
Problem 1: Unstable Recordings or Loss of Seal After this compound Application
-
Possible Cause: Mechanical instability of the patch-clamp setup.
-
Possible Cause: Poor cell health.
-
Solution: Use healthy, well-adhered cells. Ensure continuous oxygenation and maintain the correct pH and osmolarity of the internal and external solutions[8].
-
-
Possible Cause: Inappropriate pipette resistance.
-
Solution: Pipette resistance can affect seal stability. For whole-cell recordings, a resistance of 4-8 MΩ is often a good starting point, but this may need to be optimized for your specific cell type[8].
-
-
Possible Cause: Osmolarity mismatch between internal and external solutions.
-
Solution: A slight hyperosmolarity in the internal solution (around 5 mOsm higher than the external solution) can sometimes improve the stability of the whole-cell configuration[9].
-
-
Possible Cause: Air leaks in the suction system.
-
Solution: Ensure all connections in the suction tubing are airtight. Even a small leak can lead to a gradual loss of negative pressure and seal failure[7].
-
Problem 2: Inconsistent or Incomplete Block of IKs Current
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Verify the final concentration of this compound in your perfusion solution. Refer to the concentration-response data in the table below to select an appropriate concentration for the desired level of block.
-
-
Possible Cause: Time-dependent nature of the block.
-
Possible Cause: Use-dependent block.
-
Solution: The block by this compound can be use-dependent. The frequency of your voltage-clamp protocol may influence the degree of block observed. Maintain a consistent stimulation frequency throughout your experiment.
-
Problem 3: Slow or Incomplete Washout of this compound
-
Possible Cause: Insufficient perfusion rate or time.
-
Possible Cause: Adsorption of the compound to the perfusion system.
-
Solution: Ensure your perfusion system is made of materials that do not readily adsorb hydrophobic compounds. Flushing the system thoroughly between experiments is recommended.
-
Data Presentation
Table 1: IC50 Values of this compound for IKs and Other Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [3][6] |
| IKs | Guinea Pig Sino-atrial Node Cells | 5.3 | [1][11] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | [5] |
| Ito | Human Ventricular Myocytes | 24 | [3][6] |
| Ito | Canine Left Ventricular Myocytes | 38 | [5] |
| CFTR Cl- | Not Specified | 19 | [2] |
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for IKs Measurement
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation: Isolate single ventricular myocytes or use a stable cell line expressing KCNQ1/KCNE1 channels[13]. Allow cells to adhere to glass coverslips.
-
Solutions:
-
External Solution (Tyrode's solution): Composition (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents may need to be blocked (e.g., ICa,L with nifedipine, IKr with a specific blocker like E-4031)[1][14].
-
Internal (Pipette) Solution: Composition (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH[15].
-
-
Recording:
-
Use a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 2-5 MΩ[10].
-
Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -50 mV or -40 mV[1][6].
-
Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +70 mV for 3-4 seconds) to activate IKs[1][6][11].
-
Record the tail currents upon repolarization to a potential such as -40 mV[6]. The amplitude of the tail current is often used to quantify the IKs current.
-
-
This compound Application:
-
After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound for 2-3 minutes to allow for equilibration and a steady-state block to be achieved[1].
-
Repeat the voltage-clamp protocol to measure the blocked IKs current.
-
To study reversibility, perfuse with the drug-free external solution for several minutes and re-measure the current[1].
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Patch-clamp workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Strategies to mitigate the impact of Chromanol 293B on transient outward currents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromanol 293B, focusing on strategies to mitigate its impact on transient outward currents (Ito).
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective blocker for the slow delayed rectifier potassium current (IKs)?
A1: this compound is widely recognized as a selective blocker of the slow component of the delayed rectifier potassium current, IKs.[1][2][3] However, its selectivity is relative. At higher concentrations, it can also inhibit other cardiac ion channels, most notably the transient outward potassium current (Ito).[1][3][4]
Q2: At what concentrations does this compound begin to affect the transient outward current (Ito)?
A2: The concentration at which this compound significantly inhibits Ito varies depending on the cell type and species. For instance, in human ventricular myocytes, the half-maximal inhibitory concentration (EC50) for Ito is 24 µM.[1][2][4] In human atrial myocytes, the IC50 is approximately 31.2 µM, and in canine left ventricular myocytes, it is 38 µM.[3][5] Significant inhibition of Ito has been observed at concentrations as low as 1 µM.[5]
Q3: What are the primary off-target effects of this compound besides the transient outward current (Ito)?
A3: While the most commonly reported off-target effect is on Ito, some studies have investigated its effects on other currents. At high concentrations (e.g., 100 µM), a slight, though not statistically significant, inhibition of the rapid delayed rectifier current (IKr) has been observed in canine ventricular myocytes.[3] In the same study, this compound at concentrations up to 30 µM did not affect the inward rectifier potassium current (IK1) or the L-type calcium current (ICa-L).[3]
Q4: How can I minimize the impact of this compound on the transient outward current (Ito) in my experiments?
A4: To mitigate the effects of this compound on Ito, consider the following strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound required to achieve the desired level of IKs block. Given the difference in potency, it is possible to find a concentration window that maximizes IKs inhibition while minimizing effects on Ito.
-
Use of More Selective Alternatives: Consider using HMR 1556, a chromanol derivative that is a more potent and selective IKs blocker with a significantly lower affinity for Ito channels.[6]
-
Consider Stereoisomers: The (-)-[3R,4S] enantiomer of this compound has been shown to be more potent and selective for IKs (KvLQT1+minK) than the (+)-[3S,4R] enantiomer.[7] Using the more active and selective enantiomer may help reduce off-target effects.
-
Thorough Washout: The blocking effect of this compound on IKs is reversible upon washout.[8][9] Ensure a complete washout protocol is in place to return to baseline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in action potential morphology not attributable to IKs block. | Off-target inhibition of the transient outward current (Ito) by this compound. | 1. Lower the concentration of this compound to a range where it is more selective for IKs. 2. Perform control experiments to quantify the effect of your chosen this compound concentration on Ito. 3. Consider using a more selective IKs blocker like HMR 1556.[6] |
| Inconsistent or variable levels of IKs inhibition. | 1. Incomplete drug washout between applications. 2. Drug degradation. 3. Variability in cell health or expression of IKs channels. | 1. Ensure a thorough washout period, as the block is reversible.[8][9] 2. Prepare fresh drug solutions for each experiment. 3. Monitor cell health and only use cells with stable baseline currents. |
| Difficulty isolating the effect of this compound on IKs from its effect on Ito. | Overlapping current kinetics and the non-specific nature of this compound at higher concentrations. | 1. Use specific voltage protocols to isolate Ito and IKs as much as possible. For example, a prepulse to inactivate Ito before applying a test pulse for IKs. 2. Characterize the dose-response relationship for both currents in your specific cell type. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound on Different Ion Channels
| Current | Species/Cell Type | IC50 / EC50 (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [1][2] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | [3] |
| IKs | Guinea Pig Sino-Atrial Node Cells | 5.3 | [9] |
| Ito | Human Ventricular Myocytes | 24 | [1][2][4] |
| Ito (Ito1) | Human Atrial Myocytes | 31.2 | [5] |
| Ito | Canine Left Ventricular Myocytes | 38 | [3] |
| IKur | Human Atrial Myocytes | 30.9 | [5] |
Table 2: Comparison of this compound and HMR 1556 Selectivity
| Compound | IC50 for IKs (µM) | IC50 for Ito (µM) | Selectivity Ratio (Ito/IKs) | Reference |
| This compound | 1.8 | 38 | ~21 | [3][6] |
| HMR 1556 | 0.0105 | 33.9 | ~3228 | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Measuring IKs and Ito
This is a generalized protocol based on methodologies cited in the literature.[1][2][3] Researchers should adapt this protocol to their specific cell type and equipment.
-
Cell Preparation: Isolate single ventricular or atrial myocytes using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 136.9 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 0.33 NaH2PO4, 5.0 HEPES, 5.5 glucose, pH adjusted to 7.4 with NaOH. To block L-type Ca2+ current, 0.3 µM nisoldipine can be added.[10]
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Maintain cell temperature at 36-37°C.
-
Establish a stable whole-cell recording with low series resistance.
-
-
Voltage-Clamp Protocols:
-
To measure Ito: From a holding potential of -80 mV, apply a 30 ms prepulse to -40 mV to inactivate the sodium current (INa), followed by depolarizing test pulses (e.g., to +60 mV for 400 ms).[1]
-
To measure IKs: From a holding potential of -50 mV, apply depolarizing pulses (e.g., to +60 mV for 3-4 seconds) to elicit IKs. The slow activation kinetics are characteristic of this current.[1][2]
-
-
Drug Application:
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound for several minutes to allow for equilibration.
-
Record currents in the presence of the drug.
-
Perform a washout with the control external solution to check for reversibility.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
Caption: Mitigation strategies for this compound's off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the stability of Chromanol 293B in aqueous solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Chromanol 293B in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to ensure the integrity of your experimental results.
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[1][2][3] These studies are critical for identifying potential degradation products, understanding degradation pathways, and determining the intrinsic stability of the molecule.[1][3] For this compound, this would help in developing stable formulations and establishing appropriate storage conditions.
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Typical stress conditions include exposure to acidic and basic hydrolysis, oxidation, dry heat, and photolysis.[1][4] These conditions are designed to simulate the potential environmental stresses the compound might encounter during its lifecycle.
Q4: How can I prepare a stable stock solution of this compound?
A4: While product datasheets indicate that this compound is soluble in organic solvents like DMSO and ethanol, preparing aqueous solutions for physiological experiments requires careful consideration. It is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it to the final desired concentration with your aqueous buffer. It is crucial to ensure the final DMSO concentration is low enough to not affect your experimental system.
Q5: What are the signs of this compound degradation in my aqueous solution?
A5: Degradation can manifest as a change in the physical appearance of the solution (e.g., color change, precipitation), a decrease in the measured concentration of the active compound over time, or the appearance of new peaks in a chromatogram during analytical analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the aqueous experimental buffer. | Perform a stability study of this compound in your specific buffer under your experimental conditions (pH, temperature, light). Prepare fresh solutions for each experiment. |
| Precipitation observed in the aqueous solution. | Poor solubility or degradation leading to insoluble products. | Increase the proportion of co-solvent (e.g., DMSO) if experimentally permissible. Filter the solution before use. Investigate the precipitate to determine if it is the parent compound or a degradant. |
| Loss of this compound concentration over time. | Chemical degradation due to hydrolysis, oxidation, or photolysis. | Adjust the pH of the buffer to a more neutral range if possible. Protect the solution from light by using amber vials or covering the container with aluminum foil.[5] Prepare solutions fresh and store them at a lower temperature (e.g., 2-8°C) for short-term storage, after confirming stability at that temperature. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants.[6][7][8] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 24 hours. Also, prepare a solution of 100 µg/mL in a relevant aqueous buffer and keep it at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of 100 µg/mL in a relevant aqueous buffer to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general approach to developing a stability-indicating HPLC method.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.[9]
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6]
4. Sample Analysis:
-
Inject the prepared samples from the forced degradation study and analyze the chromatograms to determine the retention time of this compound and its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions (Illustrative Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 N NaOH (60°C) | 24 | 70.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Heat (60°C, solution) | 24 | 95.8 | 1 |
| Photolysis (UV/Vis) | 24 | 88.4 | 2 |
Note: The data in this table is for illustrative purposes only and is not based on experimental results.
Visualizations
Signaling Pathways
This compound is known to block the slow delayed rectifier K⁺ current (IKs) and the CFTR chloride current (ICFTR). The following diagrams illustrate the general signaling pathways of these channels.
Caption: IKs Potassium Channel Signaling Pathway and the inhibitory action of this compound.
Caption: CFTR Chloride Channel Signaling Pathway and the inhibitory action of this compound.[10][11][12][13]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.
Caption: A logical workflow for conducting a comprehensive stability assessment of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. jfda-online.com [jfda-online.com]
- 8. turkjps.org [turkjps.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Discovering the chloride pathway in the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Chloride channel and chloride conductance regulator domains of CFTR, the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cardiac Repolarization Effects of Chromanol 293B and Dofetilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Chromanol 293B and dofetilide, two pharmacological agents known for their distinct effects on cardiac repolarization. By examining their mechanisms of action, quantitative effects on cardiac ion channels, and impact on the action potential duration, this document aims to equip researchers with the necessary information to effectively utilize these compounds in preclinical studies.
Introduction to Cardiac Repolarization and Investigated Compounds
Cardiac repolarization is the process by which myocardial cells return to their resting membrane potential after depolarization, a critical phase for maintaining normal heart rhythm.[1] This process is primarily mediated by the outward flow of potassium ions (K+) through various voltage-gated potassium channels. The two major currents contributing to ventricular repolarization are the rapid and slow components of the delayed rectifier potassium current, denoted as IKr and IKs, respectively.[2] Dysregulation of these currents can lead to cardiac arrhythmias.
-
This compound is a selective blocker of the slow delayed rectifier potassium current (IKs).[3] The IKs current is encoded by the KCNQ1 and KCNE1 genes.[4]
-
Dofetilide is a potent and highly selective blocker of the rapid delayed rectifier potassium current (IKr).[5][6] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6]
Mechanism of Action and Selectivity
The primary distinction between this compound and dofetilide lies in their selective targets within the cardiac potassium channel milieu.
Dofetilide acts as a high-affinity blocker of the hERG channel, which conducts the IKr current.[6][7] This selective blockade of IKr prolongs the action potential duration (APD) and the effective refractory period in cardiac myocytes.[6]
This compound , conversely, is a selective inhibitor of the IKs current.[3][8] Its inhibitory effect on other cardiac ion channels, such as IKr, the inward rectifier K+ current (IK1), Na+ current, and L-type Ca2+ current, is significantly lower.[3]
The following diagram illustrates the distinct molecular targets of this compound and dofetilide in a cardiac myocyte.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic stimulation reverses the IKr–IKs dominant pattern during cardiac action potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effect of continuous vs intermittent dosing of dofetilide on QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Cardiac Action Potential Restitution Protocol [protocols.io]
- 8. academic.oup.com [academic.oup.com]
Chromanol 293B versus other selective IKs inhibitors: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chromanol 293B with other selective inhibitors of the slowly activating delayed rectifier potassium current (IKs), a critical component in cardiac repolarization. The following analysis, supported by experimental data, aims to assist researchers in selecting the appropriate pharmacological tool for their studies.
Introduction to IKs and its Inhibition
The IKs current, encoded by the KCNQ1 and KCNE1 genes, plays a crucial role in the repolarization phase of the cardiac action potential. Its inhibition can prolong the action potential duration (APD), a therapeutic strategy for certain cardiac arrhythmias. However, the selectivity of IKs inhibitors is paramount to avoid off-target effects on other cardiac ion channels, which can lead to proarrhythmic events. This compound was one of the first identified selective IKs inhibitors, but several other compounds with varying potency and selectivity have since been developed. This guide compares this compound with three other notable selective IKs inhibitors: HMR 1556, JNJ-303, and L-768,673.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory potency (IC50) of these compounds against IKs and other key cardiac ion channels is summarized below. Lower IC50 values indicate higher potency. The selectivity is assessed by comparing the IC50 for IKs to that of other channels.
| Inhibitor | IKs IC50 | IKr IC50 | Ito IC50 | ICaL IC50 | INa IC50 | Species/Cell Type | Reference(s) |
| This compound | 1.8 µM | >30 µM | 38 µM | >30 µM | - | Canine Ventricular Myocytes | [1] |
| 1.02 µM | - | 24 µM | Unaffected | Unaffected | Guinea Pig & Human Ventricular Myocytes | [2] | |
| 5.3 µM | - | - | - | - | Guinea Pig Sino-atrial Node Cells | [3] | |
| HMR 1556 | 10.5 nM | 12.6 µM | 33.9 µM | 27.5 µM | - | Canine Ventricular Myocytes | [4] |
| 34 nM | Slightly Blocked at 10 µM | 25% inhibition at 10 µM | 31% inhibition at 10 µM | - | Guinea Pig Ventricular Myocytes | [5] | |
| JNJ-303 | 64 nM | 12.6 µM | 11.1 µM | >10 µM | 3.3 µM | - | [6][7][8] |
| L-768,673 | ~8 nM | - | - | - | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using the whole-cell patch-clamp technique on isolated cardiomyocytes.
Whole-Cell Patch-Clamp Protocol for IKs Current Measurement
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricle).
-
Pipette Preparation: Borosilicate glass microelectrodes (2-5 MΩ) are filled with an internal solution typically containing (in mM): 110 KCl, 5 MgATP, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH.
-
External Solution: The standard external solution (superfusate) contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH. To isolate IKs, other currents are often blocked pharmacologically (e.g., IKr blocked by E-4031, ICaL blocked by nifedipine).
-
Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: To elicit IKs, a voltage-clamp protocol is applied. A typical protocol involves holding the membrane potential at a negative holding potential (e.g., -50 mV or -40 mV) and then applying depolarizing voltage steps to a range of positive potentials (e.g., 0 to +60 mV) for several seconds to activate the slowly activating IKs current. The subsequent repolarizing step to a negative potential (e.g., -40 mV) allows for the measurement of the deactivating "tail current," which is characteristic of IKs.
-
Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software. The effect of the inhibitor is determined by applying the compound to the external solution and measuring the percentage of current inhibition at various concentrations to calculate the IC50 value.
Action Potential Duration (APD) Measurement
-
Cell Preparation: Isolated cardiomyocytes are prepared as described above.
-
Current-Clamp Configuration: The amplifier is switched to the current-clamp mode.
-
Action Potential Elicitation: Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette at a specific frequency (e.g., 1 Hz).
-
Recording: The resulting changes in membrane potential (the action potential) are recorded.
-
Data Analysis: The action potential duration is measured at different levels of repolarization, typically at 50% (APD50) and 90% (APD90) of the action potential amplitude. The effect of an IKs inhibitor is assessed by comparing the APD before and after drug application.[2]
Visualizations
Signaling Pathway of IKs Modulation
Caption: Beta-adrenergic stimulation activates a cAMP/PKA signaling cascade, leading to phosphorylation and modulation of the IKs channel.
Experimental Workflow for IKs Inhibitor Screening
Caption: A typical workflow for evaluating the effects of selective IKs inhibitors on cardiomyocyte electrophysiology.
Logical Relationship of Inhibitor Selectivity
Caption: Relationship between inhibitor potency for IKs and off-target channels determines overall selectivity.
Comparative Discussion
This compound serves as a foundational tool for studying IKs, being one of the earliest identified selective inhibitors. However, its potency is in the micromolar range, and it exhibits some inhibitory activity on the transient outward potassium current (Ito) at higher concentrations.[1] This relative lack of potency and selectivity compared to newer compounds is an important consideration.
HMR 1556 represents a significant improvement in both potency and selectivity. With an IC50 for IKs in the low nanomolar range, it is substantially more potent than this compound.[4] Furthermore, it displays a much wider therapeutic window before affecting other cardiac ion channels, making it a more precise tool for dissecting the role of IKs.[5]
JNJ-303 is another highly potent and selective IKs inhibitor with an IC50 in the nanomolar range.[6][7][8] It has been shown to have minimal effects on other cardiac channels at concentrations that effectively block IKs. However, studies have also indicated that JNJ-303 can prolong the QT interval and may have proarrhythmic potential, a critical factor in drug development.
L-768,673 is reported to be a very potent and selective IKs blocker, with an IC50 in the low nanomolar range. It has been used in preclinical studies to investigate the antiarrhythmic potential of selective IKs blockade.
Conclusion
While this compound remains a useful tool, particularly for historical comparative studies, researchers now have access to more potent and selective IKs inhibitors. HMR 1556, JNJ-303, and L-768,673 offer significant advantages in terms of their lower effective concentrations and reduced off-target effects. The choice of inhibitor will depend on the specific experimental goals, with considerations for potency, selectivity, and potential proarrhythmic risk. For studies requiring high precision and minimal confounding factors, the newer generation of IKs inhibitors is generally preferable.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 6. scispace.com [scispace.com]
- 7. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of Chromanol 293B for IKs over IKr and other potassium channels.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Chromanol 293B for the slow delayed rectifier potassium channel (IKs) over the rapid delayed rectifier potassium channel (IKr) and other key cardiac ion channels. The data presented is compiled from multiple electrophysiological studies, offering a clear, evidence-based comparison of its inhibitory profile.
Quantitative Analysis of this compound Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various potassium channels and other cardiac ion channels across different species and cell types. This data quantitatively demonstrates the compound's potent and selective inhibition of the IKs current.
| Channel | Species/Cell Type | IC50 (µM) | Reference(s) |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [1][2][3] |
| Canine Left Ventricular Myocytes | 1.8 | [4][5] | |
| Guinea-Pig Sino-Atrial Node Cells | 5.3 | [6][7] | |
| KVLQT1/minK in CHO cells | 17.4 | [4] | |
| IKr | Guinea Pig Ventricular Myocytes | > 50 | [1][2][3] |
| Canine Left Ventricular Myocytes | > 30 (slight inhibition at 100 µM) | [4] | |
| Ito (Transient Outward Current) | Human Ventricular Myocytes | 24 | [1][3] |
| Canine Left Ventricular Myocytes | 38 | [4][5] | |
| IK (general delayed rectifier) | Rat Embryonic Heart-derived H9c2 cells | 8 | [8][9] |
| IK1 (Inward Rectifier) | Guinea Pig Ventricular Myocytes | Unaffected | [1][3] |
| Canine Left Ventricular Myocytes | Unaffected | [4] | |
| Na+ Current | Guinea Pig Ventricular Myocytes | Unaffected | [1][3] |
| L-type Ca2+ Current | Guinea Pig Ventricular Myocytes | Unaffected | [1][3] |
| Canine Left Ventricular Myocytes | Unaffected by concentrations up to 30 µM | [4] |
Experimental Protocols
The selectivity of this compound is primarily determined using the whole-cell patch-clamp technique. This method allows for the precise measurement of ionic currents across the cell membrane under controlled voltage conditions. Below are the generalized methodologies for isolating and recording the key potassium currents.
General Whole-Cell Patch-Clamp Procedure
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig or canine ventricles). For recombinant expression systems, cell lines like HEK293 or CHO are transfected with the genes encoding the specific ion channel subunits.
-
Pipette and Bath Solutions: The micropipette is filled with an intracellular solution mimicking the cell's internal environment, and the cells are bathed in an extracellular solution resembling the physiological milieu. The specific compositions are tailored to isolate the current of interest.
-
Giga-seal Formation: A glass micropipette with a tip diameter of 1-2 µm is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ), which electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is controlled by a voltage-clamp amplifier. Specific voltage protocols are applied to elicit the desired ionic currents, which are then recorded and analyzed.
Isolation of Specific Potassium Currents
-
IKs (Slow Delayed Rectifier Current):
-
Pharmacological Isolation: To minimize contamination from other currents, IKr is often blocked using a specific inhibitor like E-4031 or dofetilide. L-type Ca2+ currents are blocked by agents such as nifedipine.
-
Voltage Protocol: A typical protocol to elicit IKs involves a long depolarizing step (e.g., 2-5 seconds) from a holding potential of -40 mV to a test potential of +30 to +60 mV. The slow activation kinetics of IKs distinguish it from the more rapidly activating IKr. The tail current upon repolarization (e.g., to -40 mV) is measured.
-
-
IKr (Rapid Delayed Rectifier Current):
-
Pharmacological Isolation: IKs can be blocked by this compound at a high concentration or other specific blockers if available. L-type Ca2+ currents are blocked with nifedipine.
-
Voltage Protocol: IKr is elicited by shorter depolarizing pulses (e.g., 200-500 ms) from a holding potential of -40 mV to various test potentials. A subsequent repolarizing step to a more negative potential (e.g., -50 mV) is used to record the characteristic rapidly decaying tail current.
-
-
Ito (Transient Outward Current):
-
Voltage Protocol: Ito is characterized by its rapid activation and inactivation. It is typically elicited by a short depolarizing pulse (e.g., 300 ms) to positive potentials (e.g., +60 mV) from a hyperpolarized holding potential (e.g., -80 mV) to ensure recovery from inactivation.
-
-
IK1 (Inward Rectifier Current):
-
Voltage Protocol: IK1 is measured using a voltage ramp protocol from a hyperpolarized potential (e.g., -120 mV) to a depolarized potential (e.g., +60 mV) from a holding potential close to the resting membrane potential.
-
Visualizing the Experimental Workflow and Selectivity
Experimental Workflow for Assessing Ion Channel Selectivity
Caption: Workflow for determining ion channel selectivity.
Selectivity Profile of this compound
Caption: Selectivity of this compound for IKs.
Conclusion
The experimental data robustly demonstrates that this compound is a potent and selective inhibitor of the IKs potassium channel. Its significantly lower potency against IKr and other major cardiac ion channels, such as Ito, IK1, L-type Ca2+ channels, and Na+ channels, establishes it as a valuable pharmacological tool for the specific investigation of the physiological and pathophysiological roles of IKs. This high degree of selectivity is crucial for researchers aiming to dissect the specific contribution of IKs to cardiac repolarization and for the development of targeted antiarrhythmic therapies.
References
- 1. fda.gov [fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Item - Protocols for measuring kinetics of the voltage-dependent gating of hERG potassium channel or IKr - figshare - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
A comparative study of the enantiomers of Chromanol 293B on potassium channel block.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the enantiomers of Chromanol 293B, a well-characterized potassium channel blocker. The objective is to delineate the differential effects of the (+)-[3S,4R] and (-)-[3R,4S] enantiomers on various voltage-gated potassium channels, supported by experimental data. This document is intended to serve as a valuable resource for researchers in the fields of cardiac electrophysiology and ion channel pharmacology.
Stereoselective Inhibition of Potassium Channels
This compound exhibits stereoselective inhibition of the slow component of the cardiac delayed rectifier potassium current (IKs), which is formed by the co-assembly of KvLQT1 (KCNQ1) and minK (KCNE1) subunits.[1][2] Experimental evidence consistently demonstrates that the (-)-[3R,4S] enantiomer is a significantly more potent blocker of the IKs channel compared to its (+)-[3S,4R] counterpart.[1] This stereospecificity is a critical consideration for studies utilizing this compound as a pharmacological tool to investigate the physiological roles of IKs.
Comparative Potency on Key Cardiac Potassium Channels
The inhibitory effects of the this compound enantiomers have been quantified on several key human voltage-gated potassium channels expressed in mammalian cells. The half-maximal inhibitory concentrations (IC50) from whole-cell patch-clamp experiments are summarized below.
| Channel Complex | Corresponding Current | (-)-[3R,4S]-293B IC50 (μM) | (+)-[3S,4R]-293B IC50 (μM) | Fold Difference |
| KvLQT1 + minK | IKs (slow delayed rectifier) | 1.36 | 9.6 | ~7x |
| hERG | IKr (rapid delayed rectifier) | > 30 | Not specified | - |
| Kv1.5 | IKur (ultrarapid delayed rectifier) | Potent Inhibition | Less Potent Inhibition | Stereospecificity preserved |
| Kv4.3 | ITo (transient outward) | Not specified | Not specified | - |
Data compiled from multiple sources.[1][3]
The data clearly indicates that the (-)-[3R,4S] enantiomer is not only more potent but also more selective for the KvLQT1+minK channel over the hERG channel, a crucial factor for avoiding pro-arrhythmic side effects related to IKr blockade.[1] The stereospecificity is also maintained for the Kv1.5 channel, with the (-)-enantiomer being the more potent blocker.[1]
Experimental Protocols
The primary methodology for characterizing the effects of this compound enantiomers on potassium channels is the whole-cell patch-clamp technique .[1] This electrophysiological method allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the general steps for assessing the inhibitory effects of this compound enantiomers on a specific potassium channel expressed in a suitable mammalian cell line (e.g., CHO or HEK-293 cells).
1. Cell Preparation:
-
Culture mammalian cells stably or transiently expressing the human potassium channel of interest (e.g., KvLQT1/minK) on glass coverslips.
-
Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare stock solutions of (+)-[3S,4R] and (-)-[3R,4S] this compound in a suitable solvent like DMSO. Dilute to the final desired concentrations in the external solution immediately before application.
3. Pipette Preparation:
-
Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are present at the tip.
4. Giga-seal Formation and Whole-Cell Configuration:
-
Mount the filled pipette on a micromanipulator.
-
Apply slight positive pressure to the pipette and lower it into the bath solution.
-
Position the pipette tip adjacent to a target cell.
-
Release the positive pressure to allow the pipette tip to form a high-resistance seal (GΩ seal or "giga-seal") with the cell membrane.
-
Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical and diffusional access to the cell's interior.
5. Voltage-Clamp Recording and Data Acquisition:
-
Switch the amplifier to voltage-clamp mode and hold the cell membrane at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV).
-
Apply a specific voltage protocol to elicit the ionic current of interest. For IKs, this typically involves a series of depolarizing voltage steps.
-
Record the baseline current in the absence of the compound.
-
Perfuse the cell with the external solution containing a known concentration of the this compound enantiomer.
-
Record the current in the presence of the compound until a steady-state block is achieved.
-
Repeat for a range of concentrations to construct a dose-response curve.
6. Data Analysis:
-
Measure the peak or steady-state current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a comparative study of ion channel blockers.
Caption: Experimental workflow for comparative analysis of this compound enantiomers.
References
A Comparative Guide to Chromanol 293B and E-4031 for the Study of Delayed Rectifier Potassium Currents
In the field of cardiac electrophysiology and drug development, the study of delayed rectifier potassium currents, crucial for action potential repolarization, necessitates precise pharmacological tools. This guide provides a detailed comparison of two key compounds, Chromanol 293B and E-4031, used to investigate the slow (IKs) and rapid (IKr) components of this current, respectively.
Overview of Delayed Rectifier Potassium Currents
The delayed rectifier potassium current (IK) is a critical component in the repolarization phase of the cardiac action potential. It is comprised of two distinct components: the slow-activating delayed rectifier current (IKs) and the rapid-activating delayed rectifier current (IKr). Dysregulation of these currents can lead to cardiac arrhythmias. Pharmacological dissection of IKs and IKr is therefore essential for both basic research and the safety assessment of new chemical entities.
This compound: A Selective IKs Blocker
This compound is a well-established and selective blocker of the slow delayed rectifier potassium current (IKs).[1][2] It is an indispensable tool for isolating and studying the physiological and pathophysiological roles of IKs.[2] Its selectivity for IKs over IKr and other cardiac ion channels makes it a valuable reagent for understanding the specific contribution of IKs to cardiac repolarization.[2][3]
E-4031: A Potent and Specific IKr Inhibitor
E-4031 is a potent and highly selective blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[4][5] It is widely used as a reference compound in both research and safety pharmacology to assess the potential of drug candidates to induce QT interval prolongation, a key risk factor for torsades de pointes arrhythmia.[6] E-4031 exhibits high affinity for the open state of the hERG channel.[7]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and E-4031 on their primary targets and other key cardiac ion channels. This data highlights the selectivity profile of each compound.
| Compound | Primary Target | IC50 (IKs) | IC50 (IKr/hERG) | Other Ion Channels Blocked (IC50) |
| This compound | IKs | 1.02 - 10 µM[1][2][8] | > 30 µM (negligible inhibition)[3][9] | Ito (38 µM)[3], CFTR chloride current (19 µM)[1] |
| E-4031 | IKr/hERG | Not reported to block IKs | 7.7 - 350 nM[7][10] | Does not significantly affect Na+ or Ca2+ currents[4][5] |
Signaling Pathways and Inhibitory Action
The following diagram illustrates the components of the delayed rectifier potassium current and the specific points of inhibition by this compound and E-4031.
Caption: Inhibition of IKs and IKr by this compound and E-4031.
Experimental Protocols
The whole-cell patch-clamp technique is the gold standard for studying IKs and IKr currents in isolated cardiomyocytes. Below is a representative protocol for the pharmacological separation of these currents.
Cell Preparation
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit, or canine) using enzymatic digestion.
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
Electrophysiological Recording
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.
-
Continuously perfuse the cells with an external solution.
-
Maintain the cell at a holding potential of -40 mV to inactivate sodium channels.
-
Apply a series of depolarizing voltage steps to elicit the delayed rectifier currents.
Pharmacological Separation of IKs and IKr
-
Baseline Recording: Record the total delayed rectifier current (IK) in the absence of any blockers.
-
IKr Blockade: Perfuse the cell with a solution containing a known concentration of E-4031 (e.g., 1 µM) to block IKr. The remaining current is predominantly IKs.
-
IKs Blockade: After washing out E-4031, perfuse the cell with a solution containing this compound (e.g., 10 µM) to block IKs. The remaining current is predominantly IKr.
-
Digital Subtraction: IKs can be isolated by digitally subtracting the current recorded in the presence of this compound from the baseline recording. Similarly, IKr can be isolated by subtracting the current recorded in the presence of E-4031 from the baseline.
Solutions
-
Internal Solution (in mM): 120 KCl, 20 KOH, 4 MgCl2, 5 EGTA, 5 HEPES, 4 Na2ATP; pH adjusted to 7.2 with KOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH. To block L-type calcium currents, 2 µM nifedipine can be added.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound and E-4031 on cardiac ion currents.
Caption: Experimental workflow for isolating IKs and IKr currents.
Conclusion
This compound and E-4031 are indispensable pharmacological tools for the differential study of delayed rectifier potassium currents. This compound's selectivity for IKs allows for the targeted investigation of this current's role in cardiac repolarization and its potential as a therapeutic target. E-4031's potent and specific blockade of IKr/hERG channels makes it the gold standard for assessing pro-arrhythmic risk in drug development. A thorough understanding of the properties and correct application of these compounds, as outlined in this guide, is crucial for researchers and scientists working in cardiovascular electrophysiology and pharmacology.
References
- 1. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Protocols for measuring kinetics of the voltage-dependent gating of hERG potassium channel or IKr - figshare - Figshare [figshare.com]
- 4. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of selective IKr channel blockade by E-4031 on ventricular electro-mechanical relationship in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. protocols.io [protocols.io]
- 9. ahajournals.org [ahajournals.org]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Open Channel Block Mechanism of Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chromanol 293B, a well-characterized open channel blocker of the KCNQ1 (Kv7.1) potassium channel, with its key alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to this compound and the IKs Current
This compound is a selective inhibitor of the slow component of the delayed rectifier potassium current (IKs), which is crucial for the repolarization phase of the cardiac action potential.[1] The IKs current is generated by the co-assembly of the pore-forming KCNQ1 α-subunit and the accessory KCNE1 β-subunit.[2] Dysregulation of IKs is associated with cardiac arrhythmias, making it a significant target for therapeutic intervention. This compound exerts its effect by physically occluding the ion conduction pathway of the KCNQ1 channel when it is in the open state.
Open Channel Block Mechanism of this compound
The inhibitory action of this compound is state-dependent, with a clear preference for the open conformation of the KCNQ1 channel. This is a hallmark of open channel blockers. The binding site for this compound is located within the inner pore vestibule of the KCNQ1 channel, involving the lower part of the selectivity filter and the S6 transmembrane domain.[3][4] Specifically, hydrophobic interactions with residues Ile337 and Phe340 on the S6 domain, and electrostatic interactions with a potassium ion in the selectivity filter, are critical for the stable binding and blocking action of the molecule.[3][4]
The (-)-[3R,4S] enantiomer of this compound is the more potent blocker of the IKs current and exhibits use-dependent block, a characteristic feature of open channel blockers where the degree of inhibition increases with the frequency of channel opening.[5][6][7] This is because the drug has greater access to its binding site when the channel is more frequently in the open state.[5][6]
Comparative Analysis of this compound and Alternatives
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency (IC50) and selectivity.
| Compound | Channel Target | IC50 | Species/Expression System | Reference |
| This compound (racemate) | KCNQ1/KCNE1 (IKs) | 1.8 µM | Canine ventricular myocytes | [8] |
| KCNQ1 | 65.4 ± 1.7 µM | Xenopus oocytes | [9] | |
| KCNQ1/KCNE1 | 15.1 ± 3.3 µM | Xenopus oocytes | [9] | |
| KCNQ1/KCNE3 | 0.54 ± 0.18 µM | Xenopus oocytes | [9] | |
| KCNQ1 (zebrafish) | 13.1 ± 5.8 µM | CHO cells | [3] | |
| KCNQ1/KCNE1 (zebrafish) | 13.4 ± 2.8 µM | CHO cells | [3] | |
| Transient Outward Current (Ito) | 38 µM | Canine ventricular myocytes | [8] | |
| (-)-[3R,4S]-Chromanol 293B | KCNQ1/KCNE1 (IKs) | 1.36 µM | Mammalian cells | [7] |
| (+)-[3S,4R]-Chromanol 293B | KCNQ1/KCNE1 (IKs) | 9.6 µM | Mammalian cells | [7] |
| HMR-1556 | KCNQ1/KCNE1 (IKs) | 10.5 nM | Canine ventricular myocytes | [8] |
| KCNQ1 (zebrafish) | 0.1 ± 0.1 µM | CHO cells | [3] | |
| KCNQ1/KCNE1 (zebrafish) | 1.5 ± 0.8 µM | CHO cells | [3] | |
| Transient Outward Current (Ito) | 33.9 µM | Canine ventricular myocytes | [8] | |
| L-type Ca2+ Current (ICa,L) | 27.5 µM | Canine ventricular myocytes | [8] | |
| Rapid Delayed Rectifier (IKr) | 12.6 µM | Canine ventricular myocytes | [8] | |
| Amiodarone | KCNQ1/KCNE1 (IKs) | Inhibition starts at 10 µM | Xenopus oocytes | [10] |
| Quinidine | KCNQ1/KCNE1 (IKs) | No effect up to 300 µM | Xenopus oocytes | [10] |
| Sotalol | KCNQ1/KCNE1 (IKs) | No effect up to 300 µM | Xenopus oocytes | [10] |
Key Observations:
-
Potency: HMR-1556 is significantly more potent in blocking the IKs current than this compound, with an IC50 in the nanomolar range compared to the micromolar range for this compound.[8]
-
Selectivity: HMR-1556 also exhibits a better selectivity profile. While both compounds show significantly lower potency for other cardiac ion channels like Ito, ICa,L, and IKr, the separation in IC50 values is more pronounced for HMR-1556.[8]
-
Stereoselectivity: The blocking effect of this compound is stereoselective, with the (-)-[3R,4S] enantiomer being approximately 7-fold more potent than the (+)-[3S,4R] enantiomer.[7]
-
Alternative IKs Blockers: Other antiarrhythmic drugs like amiodarone can also block IKs, but often with lower potency and as part of a broader spectrum of ion channel activity.[10] Drugs like quinidine and sotalol show negligible effects on IKs at clinically relevant concentrations.[10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCNQ1/KCNE1 Current Recording
This protocol is a standard method for characterizing the electrophysiological properties of ion channels.
1. Cell Preparation:
-
Cells (e.g., HEK293 or CHO) are transiently or stably transfected with plasmids encoding human KCNQ1 and KCNE1.
-
Cells are plated on glass coverslips 24-48 hours post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
3. Recording:
-
Coverslips are placed in a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and digitized. Data is acquired and analyzed using appropriate software (e.g., pCLAMP).
4. Voltage-Clamp Protocol to Elicit IKs:
-
From a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +60 mV in 20 mV increments) for 2-5 seconds.
-
This is followed by a repolarizing step to a potential such as -40 mV to record the tail currents.
-
The peak tail current is measured to determine the extent of channel activation.
Protocol to Assess Use-Dependent Block
1. Baseline Recording:
-
Record IKs currents in the absence of the blocker using a train of short depolarizing pulses (e.g., to +40 mV for 500 ms) from a holding potential of -80 mV, applied at a low frequency (e.g., 0.1 Hz).
2. Application of Blocker:
-
Perfuse the recording chamber with the external solution containing the desired concentration of the blocker (e.g., this compound).
3. High-Frequency Stimulation:
-
Once the effect of the blocker at the low frequency has reached a steady state, increase the frequency of the depolarizing pulse train (e.g., to 1 or 2 Hz).
-
Record the current amplitude for each pulse in the train.
4. Data Analysis:
-
Plot the peak current amplitude as a function of the pulse number or time.
-
A progressive decrease in the current amplitude during the high-frequency train indicates use-dependent block.
Visualizations
Caption: State-dependent block of the KCNQ1 channel by this compound.
Caption: Workflow for characterizing IKs channel blockers.
Caption: Role of IKs and this compound in cardiac repolarization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. ahajournals.org [ahajournals.org]
- 8. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of the slow component of the delayed rectifier potassium current (IKs) to potassium channel blockers: implications for clinical reverse use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromanol 293B with Established Class III Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of Chromanol 293B, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), with established Class III antiarrhythmic drugs such as amiodarone, sotalol, and dofetilide. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
Class III antiarrhythmic agents exert their effect primarily by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period.[1] While established drugs in this class, including amiodarone, sotalol, and dofetilide, predominantly target the rapid component of the delayed rectifier potassium current (IKr), this compound offers a distinct mechanism by selectively blocking the slow component (IKs).[2][3] This fundamental difference in ion channel selectivity leads to significant variations in their electrophysiological profiles, particularly concerning frequency-dependent effects on APD and potential proarrhythmic risk. This guide outlines these differences through a detailed comparison of their effects on key cardiac ion channels and the overall action potential.
Mechanism of Action: A Tale of Two Currents
The repolarization phase of the cardiac action potential is primarily governed by the outward movement of potassium ions through various channels. The delayed rectifier potassium current (IK) is a major contributor to this process and is composed of two distinct components: the rapid component (IKr) and the slow component (IKs).
-
Established Class III Antiarrhythmics (Amiodarone, Sotalol, Dofetilide): These drugs predominantly block the IKr channel, which is encoded by the hERG gene.[4][5] Blockade of IKr leads to a significant prolongation of the action potential. Amiodarone and sotalol exhibit additional properties; amiodarone also blocks sodium and calcium channels and has anti-adrenergic effects, while sotalol is also a non-selective beta-blocker.[6][7] Dofetilide is a more "pure" IKr blocker.[5][8]
-
This compound: In contrast, this compound is a selective blocker of the IKs channel.[2][9] This selectivity offers a different approach to prolonging cardiac repolarization.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Assessing Chromanol 293B as the Gold Standard for Pharmacological IKs Block: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective blockade of the slowly activating delayed rectifier potassium current (IKs) is crucial for studying cardiac repolarization and developing novel antiarrhythmic therapies. Chromanol 293B has long been considered a primary tool for this purpose. This guide provides an objective comparison of this compound with other pharmacological agents, supported by experimental data, to assess its standing as the "gold standard" IKs blocker.
The IKs current, a critical component of cardiac action potential repolarization, is primarily conducted by the KCNQ1/KCNE1 channel complex.[1] Dysregulation of IKs can lead to cardiac arrhythmias such as Long QT syndrome.[1][2] Therefore, specific pharmacological blockers are invaluable for both basic research and clinical development.
This compound: Potency and Selectivity Profile
This compound is a widely used IKs blocker, recognized for its relative selectivity.[3][4] It effectively inhibits the IKs current with IC50 values typically in the low micromolar range across various species.[3][5] However, its "gold standard" status is challenged by its off-target effects, particularly at higher concentrations.
Comparative Potency of IKs Blockers
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable IKs blockers against the IKs channel and other key cardiac ion channels. This data highlights the comparative potency and selectivity of these compounds.
| Compound | Target Channel | Species/Cell Type | IC50 / EC50 (µM) | Reference |
| This compound | IKs | Guinea Pig Ventricular Myocytes | 1.02 | [4][5] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | [3] | |
| IKs | Guinea Pig Sino-atrial Node Cells | 5.3 | [6] | |
| IKr | Canine Left Ventricular Myocytes | >100 (insignificant inhibition) | [3] | |
| Ito | Canine Left Ventricular Myocytes | 38 | [3] | |
| Ito | Human Ventricular Myocytes | 24 | [5] | |
| ICa-L | Canine Left Ventricular Myocytes | >30 (unaffected) | [3] | |
| IK1 | Canine Left Ventricular Myocytes | >30 (unaffected) | [3] | |
| ICFTR | N/A | 19 | ||
| HMR 1556 | IKs | Canine Left Ventricular Myocytes | 0.0105 | [7] |
| IKr | Canine Left Ventricular Myocytes | 12.6 | [7] | |
| Ito | Canine Left Ventricular Myocytes | 33.9 | [7] | |
| ICa-L | Canine Left Ventricular Myocytes | 27.5 | [7] | |
| L-735,821 | IKs | Human Ventricular Myocytes | 0.1 (100 nM) | [8][9] |
| Amiodarone | IKs | Xenopus Oocytes (human minK) | >10 | [10] |
| Dofetilide | IKr | N/A | Potent Blocker | [11] |
| Sotalol | IKr | N/A | Potent Blocker | [11] |
Note: This table presents a summary of reported values. Experimental conditions can influence IC50/EC50 values.
As the data indicates, while this compound is a potent IKs blocker, newer compounds like HMR 1556 demonstrate significantly higher potency and, in some cases, improved selectivity.[7] For instance, HMR 1556 exhibits an IC50 for IKs in the nanomolar range, making it a more potent alternative.[7] However, it is important to note that even highly selective compounds can exhibit off-target effects at concentrations required for complete IKs block.[2]
Experimental Protocols for Assessing IKs Blockade
The following outlines a typical experimental protocol for evaluating the pharmacological blockade of IKs using the whole-cell patch-clamp technique, as described in several key studies.[3][5][12]
Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
-
Isolation of ventricular myocytes from the species of interest (e.g., guinea pig, canine, human).[3][5]
-
Cells are typically stored in a high-potassium solution before use.
2. Recording Conditions:
-
Temperature: Experiments are conducted at a physiological temperature, often 36°C.[5][12]
-
External Solution (Tyrode's solution): Composition typically includes (in mM): NaCl, KCl, MgCl2, CaCl2, HEPES, and glucose. The pH is adjusted to 7.4.
-
Internal Solution (Pipette solution): Composition typically includes (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and Mg-ATP. The pH is adjusted to 7.2.
-
To isolate IKs, other currents are often blocked pharmacologically. For example, nifedipine can be used to block the L-type Ca2+ current (ICa-L), and a specific IKr blocker like dofetilide or E-4031 can be used to inhibit the rapid component of the delayed rectifier current.[4][13]
3. Voltage-Clamp Protocol:
-
Holding Potential: Cells are typically held at a potential of -50 mV.[4][5]
-
Depolarizing Pulses: To elicit IKs, long depolarizing voltage steps are applied. A common protocol involves stepping to potentials ranging from -40 mV to +60 mV for several seconds (e.g., 3-5 seconds).[4][14]
-
Repolarization: Following the depolarizing pulse, the membrane potential is returned to a more negative potential (e.g., -40 mV or -50 mV) to record the tail currents. The amplitude of the tail current is often used to quantify the extent of IKs block.
4. Data Analysis:
-
The current amplitude is measured at the end of the depolarizing pulse and during the tail current.
-
The concentration-response relationship is determined by applying increasing concentrations of the blocking agent and measuring the fractional block of the IKs current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.[4]
Signaling Pathways and Experimental Workflow
Understanding the regulation of the IKs channel and the experimental process for studying its blockade is crucial for accurate data interpretation.
The diagram above illustrates the β-adrenergic stimulation pathway, which enhances IKs current through PKA-mediated phosphorylation of the KCNQ1 subunit.[15] This is a critical consideration in experimental design, as the efficacy of IKs blockers can be modulated by the phosphorylation state of the channel.[15]
Conclusion: Is this compound the Gold Standard?
This compound has undeniably been a cornerstone tool for studying the IKs current. Its well-characterized effects and extensive use in the literature provide a valuable historical context. However, the term "gold standard" implies an unparalleled level of specificity and potency that this compound may no longer exclusively hold.
Advantages of this compound:
-
Well-established: A vast body of literature exists on its use and effects.
-
Relatively Selective: It shows a clear preference for IKs over IKr and other cardiac currents at appropriate concentrations.[3][5]
Disadvantages of this compound:
-
Off-target effects: At concentrations needed for a more complete IKs block, it can inhibit other channels, such as the transient outward current (Ito) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current.[3][5]
-
Lower Potency: Newer compounds like HMR 1556 are significantly more potent, allowing for the use of lower concentrations and potentially reducing off-target effects.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking action of this compound on the slow component of delayed rectifier K(+) current in guinea-pig sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Sensitivity of the slow component of the delayed rectifier potassium current (IKs) to potassium channel blockers: implications for clinical reverse use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockers of the slowly delayed rectifier potassium IKs channel: potential antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
How does the potency of Chromanol 293B differ between atrial and ventricular myocytes?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Chromanol 293B in atrial and ventricular myocytes. While direct comparative studies on the inhibition of the slow component of the delayed rectifier potassium current (IKs) in both myocyte types from the same species are limited, this document synthesizes available experimental data to highlight observed differences and explore the underlying molecular mechanisms that may account for variations in drug efficacy.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) or effective concentration (EC50) values for this compound on various potassium currents in atrial and ventricular myocytes across different species. It is important to note the differences in the specific currents targeted in these studies.
| Species | Myocyte Type | Current | IC50 / EC50 (µM) | Reference |
| Guinea Pig | Ventricular | IKs | 1.02 | [1] |
| Guinea Pig | Sino-atrial Node | IKs | 5.3 | |
| Canine | Ventricular | IKs | 1.8 | [2] |
| Human | Atrial | IKur | 30.9 | [3] |
| Human | Atrial | Ito1 | 31.2 | [3] |
| Human | Ventricular | Ito | 24 | [1] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique. Below are detailed methodologies representative of the key experiments cited.
Myocyte Isolation
Canine Ventricular Myocytes: Adult mongrel dogs of either sex were anesthetized with sodium pentobarbital (30 mg/kg, IV). The hearts were rapidly excised and placed in a Langendorff apparatus for retrograde perfusion with a Ca2+-free Tyrode's solution containing collagenase type II. The left anterior descending coronary artery was cannulated and perfused. After enzymatic digestion, the mid-myocardial and endocardial layers of the left ventricle were dissected, minced, and gently agitated to release single myocytes. The cells were then stored in a high-K+ solution at 4°C.
Human Atrial Myocytes: Specimens of the right atrial appendage were obtained from patients undergoing coronary artery bypass grafting who had no history of atrial fibrillation. The tissue was minced and incubated in a Ca2+-free solution containing collagenase type II and protease type XIV. Single myocytes were dispersed by gentle trituration and stored in a high-K+ solution at 4°C.
Electrophysiological Recordings
Whole-Cell Patch-Clamp: Isolated myocytes were transferred to a recording chamber on the stage of an inverted microscope and superfused with a Tyrode's solution. Borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with an internal solution were used to establish a whole-cell configuration. Membrane currents were recorded using a patch-clamp amplifier. Data acquisition and analysis were performed using specialized software. The holding potential and voltage-clamp protocols varied depending on the specific current being measured. For IKs, a common protocol involves depolarizing steps to various test potentials from a holding potential of around -40 mV or -50 mV to inactivate sodium and calcium channels. To isolate IKs from the rapid component of the delayed rectifier current (IKr), specific IKr blockers like E-4031 or dofetilide were often used.
Drug Application: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to the final desired concentrations in the external solution. The drug-containing solution was applied to the myocytes via a rapid perfusion system. The effect of the drug was measured after the current reached a steady state.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular basis for potential differential potency of this compound.
References
- 1. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chromanol 293B's Effects in Healthy Versus Diseased Cardiac Tissue
A Guide for Researchers and Drug Development Professionals
Chromanol 293B is a well-characterized and selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current involved in the repolarization of the cardiac action potential.[1][2][3] Its ability to modulate cardiac repolarization has made it a valuable pharmacological tool and a subject of interest for potential antiarrhythmic therapies. This guide provides a comparative analysis of the effects of this compound on healthy and diseased cardiac tissue, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its primary effect by inhibiting the IKs channel, which is formed by the association of the KvLQT1 (encoded by the KCNQ1 gene) and minK (encoded by the KCNE1 gene) subunits.[4] By blocking this channel, this compound delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD).[3][5] This effect is particularly relevant in the context of cardiac arrhythmias where alterations in repolarization can be both a cause and a therapeutic target.
Comparative Electrophysiological Effects
The impact of this compound on cardiac electrophysiology differs between healthy and diseased tissues, primarily due to underlying differences in ion channel expression and function.
Effects on Healthy Cardiac Tissue
In healthy ventricular myocytes from various species, including guinea pigs and humans, this compound demonstrates a potent and selective block of IKs.[3][6] This selective action leads to a concentration-dependent prolongation of the APD. A key characteristic of IKs block by this compound in healthy tissue is its distinct frequency-dependent effect on APD compared to blockers of the rapid component of the delayed rectifier current (IKr), such as dofetilide. While IKr blockers often exhibit a "reverse use-dependence" (greater APD prolongation at slower heart rates), this compound tends to prolong the APD to a similar fractional extent across a range of physiological frequencies.[3][5]
However, in undiseased human ventricular muscle, the role of IKs in setting the resting APD appears to be minor in the absence of sympathetic stimulation. Studies have shown that selective IKs blockade with this compound produces only a small change in APD at baseline.[7][8]
Effects on Diseased Cardiac Tissue
The effects of this compound are often more pronounced in diseased cardiac tissue, where the "repolarization reserve" is compromised.
-
Long QT Syndrome (LQTS): In cellular models of LQTS, particularly those with impaired IKs function (LQT1), the effects of this compound are altered. In iPSC-derived cardiomyocytes from an LQTS patient with a novel mutation, this compound did not prolong the field potential duration (a surrogate for APD), in contrast to its effect on control cells.[9] This suggests that in the context of a pre-existing IKs defect, further blockade may have limited impact. The therapeutic potential of IKs blockers in LQTS is complex and depends on the specific genetic variant.
-
Heart Failure: In ventricular myocytes isolated from failing human hearts (dilated cardiomyopathy), this compound has been shown to prolong the APD.[5] Diseased human ventricular tissue often exhibits altered ion channel expression, which can unmask a greater reliance on IKs for repolarization, thus making it more sensitive to blockade by agents like this compound.
-
Atrial Fibrillation: In human atrial myocytes, this compound has been found to inhibit not only IKs but also the transient outward potassium current (Ito1) and the ultra-rapid delayed rectifier potassium current (IKur) in a concentration-dependent manner.[10] This indicates a less selective profile in atrial tissue, which could have implications for its use in treating atrial arrhythmias.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound from various experimental studies.
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Species/Cell Type | IC50 (µM) | Reference |
| IKs | Guinea Pig Ventricular Myocytes | 1.02 | [3] |
| IKs | Canine Left Ventricular Myocytes | 1.8 | [6] |
| IKs | Guinea Pig Sino-Atrial Node Cells | 5.3 | [4] |
| IKs | Rat Embryonic Heart-Derived H9c2 Cells | 8 | [11] |
| Ito | Human Ventricular Myocytes | 24 | [3] |
| Ito | Canine Left Ventricular Myocytes | 38 | [6] |
| IKur | Human Atrial Myocytes | 30.9 | [10] |
| Ito1 | Human Atrial Myocytes | 31.2 | [10] |
| CFTR Chloride Current | - | 19 | [1] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Tissue Type | Species | Concentration (µM) | Effect on APD90 | Pacing Frequency | Reference |
| Healthy Ventricular Myocytes | Guinea Pig | 1 | Significant Prolongation | 0.1 - 4 Hz | [5] |
| Healthy Ventricular Myocytes | Human | 10 | <12 ms change | 0.2 - 3.3 Hz | [7][8] |
| Diseased Ventricular Myocytes (Dilated Cardiomyopathy) | Human | 1 | Significant Prolongation | 1 Hz | [5] |
| Healthy Papillary Muscle | Guinea Pig | 10 | ~12% Prolongation | 0.5 Hz | [12] |
| LQTS iPSC-derived EBs | Human | - | No significant prolongation | - | [9] |
| Control iPSC-derived EBs | Human | - | Significant prolongation | - | [9] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique and conventional microelectrode recordings .
Whole-Cell Patch-Clamp Technique
This technique is used to measure ionic currents across the membrane of single isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles, human atrial or ventricular biopsies).
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -50 mV). A series of voltage steps are applied to elicit specific ion currents.
-
Current Recording: The resulting ionic currents are recorded and amplified. Specific currents like IKs are isolated using a combination of specific voltage protocols and pharmacological blockers for other currents (e.g., E-4031 to block IKr).
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the target current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.
Action Potential Duration (APD) Measurement
This method is used to record the action potentials from single cells or multicellular preparations.
Methodology:
-
Preparation: Isolated cardiomyocytes or multicellular preparations (e.g., papillary muscles, trabeculae) are placed in a superfusion chamber with physiological saline.
-
Microelectrode Impalement: A sharp glass microelectrode filled with a high concentration of KCl is used to impale a single cell.
-
Stimulation: The preparation is stimulated at various frequencies using an external electrode.
-
Recording: The transmembrane potential is recorded. APD is typically measured at 90% of repolarization (APD90).
-
Drug Perfusion: this compound is perfused through the chamber, and changes in APD are recorded after a steady-state effect is reached.
Visualizations
Caption: this compound blocks IKs in both healthy and diseased myocytes.
Caption: Workflow for evaluating this compound's cardiac effects.
Conclusion
This compound is a potent and relatively selective blocker of the IKs potassium current.[3][6] In healthy cardiac tissue under baseline conditions, its effect on APD can be modest, particularly in humans.[7][8] However, in diseased states such as heart failure, or under conditions of sympathetic stimulation, where the repolarization reserve is diminished, the role of IKs becomes more critical, and its blockade by this compound can lead to more significant APD prolongation.[5][8] The selectivity of this compound can be lower in atrial tissue compared to ventricular tissue.[10] These findings underscore the importance of considering the underlying pathological state when evaluating the potential therapeutic effects of IKs channel blockers. The distinct electrophysiological profile of this compound compared to other classes of antiarrhythmics continues to make it a valuable tool for cardiac research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Time-dependent block of the slowly activating delayed rectifier K+ current by this compound in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of this compound on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of this compound-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations | MDPI [mdpi.com]
A Comparative Guide to IKs Channel Blockers in Human iPSC-Cardiomyocytes: Validating the Use of Chromanol 293B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chromanol 293B with other common IKs channel blockers, JNJ-303 and HMR-1556, for use in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Introduction
The slow delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential. Its modulation is a key area of interest in cardiac safety pharmacology and arrhythmia research. Human iPSC-CMs have emerged as a valuable in vitro model for studying these effects. This compound is a well-established IKs blocker; however, understanding its performance relative to other available compounds is critical for robust experimental design. This guide compares the electrophysiological effects of this compound, JNJ-303, and HMR-1556 on hiPSC-CMs.
Comparative Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound and its alternatives on hiPSC-CMs. Data is compiled from multiple sources and experimental conditions may vary.
Table 1: Inhibitory Potency (IC50) of IKs Channel Blockers
| Compound | IC50 for IKs Block | Cell Type | Reference |
| This compound | ~1.8 µM | Canine Ventricular Myocytes | [1] |
| 1.02 µM | Guinea Pig Ventricular Myocytes | [2] | |
| JNJ-303 | Not explicitly reported in hiPSC-CMs | hiPSC-CMs | [3][4] |
| HMR-1556 | ~10.5 nM | Canine Ventricular Myocytes | [1] |
| 34 nM | Guinea Pig Ventricular Myocytes | [5] |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
Table 2: Effects on Field Potential Duration (FPD) in hiPSC-CMs (MEA)
| Compound | Concentration | % Change in FPDc | hiPSC-CM Line | Reference |
| This compound | 3-30 µM | Dose-dependent prolongation | Not specified | [6] |
| 100 µM | Dose-dependent prolongation | iCell and Cor.4U | [7] | |
| JNJ-303 | 300 nM | ~10% prolongation | CDI myocytes | [8] |
| Not specified | No significant change | CMC-006, CMC-011, CMC-016, DPHCi-01 | [3] | |
| HMR-1556 | 1 µM | No significant lengthening of APD | hiPSC-aCM | [8] |
Table 3: Effects on Action Potential Duration (APD) in hiPSC-CMs (Patch Clamp)
| Compound | Concentration | Effect on APD | hiPSC-CM Line | Reference |
| This compound | 10 µM | Minimal prolongation | Not specified | [9] |
| JNJ-303 | Not specified | Not specified | Not specified | |
| HMR-1556 | 1 µM | Did not lengthen APD | hiPSC-aCM | [8] |
Off-Target Effects
A crucial consideration in selecting an ion channel blocker is its specificity. Off-target effects can confound experimental results.
-
This compound: In addition to IKs, it can also inhibit the transient outward current (Ito) at higher concentrations.[2]
-
JNJ-303: Generally considered selective for IKs, though comprehensive off-target profiling in hiPSC-CMs is limited.
-
HMR-1556: Exhibits high selectivity for IKs over other cardiac ion channels like IKr, ICa-L, and Ito at therapeutic concentrations.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: IKs channel signaling pathway and points of inhibition.
Caption: General workflow for electrophysiological assessment.
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental findings. Below are representative protocols for patch-clamp and multi-electrode array (MEA) experiments with hiPSC-CMs.
Protocol 1: Whole-Cell Patch-Clamp for IKs Measurement
-
Cell Preparation: hiPSC-CMs are dissociated into single cells and plated on fibronectin-coated glass coverslips. Recordings are typically performed 3-7 days after plating.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed at 36 ± 1 °C.
-
To isolate IKs, other currents are often blocked pharmacologically (e.g., IKr with E-4031, ICa-L with nifedipine).
-
A voltage-clamp protocol is applied, typically involving a holding potential of -80 mV, followed by depolarizing steps to various potentials (e.g., -40 mV to +60 mV) to activate IKs.
-
The IKs current is measured as the tail current upon repolarization to a more negative potential (e.g., -40 mV).
-
The specific IKs current can be determined by subtracting the current remaining after application of a selective IKs blocker like HMR-1556 (1 µM).[8]
-
Protocol 2: Multi-Electrode Array (MEA) for FPD Measurement
-
Cell Plating: hiPSC-CMs are seeded as a monolayer onto fibronectin-coated MEA plates. Experiments are typically conducted 7-10 days post-plating to allow for the formation of a spontaneously beating syncytium.[3][10]
-
Recording Setup: The MEA plate is placed in the recording system maintained at 37°C and 5% CO2.
-
Data Acquisition:
-
Baseline field potentials are recorded for a stable period (e.g., 10-30 minutes).
-
The test compound (e.g., this compound) is added at increasing concentrations.
-
Following each drug addition, an equilibration period (e.g., 5-30 minutes) is allowed before recording.[3]
-
-
Data Analysis:
-
The field potential duration (FPD) is measured from the peak of the depolarization spike to the peak of the repolarization wave.
-
The FPD is corrected for the beating rate (FPDc) using a formula such as Fridericia's (FPDc = FPD / (Beat Period)^1/3) to allow for accurate comparisons.
-
Dose-response curves are generated by plotting the percentage change in FPDc against the drug concentration.
-
Conclusion
This compound is a widely used and effective tool for studying IKs in hiPSC-CMs. However, for researchers requiring higher potency and selectivity, HMR-1556 may be a superior alternative, although its effects on hiPSC-CMs are less extensively documented in direct comparative studies. JNJ-303 also offers a selective option, but its effects on repolarization in hiPSC-CMs appear to be modest in some studies. The choice of IKs blocker should be guided by the specific experimental needs, considering factors such as required potency, potential for off-target effects, and the existing body of literature for the chosen hiPSC-CM line. The provided protocols and data serve as a foundation for making an informed decision for your research.
References
- 1. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Human induced pluripotent stem cell–derived atrial cardiomyocytes recapitulate contribution of the slowly activating delayed rectifier currents IKs to repolarization in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human-induced pluripotent stem cell-derived cardiomyocytes from cardiac progenitor cells: effects of selective ion channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chromanol 293B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Chromanol 293B, a notable blocker of the slow delayed rectifier potassium current (IKs) used in cardiovascular and other physiological research.[1] Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be familiar with the hazard profile of this compound. While some safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification, others state that it is harmful if swallowed, in contact with skin, or inhaled.[2][3] Therefore, a cautious approach, treating the compound as hazardous, is recommended.
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal, the following personal protective equipment should be utilized:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat and protective clothing |
| Respiratory | Use in a chemical fume hood to avoid dust/aerosols |
Spill Management:
In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be covered with a suitable absorbent material, carefully swept up, and placed into a designated, labeled container for disposal.[3]
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound, and any materials contaminated with it, is through an approved hazardous waste disposal facility. It is imperative not to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Waste Segregation and Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., absorbent material from spills, contaminated gloves) in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The solvent (e.g., DMSO, ethanol) should also be identified on the label. Do not mix with other incompatible waste streams.
-
-
Container Management: Ensure all waste containers are in good condition, compatible with the waste they hold, and kept closed except when adding waste.
-
Storage: Store the labeled hazardous waste containers in a designated, secure area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with the Safety Data Sheet and a full description of the waste.
Physicochemical Data Relevant to Handling and Disposal:
| Property | Value |
| Molecular Formula | C15H20N2O4S |
| Molecular Weight | 324.39 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) |
| Storage | Store at room temperature |
Disposal Logic and Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final disposal.
References
- 1. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chromanol 293B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and specific chemical compounds like Chromanol 293B. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is recognized as a blocker of the slow delayed rectifier potassium current (IKs) and the CFTR chloride current.[1] While it is a valuable tool in cardiovascular and other physiological research, it is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, strict adherence to safety protocols is crucial.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Glasses with side shields or Goggles | Must provide adequate protection against splashes. |
| Face Shield | To be worn in conjunction with goggles, especially when handling the solid form or preparing solutions where splashing is possible. | |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or handling of larger quantities, consider double-gloving. |
| Body | Laboratory Coat | A long-sleeved, solid-front lab coat is required to protect against splashes and contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | A properly functioning chemical fume hood is essential when handling the powdered form of the compound to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational Plan: Safe Handling Workflow
Following a systematic workflow is essential for minimizing the risk of exposure and contamination.
Preparation and Handling:
-
Area Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the area is clean and uncluttered.
-
PPE Donning : Before handling the compound, put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
-
Weighing : When weighing the solid compound, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation : All procedures involving the preparation of this compound solutions must be conducted within a chemical fume hood to control vapor and aerosol exposure.
-
General Handling : Avoid direct skin contact at all times. Use appropriate tools such as spatulas and forceps to handle the solid compound.
Post-Handling:
-
Decontamination : Thoroughly decontaminate the work area and any equipment used with an appropriate cleaning agent.
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles, followed by the lab coat (turning it inside out). Finally, remove the inner pair of gloves.
-
Hand Washing : Immediately and thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Solid Waste : All contaminated solid waste, including empty vials, pipette tips, tubes, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Container Management : Ensure all waste containers are properly sealed and stored in a designated secondary containment area away from incompatible materials.
-
Waste Disposal : All hazardous waste must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Mechanism of Action: this compound
This compound is a selective blocker of the slow component of the delayed rectifier potassium current (IKs).[2][3][4] This current plays a crucial role in the repolarization phase of the cardiac action potential. The diagram below illustrates the logical relationship of this mechanism.
References
- 1. This compound | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 2. Effects of the this compound, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking action of this compound on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
